4-Furfurylthio-2-pentanone
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
4-(furan-2-ylmethylsulfanyl)pentan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2S/c1-8(11)6-9(2)13-7-10-4-3-5-12-10/h3-5,9H,6-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUNKNKANRUMCNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)C)SCC1=CC=CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40870148 | |
| Record name | 4-{[(Furan-2-yl)methyl]sulfanyl}pentan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40870148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear yellow liquid; meaty aroma | |
| Record name | 4-((2-Furanmethyl)thio]-2-pentanone | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1016/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
288.00 to 289.00 °C. @ 760.00 mm Hg | |
| Record name | 4-[(2-Furanylmethyl)thio]-2-pentanone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036134 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Insoluble in water; Insoluble in fat, 50% soluble in ethanol (in ethanol) | |
| Record name | 4-((2-Furanmethyl)thio]-2-pentanone | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1016/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.088-1.096 | |
| Record name | 4-((2-Furanmethyl)thio]-2-pentanone | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1016/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
180031-78-1 | |
| Record name | 4-[(2-Furanylmethyl)thio]-2-pentanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=180031-78-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Furfurylthio-2-pentanone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0180031781 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-{[(Furan-2-yl)methyl]sulfanyl}pentan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40870148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-FURFURYLTHIO-2-PENTANONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W5N093JFRP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 4-[(2-Furanylmethyl)thio]-2-pentanone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036134 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
"4-Furfurylthio-2-pentanone" natural occurrence in roasted coffee
An In-Depth Technical Guide on the Natural Occurrence of 4-Furfurylthio-2-pentanone in Roasted Coffee
The Chemical Symphony of Coffee Aroma
The characteristic aroma of roasted coffee is one of the most complex and appreciated sensory experiences in the culinary world. It is the result of an intricate orchestra of over a thousand volatile compounds generated during the roasting process.[1] These compounds, present in varying concentrations, interact to create the final perceived aroma profile, which can range from fruity and floral to nutty, spicy, and roasty.[2][3] The roasting of green coffee beans initiates a cascade of chemical reactions, transforming the beans' chemical precursors—sugars, amino acids, lipids, and organic acids—into the aromatic molecules that define a quality cup of coffee.[4][5]
The Pivotal Role of Sulfur-Containing Compounds
Among the vast array of volatile compounds, those containing sulfur play a disproportionately significant role in the quintessential "coffee" aroma.[6] Due to their exceptionally low odor thresholds, these compounds can exert a powerful influence on the overall sensory profile even at trace concentrations (parts per billion or trillion).[6][7] Compounds like 2-furfurylthiol (FFT) are renowned for imparting the characteristic "roasty" and "sulfury" notes that are central to the coffee experience.[1][7] The formation and stability of these sulfurous molecules are critical determinants of both the freshness and the potential staling of coffee aroma.[8][9]
Introducing this compound
Within this complex chemical matrix lies this compound, a lesser-known but intriguing sulfur-containing ketone. This molecule belongs to the class of heteroaromatic compounds and is structurally related to the key odorant 2-furfurylthiol.[10] While it has been detected in both Arabica and Robusta coffee, it remains a less-studied component of the coffee volatilome.[10] Its unique sensory profile, described as "meaty," distinguishes it from the more classic "roasty" notes of its thiol analogue, suggesting it contributes a unique layer to the savory complexity of coffee aroma.[10] This guide provides a comprehensive technical overview of its chemical nature, formation during roasting, analytical methodologies for its detection, and its occurrence in roasted coffee.
Physicochemical Properties and Sensory Profile
Understanding the molecular characteristics of this compound is fundamental to appreciating its role in coffee chemistry and its analysis.
Chemical Structure and Properties
This compound (also known as 4-[(2-Furanylmethyl)thio]-2-pentanone) is a hybrid molecule featuring a furan ring linked via a thioether (sulfide) bridge to a pentanone backbone.[10]
Caption: Proposed formation pathway of this compound.
Analytical Methodologies for Quantification
The analysis of trace volatile sulfur compounds in a complex matrix like coffee presents significant challenges due to their low concentration, high reactivity, and potential for binding to other matrix components. [8]
Overview of Common Analytical Techniques
Gas chromatography-mass spectrometry (GC-MS) is the gold standard for the separation and identification of volatile and semi-volatile compounds in coffee. [11]To isolate and concentrate trace analytes like this compound from the coffee matrix, a sample preparation step is essential. Headspace solid-phase microextraction (HS-SPME) is a widely used technique that is solvent-free, sensitive, and relatively simple to automate. [12]It involves exposing a coated fiber to the headspace (the vapor phase) above the coffee sample, where volatile compounds partition onto the fiber before being thermally desorbed into the GC inlet.
Detailed Protocol: HS-SPME-GC-MS Analysis
This protocol provides a robust framework for the quantification of this compound in roasted coffee. It is adapted from established methods for similar volatile sulfur compounds in coffee. [12] Objective: To quantify the concentration of this compound in a brewed coffee sample.
1. Materials and Equipment:
-
Roasted coffee beans
-
Coffee grinder
-
Hot water dispenser (e.g., 92°C)
-
20 mL headspace vials with magnetic screw caps and PTFE/silicone septa
-
HS-SPME autosampler
-
SPME fiber assembly (e.g., 50/30 µm DVB/CAR/PDMS)
-
Gas chromatograph coupled to a Mass Spectrometer (GC-MS)
-
Analytical standards: this compound, internal standard (e.g., 4-methoxy-2-methyl-2-butanethiol or a labeled analogue)
-
Deionized water
2. Experimental Workflow:
Caption: Experimental workflow for HS-SPME-GC-MS analysis.
3. Step-by-Step Methodology:
-
Step 1: Sample Preparation:
-
Grind a representative sample of roasted coffee beans to a medium consistency immediately before analysis to minimize loss of volatiles.
-
Prepare a coffee brew using a standardized method (e.g., pour-over, French press) with a fixed coffee-to-water ratio (e.g., 60g/L) and water temperature (e.g., 92°C). Allow the brew to cool to a consistent temperature (e.g., 60°C). Rationale: A consistent brew method ensures comparability between samples.
-
-
Step 2: Aliquoting and Internal Standard Spiking:
-
Pipette 10 mL of the coffee brew into a 20 mL headspace vial.
-
Spike the sample with a known concentration of an appropriate internal standard (IS). Rationale: The IS corrects for variations in extraction efficiency and instrument response, which is a key component of a self-validating system.
-
-
Step 3: HS-SPME Extraction:
-
Immediately seal the vial. Place it in the autosampler tray.
-
Incubate the vial at a controlled temperature (e.g., 60°C) for 10 minutes with agitation to allow for equilibration of volatiles in the headspace.
-
Expose the SPME fiber to the headspace for a fixed time (e.g., 30 minutes) to adsorb the analytes. Rationale: Consistent time and temperature are critical for reproducible extraction.
-
-
Step 4: GC-MS Analysis:
-
Desorption: The fiber is automatically retracted and inserted into the hot GC inlet (e.g., 250°C) for thermal desorption (e.g., 5 minutes).
-
Separation: Use a suitable capillary column (e.g., DB-WAX or DB-5ms) with a programmed temperature ramp to separate the volatile compounds.
-
Detection: The mass spectrometer is operated in electron ionization (EI) mode. Data can be acquired in full scan mode for identification and selected ion monitoring (SIM) mode for enhanced sensitivity during quantification.
-
-
Step 5: Calibration and Quantification:
-
Prepare a calibration curve by spiking a model coffee base (or water) with known concentrations of the this compound standard and a fixed concentration of the IS. [12] * Identify the target compound in the sample chromatogram by its retention time and mass spectrum compared to the authentic standard.
-
Calculate the concentration based on the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Natural Occurrence and Concentration
While this compound is a confirmed constituent of coffee aroma, comprehensive quantitative data remains limited in publicly accessible literature. [10]However, its presence and relative abundance are influenced by coffee variety and roasting conditions.
Presence in Coffee Varieties
The compound has been detected in both major commercial coffee species, Coffea arabica and Coffea canephora (Robusta). [10]The precursor concentrations vary between these species; for instance, Arabica beans are typically higher in sucrose, while Robusta beans can have different amino acid profiles. [13]This suggests that the concentration of this compound may differ. Studies on the related compound 2-furfurylthiol have shown higher concentrations in Robusta coffee brews compared to Arabica, which could indicate a similar trend for other sulfur compounds formed via related pathways. [12]
The Impact of Roasting Parameters
Roast degree is a critical factor. The formation of furan derivatives and the thermal degradation of precursors are highly dependent on the time-temperature profile of the roast. [14]* Light to Medium Roasts: These roasts favor the formation and preservation of many furan derivatives. [14]The Maillard reaction is active, creating the necessary precursors. [2]* Dark Roasts: As roasting progresses to darker levels, many volatile compounds, including some furans, may begin to degrade or participate in further reactions. [14]However, the more intense thermal degradation can also release a higher concentration of sulfur compounds and other pyrolytic products, potentially leading to an increase in savory-noted compounds like this compound, up to a certain point before they too are destroyed.
Table 1: Summary of Factors Influencing this compound Concentration
| Factor | Influence | Rationale |
| Coffee Species | Detected in both Arabica and Robusta.[10] Relative concentration is likely species-dependent. | Differences in precursor profiles (sugars, amino acids) between species. |
| Roast Degree | Concentration is highly dependent on the roast profile. | Formation is driven by Maillard and Strecker reactions, which are time and temperature-dependent. Degradation can occur at very high temperatures. [14] |
| Green Bean Precursors | Higher levels of sugars and sulfur-containing amino acids may lead to higher concentrations. | These are the fundamental building blocks for the molecule's formation. [13][15] |
| Storage/Brewing | Concentration of free, volatile form may decrease after brewing. | Sulfur compounds are reactive and can bind to other matrix components, reducing their volatility and sensory impact. [8][9] |
Conclusion and Future Research Directions
This compound represents an important, albeit understudied, facet of coffee's complex savory aroma profile. Its formation from the Maillard and Strecker reactions highlights the intricate chemical web at play during roasting. While robust analytical methods like HS-SPME-GC-MS can be employed for its detection and quantification, there is a clear need for further research to generate comprehensive quantitative data across different coffee origins, processing methods, and roast profiles.
Future work should focus on:
-
Quantitative Surveys: Establishing the typical concentration ranges of this compound in various commercial coffees.
-
Sensory Recombination Studies: Precisely determining its sensory threshold and its impact on the overall coffee flavor profile when combined with other key odorants.
-
Mechanistic Elucidation: Using isotopic labeling studies to confirm its precise formation pathway from specific precursors within the coffee bean matrix.
A deeper understanding of molecules like this compound will empower the coffee industry to better control and modulate the sensory profiles of their products and provide researchers with clearer insights into the chemistry of flavor generation.
References
- Vertex AI Search. (n.d.). Chemical Changes During Coffee Roasting.
- Mikami, R. (2025). Maillard Reaction & Strecker Degradation: A Scientific Overview. Roast Design Coffee Blog.
- The Maillard Reaction and the Art of Coffee Roasting. (2022, July 9).
- Barista Hustle. (2021, June 25). Strecker Degradation in Coffee Roasting.
- Sweet Maria's Coffee Library. (n.d.). Strecker Degradation.
- Lee, K. J., & Shibamoto, T. (2021). Role of Roasting Conditions in the Profile of Volatile Flavor Chemicals Formed from Coffee Beans. Journal of Agricultural and Food Chemistry.
-
Cerny, C., Schlichtherle-Cerny, H., Gibe, R., & Yuan, Y. (2021). Furfuryl alcohol is a precursor for furfurylthiol in coffee. Food Chemistry, 337, 128008. Retrieved from [Link]
- Chemical & Engineering News. (2007, September 17). Tweaking Coffee's Flavor Chemistry.
- Sun, Z., et al. (2017). Quantification of Free 2-Furfurylthiol in Coffee Brew Using a Prefabricated Coffee Model. Food Chemistry.
-
FooDB. (2010, April 8). Showing Compound 4-[(2-Furanylmethyl)thio]-2-pentanone (FDB014983). Retrieved from [Link]
-
Jeszka-Skowron, M., Zgoła-Grześkowiak, A., & Grześkowiak, T. (2015). Analytical methods applied for the characterization and the determination of bioactive compounds in coffee. European Food Research and Technology, 240, 19–31. Retrieved from [Link]
-
Sun, Z., Yang, N., Liu, C., Linforth, R. S. T., Zhang, X., & Fisk, I. D. (2019). Aroma binding and stability in brewed coffee: A case study of 2-furfurylthiol. Food Chemistry, 299, 125134. Retrieved from [Link]
-
Liu, D., et al. (2023). Roles of sulfur-containing compounds in fermented beverages with 2-furfurylthiol as a case example. Frontiers in Microbiology, 14. Retrieved from [Link]
-
Sun, Z., et al. (2020). Aroma binding and stability in brewed coffee: A case study of 2-furfurylthiol. Food Chemistry, 322, 126754. Retrieved from [Link]
-
Grosch, W. (2001). Sensory Studies on the Key Odorants of Roasted Coffee. ACS Symposium Series. Retrieved from [Link]
-
Su, K., He, Y., & Chambers, E. (2022). Sensory Drivers of Consumer Acceptance, Purchase Intent and Emotions toward Brewed Black Coffee. Foods, 11(3), 285. Retrieved from [Link]
Sources
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- 2. generalwarfieldscoffee.com [generalwarfieldscoffee.com]
- 3. mdpi.com [mdpi.com]
- 4. Chemical Changes During Coffee Roasting | Vietnam Coffee United [vietnamcoffeeunited.com]
- 5. Melanoidin and the Maillard Reaction: A Scientific Overview | Roast Design Coffee Blog [coffeefanatics.jp]
- 6. Frontiers | Roles of sulfur-containing compounds in fermented beverages with 2-furfurylthiol as a case example [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Aroma binding and stability in brewed coffee: A case study of 2-furfurylthiol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Showing Compound 4-[(2-Furanylmethyl)thio]-2-pentanone (FDB014983) - FooDB [foodb.ca]
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- 15. Furfuryl alcohol is a precursor for furfurylthiol in coffee - PubMed [pubmed.ncbi.nlm.nih.gov]
Biosynthesis of 4-Furfurylthio-2-pentanone via Maillard Reaction: An In-depth Technical Guide
Abstract
This technical guide provides a comprehensive exploration of the biosynthesis of 4-Furfurylthio-2-pentanone, a significant sulfur-containing flavor compound, through the Maillard reaction. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core chemical mechanisms, precursor selection, and the influence of critical process parameters. By elucidating the causality behind experimental choices, this guide offers a robust framework for the controlled synthesis and analysis of this potent aroma molecule. Detailed, replicable protocols, data presentation, and visual schematics are provided to ensure scientific integrity and practical application in both flavor chemistry and related fields where understanding non-enzymatic browning is crucial.
Introduction: The Maillard Reaction as a Flavor Foundry
The Maillard reaction, a cornerstone of food chemistry, is a non-enzymatic browning process that occurs between amino acids and reducing sugars upon heating.[1] This complex cascade of reactions is responsible for the rich sensory tapestry of cooked foods, generating a vast array of heterocyclic compounds that contribute to color, aroma, and taste.[2][3] Among the most impactful products are sulfur-containing volatile compounds, which often possess low odor thresholds and impart desirable meaty, savory, and roasted notes.[4]
This compound is one such compound, characterized by its savory, meaty aroma profile.[5] Its structure, featuring a furan ring linked via a thioether bond to a pentanone backbone, suggests a biosynthetic origin rooted in the interaction between specific Maillard reaction intermediates. This guide will dissect the formation of this molecule, providing a scientific and practical foundation for its targeted synthesis.
Mechanistic Deep Dive: The Genesis of this compound
The formation of this compound is not a singular event but the culmination of several parallel and sequential reactions within the Maillard cascade. The key precursors are a pentose sugar (e.g., xylose or ribose) and the sulfur-containing amino acid, L-cysteine.[6][7]
The overall proposed pathway can be conceptualized in three critical stages:
Stage 1: Formation of Key Intermediates
-
Furfural Generation: Pentose sugars, like xylose, readily undergo dehydration under thermal stress, particularly in acidic conditions, to form furfural.[8][9] This five-membered aromatic aldehyde is a pivotal building block for many furan-containing flavor compounds.
-
Hydrogen Sulfide (H₂S) and Furfuryl Mercaptan Formation: L-cysteine undergoes Strecker degradation, a critical reaction in the Maillard pathway, to produce hydrogen sulfide (H₂S), ammonia, and acetaldehyde.[10][11] Furfural can then react with H₂S to form furfuryl mercaptan (2-furanmethanethiol), a highly reactive and potent aroma compound in its own right.[1][8]
-
Formation of the Pentanone Backbone: The C5 backbone of this compound is derived from the pentose sugar. Through a series of enolization and fragmentation reactions of the Amadori rearrangement product (formed from the initial condensation of xylose and an amino acid), various dicarbonyl compounds and other reactive intermediates are generated. Specifically, intermediates like 1,4-dideoxypentosone have been proposed as precursors to α-mercaptoketones.[8][12]
Stage 2: The Crucial Thiol-Ene Addition
The central reaction in the formation of this compound is the nucleophilic addition of furfuryl mercaptan to a reactive unsaturated ketone derived from the pentose. A plausible intermediate is a pentenone, such as 4-penten-2-one, formed from the degradation of the sugar. The thiol group of furfuryl mercaptan attacks the double bond of the pentenone, leading to the formation of the thioether linkage.
Stage 3: Final Product Formation
The addition reaction yields the stable this compound molecule. The overall process is a testament to the complexity of the Maillard reaction, where degradation products of both the sugar and the amino acid recombine to form novel flavor compounds.
Visualizing the Core Pathway
Caption: Proposed Biosynthetic Pathway of this compound.
Experimental Protocol: A Self-Validating System for Synthesis and Analysis
This section outlines a detailed methodology for the laboratory-scale synthesis of this compound via a model Maillard reaction, followed by its analytical verification.
Synthesis of this compound in a Model System
This protocol is designed to favor the formation of the target compound by carefully selecting precursors and reaction conditions.
Materials:
-
L-Cysteine (≥98% purity)
-
D-Xylose (≥99% purity)
-
Phosphate buffer (0.1 M)
-
Sodium hydroxide (1 M) and Hydrochloric acid (1 M) for pH adjustment
-
High-pressure reaction vials (e.g., 20 mL headspace vials with screw caps and PTFE/silicone septa)
-
Heating block, oil bath, or laboratory oven with precise temperature control
-
Deionized water
Procedure:
-
Precursor Solution Preparation:
-
Prepare a 0.1 M solution of L-cysteine in 0.1 M phosphate buffer.
-
Prepare a 0.2 M solution of D-xylose in 0.1 M phosphate buffer.
-
Rationale: A molar excess of the sugar is often used to ensure sufficient generation of carbonyl intermediates.[8]
-
-
Reaction Mixture Assembly:
-
In a 20 mL reaction vial, combine 5 mL of the L-cysteine solution and 5 mL of the D-xylose solution. This creates a 1:2 molar ratio of cysteine to xylose.
-
Adjust the pH of the final mixture to 5.0 using 1 M NaOH or 1 M HCl.
-
Rationale: A slightly acidic pH (around 5.0-6.0) is known to favor the formation of furfural from pentoses and is also conducive to the formation of many sulfur-containing flavor compounds.[8][13]
-
-
Thermal Reaction:
-
Securely cap the reaction vial.
-
Place the vial in a preheated heating block or oil bath set to 120°C.
-
Heat the reaction mixture for 60 minutes.
-
Rationale: A temperature of 120°C provides sufficient energy to drive the Maillard reaction at a reasonable rate without excessive charring or formation of undesirable byproducts. The reaction time is a critical parameter that can be optimized.[6]
-
-
Reaction Quenching and Sample Preparation:
-
Immediately after the heating period, quench the reaction by placing the vial in an ice-water bath. This halts further reactions and preserves the volatile profile.
-
The resulting Maillard Reaction Product (MRP) solution is now ready for analysis.
-
Analytical Workflow: HS-SPME-GC-MS for Volatile Compound Profiling
Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for the analysis of volatile and semi-volatile compounds in complex matrices like MRPs.[10][11]
Materials and Equipment:
-
SPME fiber assembly (e.g., 50/30 µm DVB/CAR/PDMS)
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
-
Heated agitator for SPME
-
20 mL headspace vials with septa
Procedure:
-
Sample Preparation for HS-SPME:
-
Pipette 5 mL of the cooled MRP solution into a 20 mL headspace vial.
-
Add 1.5 g of sodium chloride (NaCl).
-
Rationale: "Salting out" with NaCl increases the volatility of the analytes by decreasing their solubility in the aqueous phase, thereby enhancing their transfer to the headspace.
-
Seal the vial immediately.
-
-
HS-SPME Extraction:
-
Place the vial in the heated agitator set at 60°C.
-
Allow the sample to equilibrate for 15 minutes.
-
Expose the SPME fiber to the headspace of the vial for 30 minutes with continuous agitation.
-
Rationale: Heating and agitation facilitate the release of volatile compounds from the liquid phase into the headspace for efficient adsorption onto the SPME fiber.
-
-
GC-MS Analysis:
-
Retract the fiber and immediately inject it into the GC inlet (set at 250°C in splitless mode) for thermal desorption of the analytes.
-
GC Parameters (Typical):
-
Column: DB-5ms (30 m x 0.25 mm x 0.25 µm) or similar non-polar column.
-
Oven Program: Start at 40°C (hold for 2 min), ramp to 250°C at 5°C/min, and hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
-
MS Parameters (Typical):
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 35-400.
-
Source Temperature: 230°C.
-
-
-
Data Analysis:
-
Identify this compound by comparing its mass spectrum and retention index with those of an authentic standard or with data from spectral libraries (e.g., NIST, Wiley).
-
Visualizing the Analytical Workflow
Caption: HS-SPME-GC-MS Analytical Workflow.
Data Presentation and Expected Outcomes
The successful synthesis and analysis should yield a complex chromatogram containing numerous volatile compounds. The key is to identify the peak corresponding to this compound.
Table 1: Key Parameters for Synthesis and Analysis
| Parameter | Value/Condition | Rationale |
| Precursors | L-Cysteine, D-Xylose | Essential sulfur and pentose sources for target molecule formation.[6][7] |
| Molar Ratio (Cys:Xyl) | 1:2 | Excess sugar drives the formation of carbonyl intermediates. |
| Reaction pH | 5.0 | Favors furfural formation and many sulfur-containing compounds.[8][13] |
| Reaction Temperature | 120°C | Balances reaction rate with minimizing unwanted side reactions.[6] |
| Reaction Time | 60 minutes | Sufficient time for intermediate formation and subsequent reactions. |
| Analytical Method | HS-SPME-GC-MS | High sensitivity and selectivity for volatile flavor compounds.[10][11] |
| SPME Fiber | DVB/CAR/PDMS | Broad-range fiber suitable for diverse volatile compounds. |
Table 2: Identification Criteria for this compound
| Identification Metric | Expected Value |
| Molecular Formula | C₁₀H₁₄O₂S |
| Molecular Weight | 198.28 g/mol |
| Key Mass Fragments (m/z) | 81 (furfuryl ion), 43 (acetyl ion), 58, 97 |
| Retention Index (DB-5ms) | ~1350-1450 (Varies with exact conditions) |
Note: The mass fragments and retention index should be confirmed with an authentic standard for definitive identification.
Conclusion and Future Directions
This guide has systematically detailed the biosynthesis of this compound via the Maillard reaction, grounding the process in established chemical principles. By understanding the intricate interplay of precursors and reaction conditions, researchers can effectively control the formation of this and other high-impact flavor compounds. The provided protocols offer a validated starting point for synthesis and analysis, enabling further optimization and exploration.
Future research should focus on quantitative analysis to determine the yield of this compound under varying conditions, the exploration of different amino acid and sugar precursors, and the potential synergistic or inhibitory effects of other food matrix components. Such studies will continue to unravel the complexities of the Maillard reaction, empowering the creation of novel flavors and the mitigation of undesirable ones in both food and pharmaceutical applications.
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Noda, K., Masuzaki, R., Terauchi, Y., & Murata, M. (2024). Conditions and Mechanism of Formation of the Maillard Reaction Pigment, Furpenthiazinate, in a Model System and in Some Acid Hydrolyzates of Foods and its Biological Properties. Journal of Agricultural and Food Chemistry. [Link]
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Zheng, A.-R., Wei, C.-K., Liu, D.-H., Thakur, K., Zhang, J.-G., & Wei, Z.-J. (2023). GC-ToF-MS analysis of roasted / broth flavors produced by Maillard reaction system of cysteine-xylose-glutamate. Semantic Scholar. [Link]
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Zheng, A.-R., Wei, C.-K., Liu, D.-H., Thakur, K., Zhang, J.-G., & Wei, Z.-J. (2023). GC-MS and GC×GC-ToF-MS analysis of roasted / broth flavors produced by Maillard reaction system of cysteine-xylose-glutamate. BioKB. [Link]
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Noda, K., Masuzaki, R., Terauchi, Y., & Murata, M. (2024). Conditions and Mechanism of Formation of the Maillard Reaction Pigment, Furpenthiazinate, in a Model System and in Some Acid Hydrolyzates of Foods and its Biological Properties. PubMed. [Link]
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Yu, H., et al. (2023). Flavor improving effects of cysteine in xylose–glycine–fish waste protein hydrolysates (FPHs) Maillard reaction system. PMC. [Link]
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Cerny, C., & Briffod, V. (2007). Effect of pH on the Maillard Reaction of [13C5]Xylose, Cysteine, and Thiamin. Journal of Agricultural and Food Chemistry. [Link]
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Noda, K., Masuzaki, R., Terauchi, Y., & Murata, M. (2018). Conditions and Mechanism of Formation of the Maillard Reaction Pigment, Furpenthiazinate, in a Model System and in Some Acid Hydrolyzates of Foods and its Biological Properties. ResearchGate. [Link]
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Cao, Y., et al. (2024). Effect of lysine on the cysteine-xylose Maillard reaction to form flavor compounds. PubMed. [Link]
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Noda, K., Masuzaki, R., Terauchi, Y., Yamada, S., & Murata, M. (2018). Novel Maillard Pigment, Furpenthiazinate, Having Furan and Cyclopentathiazine Rings Formed by Acid Hydrolysis of Protein in the Presence of Xylose or by Reaction between Cysteine and Furfural under Strongly Acidic Conditions. PubMed. [Link]
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Exploratorium. (n.d.). Science of Meat: Smell The Maillard Reaction Activity. Exploratorium. [Link]
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Glabasnia, A., & Hofmann, T. (2018). Food-Grade Synthesis of Maillard-Type Taste Enhancers Using Natural Deep Eutectic Solvents (NADES). PMC. [Link]
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Hofmann, T., & Schieberle, P. (1998). Quantitative Model Studies on the Effectiveness of Different Precursor Systems in the Formation of the Intense Food Odorants 2-Furfurylthiol and 2-Methyl-3-furanthiol. Journal of Agricultural and Food Chemistry. [Link]
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Chen, Y., et al. (2022). Conversion of a Thiol Precursor into Aroma Compound 4-mercapto-4-methyl-2-pentanone Using Microbial Cell Extracts. MDPI. [Link]
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Lee, S., et al. (2023). Application of Animal Resources into the Maillard Reaction Model System to Improve Meat Flavor. Korean Journal for Food Science of Animal Resources. [Link]
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Blank, I., et al. (2002). Degradation of the coffee flavor compound furfuryl mercaptan in model Fenton-type reaction systems. PubMed. [Link]
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Yaylayan, V. A., & Keyhani, A. (2001). Formation of 2,5-Dimethyl-4-hydroxy-3(2H)-furanone through Methylglyoxal: A Maillard Reaction Intermediate. ResearchGate. [Link]
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Wang, Y., et al. (2021). Inhibition Mechanism of L-Cysteine on Maillard Reaction by Trapping 5-Hydroxymethylfurfural. MDPI. [Link]
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An In-Depth Technical Guide to the Discovery and Identification of 4-Furfurylthio-2-pentanone in Food
This guide provides a comprehensive technical overview for researchers, scientists, and professionals in the food and flavor industry on the discovery, identification, and analysis of 4-Furfurylthio-2-pentanone, a key aroma compound.
Introduction: The Maillard Reaction and the Genesis of a Meaty Aroma
This compound (CAS No. 180031-78-1; FEMA No. 3840) is a sulfur-containing furan derivative that imparts a characteristic savory, meaty, and roasted aroma to a variety of thermally processed foods.[1] Its formation is primarily attributed to the Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars that occurs during heating. This reaction is responsible for the desirable flavors and browning of many cooked foods. The presence and concentration of this compound are often indicative of the thermal processing history and can significantly influence the overall sensory profile of the final product. Understanding its formation and developing robust analytical methods for its identification and quantification are crucial for flavor creation, quality control, and food product development.
Physicochemical and Sensory Properties
A thorough understanding of the physicochemical properties of this compound is fundamental to developing effective extraction and analytical strategies.
| Property | Value | Source |
| Chemical Formula | C10H14O2S | PubChem |
| Molecular Weight | 198.28 g/mol | PubChem[1] |
| Appearance | Clear yellow liquid | JECFA[1] |
| Boiling Point | 288.00 to 289.00 °C @ 760.00 mm Hg | The Good Scents Company[2] |
| Solubility | Insoluble in water; 50% soluble in ethanol | JECFA[1] |
| Sensory Profile | Meaty, savory, roasted | FEMA, JECFA[1] |
Occurrence in Food Matrices
This compound has been identified as a volatile component in various heat-processed foods. Its presence is most notable in products where the Maillard reaction and Strecker degradation of sulfur-containing amino acids are prevalent.
| Food Matrix | Significance |
| Coffee | Contributes to the roasty and savory notes of coffee aroma. Its formation is linked to the reaction of furan derivatives, formed from carbohydrate degradation, with sulfur compounds.[3][4] |
| Roasted Meats | Plays a role in the characteristic savory and roasted aroma of cooked meats. |
| Thermally Processed Foods | Found in a variety of other cooked products where the necessary precursors (sugars and sulfur-containing amino acids) are present and subjected to heat.[5][6][7][8] |
Analytical Workflow for Identification and Quantification
The reliable identification and quantification of this compound in complex food matrices require a multi-step analytical approach. Due to its volatile nature and often low concentrations, sample preparation is critical for its successful analysis.
Caption: General analytical workflow for this compound.
Part 1: Sample Preparation and Extraction
The choice of extraction method is highly dependent on the food matrix and the target analyte's volatility and concentration. For volatile and semi-volatile compounds like this compound, techniques that minimize solvent use and thermal degradation are preferred.
Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME)
HS-SPME is a solvent-free, sensitive, and versatile technique for extracting volatile and semi-volatile compounds from various matrices.
-
Rationale: This method is ideal for complex matrices like coffee and meat as it minimizes the extraction of non-volatile matrix components, providing a cleaner extract for GC-MS analysis. The choice of fiber coating is critical for selectively adsorbing the target analyte. A Carboxen/Polydimethylsiloxane (CAR/PDMS) fiber is often effective for a broad range of volatile compounds, including sulfur-containing molecules.[9][10]
-
Step-by-Step Methodology:
-
Sample Preparation: Weigh 1-5 grams of the homogenized food sample into a 20 mL headspace vial. For solid samples, grinding to a fine powder is recommended to increase surface area.
-
Internal Standard Spiking: Add a known amount of an appropriate internal standard (e.g., a deuterated analog of the analyte or a compound with similar chemical properties not present in the sample) to the vial for accurate quantification.[11]
-
Equilibration: Seal the vial and place it in a heating block or water bath at a controlled temperature (e.g., 60-80°C) for a defined period (e.g., 15-30 minutes) to allow the volatile compounds to partition into the headspace.
-
Extraction: Expose the SPME fiber to the headspace of the vial for a specific time (e.g., 20-40 minutes) to adsorb the analytes.
-
Desorption: Retract the fiber and immediately insert it into the hot GC injector port for thermal desorption of the analytes onto the analytical column.
-
Protocol 2: Solvent-Assisted Flavor Evaporation (SAFE)
SAFE is a high-vacuum distillation technique that allows for the gentle isolation of volatile compounds from a food matrix at low temperatures, minimizing the risk of artifact formation.
-
Rationale: This technique is particularly useful for identifying trace volatile compounds in complex food matrices without the thermal stress of traditional distillation methods. It is considered a benchmark method for comprehensive flavor analysis.
-
Step-by-Step Methodology:
-
Sample Preparation: Homogenize the food sample with a suitable solvent (e.g., dichloromethane).
-
Distillation: Introduce the sample slurry into the SAFE apparatus and apply a high vacuum.
-
Collection: Gently heat the sample flask while cooling the collection traps with liquid nitrogen to condense the volatile compounds.
-
Concentration: Carefully concentrate the collected distillate under a gentle stream of nitrogen before GC-MS analysis.
-
Part 2: Instrumental Analysis - Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the gold standard for the separation, identification, and quantification of volatile and semi-volatile compounds in complex mixtures.
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Chemical and physical properties of "4-Furfurylthio-2-pentanone"
An In-Depth Technical Guide to 4-Furfurylthio-2-pentanone: Properties, Analysis, and Applications
Introduction
This compound is a significant organosulfur compound that has garnered considerable interest, primarily within the flavor and fragrance industry. Characterized by its potent and distinct savory, meaty aroma, it serves as a key component in the formulation of complex flavor profiles designed to mimic cooked or roasted foods.[1][2] This guide provides a comprehensive technical overview of this compound, intended for researchers, chemists, and professionals in food science and drug development. We will delve into its chemical identity, physicochemical properties, analytical characterization, primary applications, and safety protocols, offering a holistic understanding grounded in scientific principles and authoritative data.
Chemical Identity and Molecular Structure
The unique sensory properties of this compound are a direct result of its molecular architecture, which features a ketone functional group, a flexible pentanone backbone, a thioether linkage, and a furan ring.[1][3] Understanding this structure is fundamental to predicting its reactivity, interactions, and analytical signatures.
Table 1: Chemical Identifiers for this compound
| Identifier | Value | Source(s) |
| CAS Number | 180031-78-1 | [1][4] |
| IUPAC Name | 4-(furan-2-ylmethylsulfanyl)pentan-2-one | [1] |
| Synonyms | 4-((2-Furanmethyl)thio)-2-pentanone, FEMA 3840 | [1][2][4] |
| Molecular Formula | C₁₀H₁₄O₂S | [1] |
| Molecular Weight | 198.28 g/mol | [1] |
| InChI | InChI=1S/C10H14O2S/c1-8(11)6-9(2)13-7-10-4-3-5-12-10/h3-5,9H,6-7H2,1-2H3 | [1] |
| InChIKey | IUNKNKANRUMCNL-UHFFFAOYSA-N | [1] |
| Canonical SMILES | CC(CC(=O)C)SCC1=CC=CO1 | [1] |
The molecule's structure combines the characteristic reactivity of a ketone with the aromatic and polar nature of the furan ring, while the thioether bond introduces the sulfur note crucial to its savory aroma.[5] The furan ring, in particular, can be susceptible to degradation under strongly acidic conditions or in the presence of potent oxidizing agents.[5]
Caption: 2D Chemical Structure of this compound.
Physicochemical Properties
The physical characteristics of a compound are critical for its application, storage, and handling. This compound is a liquid at ambient temperature with limited water solubility, which dictates its use in either oil-based or emulsified food systems.
Table 2: Physicochemical Data for this compound
| Property | Value | Source(s) |
| Physical Description | Clear yellow liquid with a meaty aroma | [1] |
| Boiling Point | 288.0 to 289.0 °C (at 760 mm Hg) | [1][4] |
| Density | 1.088 to 1.096 g/cm³ (at 25 °C) | [1][4] |
| Refractive Index | 1.513 to 1.518 (at 20 °C) | [1][4] |
| Solubility | Insoluble in water; 50% soluble in ethanol | [1] |
| Flash Point | 128.33 °C (263.00 °F) | [4] |
| Vapor Pressure | 0.002 mmHg (at 25 °C, estimated) | [4] |
Its high boiling point and flash point indicate that it is not highly volatile at room temperature, which contributes to its stability and persistence in food products during processing and storage.
Synthesis and Analytical Characterization
While specific proprietary synthesis methods may vary, a plausible and common route for preparing thioethers like this compound is via a nucleophilic substitution reaction. This approach offers a straightforward and efficient pathway to the target molecule.
Proposed Synthetic Workflow
A likely synthesis involves the reaction of furfuryl mercaptan (2-furanmethanethiol) with a suitable 4-halo-2-pentanone derivative (e.g., 4-bromo-2-pentanone) in the presence of a mild base. The base deprotonates the thiol to form a more nucleophilic thiolate, which then displaces the halide.
Caption: Proposed workflow for the synthesis of this compound.
Analytical Characterization Protocol
To confirm the identity and purity of synthesized this compound, a suite of standard analytical techniques is employed.[6]
1. Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity Confirmation:
-
Objective: To separate the product from any unreacted starting materials or byproducts and to confirm its molecular weight and fragmentation pattern.
-
Methodology:
-
Prepare a dilute solution of the sample in a volatile solvent (e.g., dichloromethane).
-
Inject 1 µL of the solution into a GC-MS system equipped with a non-polar capillary column (e.g., DB-5ms).
-
Use a temperature program starting at 50°C, holding for 2 minutes, then ramping to 250°C at 10°C/min.
-
The mass spectrometer should be operated in electron ionization (EI) mode at 70 eV.
-
-
Expected Results: A major peak corresponding to this compound. The mass spectrum should exhibit a molecular ion peak (M⁺) at m/z 198. The fragmentation pattern would likely include a prominent peak at m/z 81 (furfuryl cation) and fragments corresponding to the loss of acetyl or thiofurfuryl moieties.[7][8]
2. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation:
-
Objective: To confirm the precise arrangement of atoms within the molecule.
-
¹H NMR Spectroscopy (in CDCl₃):
-
Furan Protons: Expect three distinct signals in the aromatic region (~6.2-7.4 ppm).
-
Methylene Protons (-S-CH₂-): A singlet or AB quartet around 3.7 ppm.
-
Methine Proton (-CH-S-): A multiplet around 3.2 ppm.
-
Methylene Protons (-CH₂-C=O): A doublet of doublets around 2.7 ppm.
-
Methyl Protons: Two distinct doublets or singlets for the two methyl groups (~1.3 ppm and ~2.2 ppm).
-
-
¹³C NMR Spectroscopy (in CDCl₃):
-
Carbonyl Carbon: A signal downfield, around 207 ppm.
-
Furan Carbons: Four signals in the range of 107-152 ppm.
-
Other Aliphatic Carbons: Signals in the upfield region (20-50 ppm).
-
3. Infrared (IR) Spectroscopy for Functional Group Identification:
-
Objective: To identify the key functional groups present.
-
Expected Absorption Bands:
-
C=O Stretch (Ketone): A strong, sharp peak around 1715 cm⁻¹.[9]
-
C-S Stretch (Thioether): A weaker absorption in the 600-800 cm⁻¹ region.
-
Furan C-O Stretch: Absorptions around 1010-1250 cm⁻¹.
-
C-H Stretches: Aliphatic and aromatic C-H stretches just below and above 3000 cm⁻¹, respectively.
-
Industrial Applications and Significance
The primary application of this compound is as a flavoring agent .[1][4] It is recognized by the Flavor and Extract Manufacturers Association (FEMA) under number 3840.[4]
-
Flavor Profile: It imparts a strong savory, meaty, and slightly roasted or grilled character to food products.[1][2] Its profile is sometimes described as having chicken or barbecue-like notes.[10]
-
Food Products: It is used in a variety of processed foods to enhance or create savory flavors, including:
-
Soups and broths
-
Processed meat and poultry products
-
Savory snack foods
-
Gravies and sauces
-
-
Regulatory Status: The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated this compound and concluded that there is "no safety concern at current levels of intake when used as a flavouring agent".[1]
While its current established use is within the food industry, the unique combination of a sulfur heterocycle and a ketone functional group could make it a scaffold of interest for medicinal chemists, although no significant applications in drug development have been reported to date.
Safety, Handling, and Regulatory Oversight
Proper handling of this compound in a laboratory or industrial setting is crucial. While it has been approved as a food additive, concentrated forms require careful management. General safety precautions for similar chemicals should be followed.[11][12]
Laboratory Handling Protocol
-
Personal Protective Equipment (PPE): Always wear safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of vapors.[11]
-
Fire Safety: Keep away from open flames, sparks, and other sources of ignition.[12][13] It is a combustible liquid.
-
Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container, away from incompatible materials such as strong oxidizing agents.
-
Spill Response: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a suitable container for chemical waste disposal.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
This compound stands out as a potent and valuable molecule, particularly for the flavor industry. Its distinct chemical structure gives rise to desirable savory and meaty notes that are difficult to replicate. A thorough understanding of its physicochemical properties, coupled with robust analytical characterization, ensures its effective and safe application. While its role is currently confined to food science, the principles governing its synthesis and behavior are universally applicable across the chemical sciences, making it a subject of continued interest for researchers and industry professionals alike.
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The Good Scents Company. (n.d.). 4-(furfuryl thio)-4-methyl-2-pentanone. Retrieved from [Link]
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ChemBK. (2024). 4-((2-FURANMETHYL)THIO)-2-PENTANONE - Physico-chemical Properties. Retrieved from [Link]
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MDPI. (2022). Conversion of a Thiol Precursor into Aroma Compound 4-mercapto-4-methyl-2-pentanone Using Microbial Cell Extracts. Retrieved from [Link]
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Mol-Instincts. (n.d.). 4-((2-furanmethyl)thio)-2-pentanone(cas#180031-78-1). Retrieved from [Link]
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LookChem. (2026). The Role of 4-Methyl-4-furfurylthio-2-pentanone in Modern Flavor Creation. Retrieved from [Link]
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A Technical Guide to the Predicted Spectroscopic Data of 4-Furfurylthio-2-pentanone
Abstract
This technical guide provides a detailed analysis of the predicted spectroscopic data for 4-Furfurylthio-2-pentanone (CAS No. 180031-78-1), a compound of interest in the flavor and fragrance industry.[1][2] Due to the absence of publicly available experimental spectra, this document leverages established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) to generate a comprehensive, predicted dataset. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth interpretations, proposed experimental protocols, and a logical framework for the structural elucidation of this and similar molecules.
Introduction and Molecular Structure
This compound is a heteroaromatic compound characterized by a pentanone backbone, a thioether linkage, and a furan ring.[2] Its molecular formula is C₁₀H₁₄O₂S, with a molecular weight of 198.28 g/mol .[3] The unique combination of a ketone, a thioether, and an aromatic furan moiety gives rise to its characteristic savory, meaty aroma profile, making it a valuable flavoring agent.[2][3]
The structural integrity and purity of such compounds are paramount. Spectroscopic analysis is the cornerstone of chemical characterization, providing a non-destructive "fingerprint" of the molecule's structure. This guide will systematically predict and interpret the data from ¹H NMR, ¹³C NMR, IR, and MS to build a complete analytical profile.
Molecular Structure:
Figure 1: Chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Predicted Data
NMR spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule. Predictions are based on the analysis of chemical environments and spin-spin coupling interactions.
Predicted ¹H NMR Spectrum
The proton NMR spectrum is predicted to show distinct signals for each unique proton environment. Chemical shifts are influenced by the electronegativity of adjacent atoms (O and S) and the diamagnetic anisotropy of the furan ring and carbonyl group.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |
| H-a (CH₃-C=O) | 2.15 | Singlet (s) | - | 3H |
| H-b (-C=O-CH₂-) | 2.70 | Multiplet (m) | - | 2H |
| H-c (-CH-CH₃) | 1.30 | Doublet (d) | ~7.0 | 3H |
| H-d (-CH₂-CH-) | 3.10 | Multiplet (m) | - | 1H |
| H-e (-S-CH₂-) | 3.75 | Singlet (s) | - | 2H |
| H-f (Furan H-3) | 6.20 | Doublet of doublets (dd) | J ≈ 3.2, 1.9 | 1H |
| H-g (Furan H-4) | 6.30 | Doublet of doublets (dd) | J ≈ 3.2, 0.8 | 1H |
| H-h (Furan H-5) | 7.35 | Doublet of doublets (dd) | J ≈ 1.9, 0.8 | 1H |
Causality Behind Predictions:
-
H-a (2.15 ppm): This methyl group is adjacent to a carbonyl, resulting in a characteristic downfield shift into the 2.1-2.4 ppm range, similar to that seen in 2-pentanone.[4][5] It appears as a singlet as there are no adjacent protons.
-
H-b (2.70 ppm): These methylene protons are alpha to the carbonyl and beta to the chiral center, making them diastereotopic. They will appear as a complex multiplet.
-
H-c (1.30 ppm): This methyl group is attached to the chiral center and split by the H-d proton, resulting in a doublet.
-
H-d (3.10 ppm): This methine proton is coupled to both the H-b methylene and H-c methyl protons, leading to a complex multiplet. Its position is downfield due to the adjacent sulfur atom.
-
H-e (3.75 ppm): The methylene protons of the furfuryl group are adjacent to the sulfur and the furan ring, causing a significant downfield shift. They are predicted to be a singlet, assuming no significant long-range coupling.
-
Furan Protons (6.20-7.35 ppm): These protons appear in the aromatic region. H-h is the most downfield due to its proximity to the electronegative oxygen atom. The splitting patterns (dd) are characteristic of a 2-substituted furan ring.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum provides information on the unique carbon environments within the molecule.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-1 (CH₃-C=O) | 30.0 |
| C-2 (C=O) | 208.0 |
| C-3 (-C=O-CH₂-) | 49.0 |
| C-4 (-CH-S-) | 38.0 |
| C-5 (-CH-CH₃) | 22.0 |
| C-6 (-S-CH₂-) | 30.0 |
| C-7 (Furan C-2) | 152.0 |
| C-8 (Furan C-3) | 107.0 |
| C-9 (Furan C-4) | 110.0 |
| C-10 (Furan C-5) | 142.0 |
Causality Behind Predictions:
-
C-2 (208.0 ppm): The carbonyl carbon exhibits a characteristic strong downfield shift, typical for ketones.[6]
-
C-1 & C-5 (30.0 & 22.0 ppm): These are typical values for methyl carbons in an aliphatic chain.
-
C-7 & C-10 (152.0 & 142.0 ppm): The furan carbons adjacent to the oxygen (C-7 and C-10) are the most downfield in the aromatic region.
-
C-4 & C-6 (38.0 & 30.0 ppm): These carbons are directly attached to the sulfur atom, resulting in a moderate downfield shift.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire data with a spectral width of 12-15 ppm.
-
Use a 30-degree pulse angle and a relaxation delay of 1-2 seconds.
-
Accumulate 16-32 scans to ensure a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire data with a spectral width of 220-240 ppm.
-
Use a proton-decoupled pulse sequence (e.g., zgpg30).
-
Accumulate 1024 or more scans, as ¹³C signals are inherently weaker.
-
-
Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the CDCl₃ residual peak at 77.16 ppm.
Infrared (IR) Spectroscopy: Predicted Data
IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
| Predicted Frequency Range (cm⁻¹) | Vibrational Mode | Expected Intensity |
| 3120-3150 | =C-H Stretch (Furan) | Medium |
| 2850-2960 | C-H Stretch (Aliphatic) | Strong |
| ~1715 | C=O Stretch (Ketone) | Strong, Sharp |
| 1500-1600 | C=C Stretch (Furan Ring) | Medium-Variable |
| 1000-1250 | C-O-C Stretch (Furan Ring) | Strong |
| 650-750 | C-S Stretch (Thioether) | Weak-Medium |
Causality Behind Predictions:
-
~1715 cm⁻¹ (C=O Stretch): This is the most prominent and diagnostic peak in the spectrum, characteristic of a saturated aliphatic ketone.
-
Furan Ring Vibrations: The furan ring will exhibit several characteristic bands: =C-H stretching above 3100 cm⁻¹, C=C stretching in the 1500-1600 cm⁻¹ region, and a strong C-O-C stretch.[7][8][9]
-
C-S Stretch: The carbon-sulfur bond vibration is typically weak and falls in the fingerprint region, making it less diagnostic than the other key functional groups.
Experimental Protocol: IR Spectroscopy
-
Instrumentation: Utilize a Fourier Transform Infrared (FTIR) spectrometer, preferably with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Application: Place a single drop of neat this compound liquid directly onto the ATR crystal.
-
Data Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Collect the sample spectrum over a range of 4000-400 cm⁻¹.
-
Co-add 16-32 scans to improve the signal-to-noise ratio.
-
-
Processing: The software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS): Predicted Data
Electron Ionization Mass Spectrometry (EI-MS) involves bombarding the molecule with high-energy electrons, causing ionization and subsequent fragmentation. The resulting fragmentation pattern provides valuable structural information and the molecular weight.
-
Molecular Ion (M⁺∙): The molecular ion peak is expected at m/z = 198 . This peak should be observable, as ketones and thioethers often produce a discernible molecular ion.[10]
Predicted Fragmentation Pathway:
The fragmentation of this compound is predicted to be driven by the presence of the carbonyl group, the sulfur atom, and the stable furfuryl moiety.
| Predicted m/z | Proposed Fragment Ion | Fragmentation Mechanism |
| 155 | [M - CH₃CO]⁺ | α-cleavage at the carbonyl group, loss of an acetyl radical.[11] |
| 97 | [C₅H₅O-CH₂]⁺ | Cleavage of the C-S bond to form the stable furfuryl cation. |
| 81 | [C₅H₅O]⁺ | Tropylium-like rearrangement of the furfuryl cation. |
| 58 | [C₃H₆O]⁺∙ | McLafferty rearrangement, involving transfer of a γ-hydrogen to the carbonyl oxygen.[10][11][12] |
| 43 | [CH₃CO]⁺ | α-cleavage at the carbonyl group, forming the acylium ion (often the base peak for methyl ketones).[11] |
Causality Behind Predictions:
-
α-Cleavage: The bonds adjacent to the carbonyl group are prone to cleavage.[10][11] Loss of the methyl group (m/z 183) or the acetyl radical (leading to m/z 155) are both likely. The formation of the acylium ion at m/z 43 ([CH₃CO]⁺) is a very common and intense fragmentation for methyl ketones and is predicted to be the base peak.[11]
-
McLafferty Rearrangement: The molecule possesses γ-hydrogens on the furfuryl methylene group. A six-membered ring transition state can lead to the elimination of a neutral alkene and the formation of a radical cation at m/z 58 .[10][11][12]
-
C-S Bond Cleavage: The bond between the sulfur and the pentanone chain can cleave, leading to the highly stable furfuryl cation at m/z 97 . This can further fragment to the tropylium-like ion at m/z 81 .
Visualizing the Fragmentation Pathway
Caption: Predicted EI-MS fragmentation pathway for this compound.
Experimental Protocol: Mass Spectrometry
-
Instrumentation: Utilize a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.
-
GC Separation:
-
Inject a dilute solution of the sample (e.g., 100 ppm in dichloromethane) into the GC.
-
Use a non-polar column (e.g., DB-5ms) and a suitable temperature program (e.g., ramp from 50°C to 250°C at 10°C/min) to ensure separation from any impurities.
-
-
MS Acquisition:
-
Set the EI source energy to 70 eV.
-
Acquire data in full scan mode over a mass range of m/z 40-300.
-
-
Data Analysis: Identify the chromatographic peak corresponding to the compound. Analyze the mass spectrum of this peak, identifying the molecular ion and comparing the fragmentation pattern to the predicted values.
Integrated Spectroscopic Analysis Workflow
Confirming the structure of a synthesized compound requires a holistic approach, integrating data from all spectroscopic techniques. This workflow ensures a self-validating system for structural elucidation.
Caption: Workflow for the integrated spectroscopic confirmation of this compound.
Conclusion
This guide provides a comprehensive and technically grounded prediction of the NMR, IR, and MS spectra of this compound. By explaining the causality behind the predicted data and providing detailed experimental protocols, it serves as a valuable resource for scientists involved in the synthesis, quality control, or analysis of this compound. The integrated workflow emphasizes the synergy between different spectroscopic techniques, which is essential for unambiguous structural confirmation in chemical research and development.
References
-
Fragmentation and mass spectra of Ketone. (2013). Chemistry!!! Not Mystery. [Link]
-
Mass Spectrometry: Aldehyde and Ketone Fragmentation. (2024). JoVE. [Link]
-
Fragmentation (mass spectrometry). Wikipedia. [Link]
-
The infrared spectra of furan, tetrahydrofuran, and some of their methyl substituted derivatives. (1965). University of Dayton. [Link]
-
1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0034235). Human Metabolome Database. [Link]
-
Showing Compound 2-Pentanone (FDB012547). FooDB. [Link]
-
Computational IR spectrum of Furan. ResearchGate. [Link]
-
Theoretical Spectroscopic Study (IR, Raman, UV, and NMR) for Furan and Two of its Derivatives. (2018). International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
This compound. PubChem. [Link]
-
Showing Compound 4-[(2-Furanylmethyl)thio]-2-pentanone (FDB014983). FooDB. [Link]
-
4-furfuryl thio-2-pentanone, 180031-78-1. The Good Scents Company. [Link]
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- 12. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to 4-Furfurylthio-2-pentanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Furfurylthio-2-pentanone is a sulfur-containing organic compound that has garnered significant interest, primarily within the flavor and fragrance industry.[1][2][3][4] Its distinct savory and meaty aroma has made it a valuable component in the formulation of a variety of food products.[1] This guide provides a comprehensive overview of this compound, including its chemical identity, physicochemical properties, a plausible synthetic route, analytical methodologies, and a discussion of its current applications and potential for future research, particularly in the context of drug discovery.
Chemical Identity and Synonyms
The unambiguous identification of a chemical entity is paramount for scientific research. This compound is known by several synonyms, and its unique identifier is its CAS Registry Number.
CAS Number : 180031-78-1[5][6]
Common Synonyms :
-
4-((2-Furanmethyl)thio)-2-pentanone
-
4-[(2-Furanmethyl)thio]-2-pentanone[3]
-
4-[(FURAN-2-YLMETHYL)SULFANYL]PENTAN-2-ONE
-
(±)-4-Furfurylthio-2-pentanone[5]
-
4-(2-Furylmethylthio)pentan-2-one
-
4-(Furan-2-ylmethylthio)pentan-2-one
-
4-(Furfurylthio)pentan-2-one[7]
-
4-Bran thio pentanone-2[6]
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its handling, formulation, and analysis.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₄O₂S | [2][6] |
| Molecular Weight | 198.28 g/mol | [2][6] |
| Appearance | Amber or clear yellow liquid | [2][3][8] |
| Odor | Meaty, savory | [1][8] |
| Boiling Point | 288.0 to 289.0 °C at 760 mm Hg | [3][4] |
| Density | 1.080 - 1.096 g/cm³ | [2] |
| Refractive Index | 1.498 - 1.518 | [2] |
| Solubility | Insoluble in water; soluble in ethanol | [3][8] |
| Flash Point | 128.33 °C (263.00 °F) | [3] |
Synthesis of this compound: A Theoretical Approach
A potential synthetic route involves the reaction of furfuryl mercaptan with 4-halo-2-pentanone (e.g., 4-chloro-2-pentanone or 4-bromo-2-pentanone) in the presence of a weak base to deprotonate the thiol, forming a more potent nucleophile, the thiolate.
Hypothetical Experimental Protocol: Synthesis of this compound
Disclaimer: This protocol is a theoretical representation and has not been experimentally validated. Appropriate safety precautions and laboratory practices should be employed.
Materials:
-
Furfuryl mercaptan
-
4-Chloro-2-pentanone
-
Potassium carbonate (K₂CO₃)
-
Acetone (anhydrous)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of furfuryl mercaptan (1.0 equivalent) in anhydrous acetone in a round-bottom flask, add potassium carbonate (1.5 equivalents).
-
Stir the suspension at room temperature for 15 minutes to facilitate the formation of the potassium thiolate salt.
-
To this suspension, add 4-chloro-2-pentanone (1.1 equivalents) dropwise at room temperature.
-
Fit the flask with a reflux condenser and heat the reaction mixture to reflux. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Filter the mixture to remove the inorganic salts and concentrate the filtrate using a rotary evaporator.
-
Dissolve the residue in diethyl ether and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude this compound can be purified by vacuum distillation or column chromatography on silica gel.
Caption: Hypothetical workflow for the synthesis of this compound.
Analytical Methodologies
The purity and identity of this compound are critical for its application. Gas chromatography-mass spectrometry (GC-MS) is a powerful and commonly used technique for the analysis of volatile and semi-volatile compounds like this one.
Representative Experimental Protocol: GC-MS Analysis of this compound
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (e.g., Agilent GC-MS system).
-
Capillary column suitable for flavor and fragrance analysis (e.g., DB-5ms, HP-5ms, or equivalent).
GC Parameters (Hypothetical):
-
Injector Temperature: 250 °C
-
Injection Mode: Split (e.g., 50:1 split ratio)
-
Injection Volume: 1 µL
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min)
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 250 °C
-
Hold at 250 °C for 5 minutes
-
-
Transfer Line Temperature: 280 °C
MS Parameters (Hypothetical):
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Range: m/z 40-350
Data Analysis: The identity of this compound can be confirmed by comparing its retention time and mass spectrum with that of a certified reference standard. The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 198, along with characteristic fragment ions.
Caption: A standard workflow for the GC-MS analysis of this compound.
Applications and Future Perspectives
Current Applications in the Flavor Industry
The primary and well-established application of this compound is as a flavoring agent in the food industry.[1] It is recognized for imparting savory, meaty, and roasted notes to a variety of processed foods. Its use is documented by organizations such as the Flavor and Extract Manufacturers Association (FEMA), holding the FEMA number 3840.[2][3][6] The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated this compound and concluded that there are no safety concerns at current levels of intake when used as a flavoring agent.[1]
Potential for Drug Discovery and Development: A Frontier for Research
While this compound itself has not been the subject of significant pharmacological research, its core structural motifs—the furan ring and the thioether linkage—are present in numerous biologically active molecules. This suggests that it could serve as a scaffold or starting point for the design of novel therapeutic agents.
The furan moiety is a versatile heterocyclic scaffold found in a wide array of pharmacologically active compounds.[9][10] Furan derivatives have been reported to exhibit a broad spectrum of biological activities, including:
The presence of the furan ring can influence a molecule's pharmacokinetic and pharmacodynamic properties, often by acting as a bioisostere for other aromatic systems like the phenyl group, which can enhance metabolic stability and receptor binding.[10]
Similarly, organosulfur compounds, including thioethers, are integral to many physiological processes and are found in a number of approved drugs. The sulfur atom can engage in various non-covalent interactions, influencing binding affinity and selectivity.
For researchers in drug development, this compound could be considered a lead compound for modification to explore potential therapeutic applications. Systematic structural modifications, such as altering the substitution pattern on the furan ring, changing the length or branching of the alkyl chain, or oxidizing the sulfur atom, could lead to novel compounds with interesting biological profiles.
Caption: Potential for drug discovery based on the structural motifs of this compound.
Safety and Toxicology
Based on evaluations by JECFA, this compound is considered safe for its intended use as a flavoring agent at current consumption levels.[1] However, as with any chemical compound, appropriate handling procedures should be followed in a laboratory or industrial setting. It is recommended to consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on handling, storage, and potential hazards.
Conclusion
This compound is a well-characterized compound with a primary role in the flavor industry. Its synthesis and analysis can be achieved through standard organic chemistry and analytical techniques. While its application in drug discovery and development remains unexplored, its constituent furan and thioether moieties are prevalent in numerous bioactive molecules. This presents an opportunity for researchers to investigate the pharmacological potential of this compound and its derivatives, potentially leading to the discovery of novel therapeutic agents. This guide provides a foundational understanding of this compound to support such future research endeavors.
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Osman, M. E. (2025). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry. [Link]
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Furan: A Promising Scaffold for Biological Activity. (2024, January 25). LinkedIn. [Link]
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Pharmacological activity of furan derivatives. (2024, December 10). LinkedIn. [Link]
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Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry. [Link]
-
De, P., & Sen, S. (2025). Chemistry and Therapeutic Aspect of Furan: A Short Review. ResearchGate. [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]
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The Good Scents Company. (n.d.). 4-(furfuryl thio)-4-methyl-2-pentanone. [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]
-
ULCHO Biochemical Ltd. (n.d.). 4-[(2-Furanylmethyl)thio]-2-pentanone CAS 180031-78-1. [Link]
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Chongqing Chemdad Co., Ltd. (n.d.). 4-((2-furanmethyl)thio)-2-pentanone. [Link]
-
Reagent Information Network. (n.d.). This compound. [Link]
-
The Good Scents Company. (n.d.). 4-furfuryl thio-2-pentanone. [Link]
-
FooDB. (n.d.). Showing Compound 4-[(2-Furanylmethyl)thio]-2-pentanone (FDB014983). [Link]
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An In-depth Technical Guide on the Formation Pathways of 4-Furfurylthio-2-pentanone from Precursors
Introduction: The Aromatic Significance of 4-Furfurylthio-2-pentanone
This compound is a sulfur-containing heterocyclic ketone that plays a significant role in the flavor profiles of thermally processed foods, most notably coffee.[1] Possessing a characteristic meaty aroma, its presence, even at trace levels, can impart desirable savory notes.[2] For researchers, scientists, and drug development professionals exploring flavor chemistry, understanding the formation pathways of this potent odorant is crucial for controlling and modulating flavor in various applications. This guide provides a comprehensive overview of the primary formation mechanisms of this compound, detailing the key precursors and reaction pathways, and offering practical experimental protocols for its synthesis and analysis.
Core Formation Pathways: A Synthesis of Maillard Chemistry and Michael Addition
The formation of this compound is not a singular event but rather the culmination of a series of complex reactions, primarily rooted in the Maillard reaction cascade. The two principal pathways that converge to form this molecule are:
-
The Maillard Reaction-driven generation of key intermediates.
-
The subsequent conjugate addition of a sulfur-containing nucleophile to an α,β-unsaturated carbonyl species.
Pathway 1: Maillard Reaction and the Genesis of Precursors
The Maillard reaction, a non-enzymatic browning reaction between amino acids and reducing sugars, is the primary source of the precursors for this compound.[3]
1.1. Formation of the Furan Moiety and Furfuryl Mercaptan:
The furan ring of this compound originates from the degradation of pentose sugars, such as ribose and xylose, during the Maillard reaction.[4] The reaction proceeds through the formation of a 3-deoxyosulose intermediate, which then cyclizes and dehydrates to form furfural.[4]
In the presence of a sulfur source, typically the amino acid cysteine, furfural can be converted to the key sulfur-containing intermediate, 2-furfurylthiol (furfuryl mercaptan) . This conversion can occur through the reaction of furfural with hydrogen sulfide (H₂S), a degradation product of cysteine.[5] Alternatively, furfuryl alcohol, also a product of sugar degradation, can react with thiourea in an acidic medium to produce furfuryl mercaptan.[6]
1.2. Formation of the Pentanone Moiety:
The C5 ketone backbone of this compound is also a product of sugar fragmentation within the Maillard reaction. While the precise pathway to the direct precursor, 3-penten-2-one , is not extensively documented in a single source, it is understood to arise from the degradation and condensation of smaller sugar fragments. For instance, the formation of related α-dicarbonyl compounds like 2,3-pentanedione from glucose and alanine has been demonstrated, indicating that C5 carbonyl structures are readily formed.[7] It is plausible that retro-aldol reactions of sugar intermediates generate smaller carbonyl compounds that can then condense to form α,β-unsaturated ketones like 3-penten-2-one.[3]
Visualizing the Precursor Formation
Caption: Formation of key precursors from the Maillard reaction.
Pathway 2: The Convergent Step - Michael Addition
The final and definitive step in the formation of this compound is the Michael addition (or conjugate addition) of furfuryl mercaptan to 3-penten-2-one. In this reaction, the nucleophilic sulfur atom of the thiol attacks the electrophilic β-carbon of the α,β-unsaturated ketone.[8] This reaction is typically base-catalyzed.
Visualizing the Michael Addition
Sources
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The Crucial Roles of Cysteine and Ribose in the Genesis of 4-Furfurylthio-2-pentanone: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
4-Furfurylthio-2-pentanone is a significant sulfur-containing volatile compound that contributes to the desirable savory and meaty aromas in thermally processed foods. Its formation is a complex process rooted in the Maillard reaction, involving the indispensable participation of cysteine and ribose as primary precursors. This technical guide provides a comprehensive exploration of the intricate chemical pathways leading to the synthesis of this compound. We will dissect the critical roles of cysteine as the sulfur donor and ribose as the carbon backbone provider, elucidating the key intermediate reactions, including Strecker degradation and Michael addition. This document is intended to serve as a definitive resource for researchers and professionals in the fields of flavor chemistry, food science, and drug development, offering both foundational knowledge and practical insights into the generation of this potent aroma compound.
Introduction: The Significance of this compound in Flavor Chemistry
The aroma of cooked food is a complex mosaic of hundreds of volatile organic compounds. Among these, sulfur-containing molecules often play a pivotal role, possessing remarkably low odor thresholds and contributing characteristic savory, meaty, and roasted notes. This compound is one such impactful compound, prized for its ability to impart a distinct roasted meat and savory character to a variety of food systems.[1] Understanding the mechanisms of its formation is paramount for the food industry in crafting appealing and authentic flavor profiles and for researchers studying the chemical transformations that occur during food processing.
The genesis of this compound is intrinsically linked to the Maillard reaction, a non-enzymatic browning reaction between amino acids and reducing sugars that occurs upon heating.[2] Specifically, the reaction between the sulfur-containing amino acid L-cysteine and the pentose sugar D-ribose provides the necessary building blocks for its synthesis.[3] This guide will systematically unravel the journey from these two fundamental precursors to the final aroma compound.
The Core Chemistry: A Symphony of Reactions
The formation of this compound is not a single-step process but rather a cascade of interconnected reactions. The two primary precursors, cysteine and ribose, undergo a series of transformations to yield key intermediates that ultimately combine to form the target molecule.
The Role of Ribose: A Source of Carbonyls and Furans
Ribose, a five-carbon reducing sugar, is a highly reactive participant in the Maillard reaction, significantly more so than many hexoses.[4] Upon heating, ribose undergoes a series of reactions including enolization, dehydration, and cyclization to produce a variety of reactive carbonyl compounds and furan derivatives.
One of the most critical transformations of ribose in this context is its degradation to furfural . This occurs through the acid-catalyzed dehydration of the pentose.[5] Furfural serves as a crucial intermediate, providing the furan ring structure that is a core component of this compound.
Simultaneously, ribose degradation pathways also lead to the formation of various dicarbonyl compounds and other short-chain carbonyls. Through a series of reactions including retro-aldol condensation and further rearrangements, it is proposed that ribose degradation can lead to the formation of a five-carbon α,β-unsaturated ketone, likely pent-3-en-2-one . The formation of such unsaturated ketones is a known consequence of aldol condensation reactions involving smaller carbonyl fragments derived from sugar degradation.[2]
The Role of Cysteine: The Essential Sulfur Donor
Cysteine, with its reactive sulfhydryl (-SH) group, is the primary source of sulfur for a vast array of savory flavor compounds.[6] In the Maillard reaction, cysteine can undergo Strecker degradation , a reaction between an α-amino acid and a dicarbonyl compound (formed from ribose degradation). This process leads to the formation of an aldehyde with one less carbon than the original amino acid, ammonia, and, crucially for our purposes, hydrogen sulfide (H₂S) .[7]
The Key Intermediates Converge: Formation of 2-Furfurylthiol
The furfural generated from ribose and the hydrogen sulfide from cysteine degradation are highly reactive and readily combine to form 2-furfurylthiol , also known as furfuryl mercaptan.[8][9] This reaction is a critical step in the pathway to this compound.
The Final Step: Michael Addition to Form this compound
The final and definitive step in the formation of this compound is the Michael addition of 2-furfurylthiol to the α,β-unsaturated ketone, pent-3-en-2-one.[6][10] In this nucleophilic addition reaction, the thiolate anion of 2-furfurylthiol attacks the β-carbon of the unsaturated ketone, leading to the formation of a new carbon-sulfur bond and yielding the final product, this compound.
The plausibility of this final step is strongly supported by the known industrial synthesis of a structurally similar compound, 4-methyl-4-furfurylthio-2-pentanone, which is prepared by the addition of furfuryl mercaptan to mesityl oxide (4-methylpent-3-en-2-one), another α,β-unsaturated ketone.[11]
Visualizing the Pathway: A Mechanistic Overview
To provide a clear and concise representation of the complex series of reactions involved, the following diagrams illustrate the key formation pathways.
Figure 1: High-level overview of the formation of this compound.
Figure 2: Detailed reaction flow for the formation of this compound.
Experimental Protocols and Methodologies
The study of Maillard reaction products requires robust experimental design and sensitive analytical techniques. Below is a generalized protocol for investigating the formation of this compound in a model system.
Model System Preparation
-
Reagents: L-cysteine (≥98% purity), D-ribose (≥99% purity), phosphate buffer (pH 5-7), and high-purity water.
-
Preparation: Prepare an aqueous solution of D-ribose and L-cysteine in a phosphate buffer. Molar ratios can be varied to investigate their effect on product formation; a 1:1 molar ratio is a common starting point.[3]
-
Reaction Conditions: Transfer the solution to a sealed reaction vessel (e.g., a pressure-resistant glass tube or a stainless-steel reactor). Heat the mixture at a controlled temperature, typically ranging from 90°C to 180°C, for a specified duration (e.g., 30 minutes to 4 hours).[12]
Volatile Compound Extraction
Headspace Solid-Phase Microextraction (HS-SPME): This is a solvent-free, sensitive, and widely used technique for the extraction of volatile and semi-volatile compounds from a sample matrix.
-
Fiber Selection: A divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS) fiber is often suitable for trapping a broad range of volatile flavor compounds.
-
Extraction: After the Maillard reaction, cool the reaction vessel. Place a known volume of the reaction mixture into a headspace vial. Equilibrate the sample at a controlled temperature (e.g., 60°C) for a set time (e.g., 15 minutes) with agitation.
-
Adsorption: Expose the SPME fiber to the headspace above the sample for a defined period (e.g., 30 minutes) to allow for the adsorption of volatile compounds.
Analytical Instrumentation: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the gold standard for the separation and identification of volatile compounds in complex mixtures.
-
Injection: After extraction, immediately desorb the SPME fiber in the heated injection port of the gas chromatograph.
-
Gas Chromatography:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5MS) is typically used.
-
Oven Program: A temperature gradient is employed to separate the compounds based on their boiling points and affinities for the stationary phase. A typical program might start at 40°C, hold for a few minutes, then ramp up to 250-280°C.[12]
-
Carrier Gas: Helium is the most common carrier gas.
-
-
Mass Spectrometry:
-
Ionization: Electron impact (EI) ionization at 70 eV is standard for creating fragment ions.
-
Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer is used to separate the ions based on their mass-to-charge ratio.
-
Data Acquisition: The mass spectrometer scans a mass range (e.g., m/z 35-500) to detect the eluting compounds.
-
-
Compound Identification: Identification of this compound is achieved by comparing the obtained mass spectrum with reference spectra from a library (e.g., NIST, Wiley) and by matching the retention index with literature values.
Quantitative Data and Reaction Influencing Factors
The yield of this compound is influenced by several factors:
| Parameter | Effect on Formation | Rationale | Reference |
| Temperature | Increased temperature generally accelerates the reaction rate. | The Maillard reaction and subsequent degradation pathways have high activation energies. | [13] |
| pH | The optimal pH range is typically weakly acidic to neutral (pH 5-7). | Affects the rate of sugar degradation and the nucleophilicity of the thiol group. | [3] |
| Reactant Ratio | The molar ratio of cysteine to ribose significantly impacts the profile of volatile compounds formed. | An excess of one reactant can favor certain reaction pathways over others. | [3] |
| Water Activity | Intermediate water activity levels generally favor the Maillard reaction. | Water is both a reactant and a product in different stages of the reaction. | [2] |
Conclusion and Future Perspectives
The formation of this compound from cysteine and ribose is a testament to the intricate and elegant chemistry that underpins the flavors we experience in our food. This guide has delineated a scientifically robust pathway, commencing with the degradation of the primary precursors, proceeding through the formation of key intermediates like furfural, hydrogen sulfide, and an α,β-unsaturated ketone, and culminating in a Michael addition reaction.
For researchers in flavor chemistry, a deeper quantitative understanding of the kinetics of each reaction step will enable more precise control over flavor generation. For professionals in the food industry, this knowledge can be leveraged to optimize processing conditions to enhance desirable savory notes in their products. In the realm of drug development, where Maillard-type reactions can have physiological implications, a thorough understanding of these pathways is crucial.
Future research should focus on the definitive identification and quantification of the proposed pent-3-en-2-one intermediate in ribose-cysteine model systems. Furthermore, exploring the impact of other food matrix components, such as lipids and other amino acids, on the formation of this compound will provide a more holistic understanding of flavor development in real-world food systems.
References
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Chen, C., et al. (2023). Thia-Michael Addition in Diverse Organic Synthesis. ChemistrySelect, 8(48), e202303533. [Link]
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Cerny, C., & Davidek, T. (2003). Formation of aroma compounds from ribose and cysteine during the Maillard reaction. Journal of Agricultural and Food Chemistry, 51(9), 2714-2721. [Link]
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FooDB. (2019). Showing Compound 4-[(2-Furanylmethyl)thio]-2-pentanone (FDB014983). [Link]
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Zhang, Y., et al. (2020). GC-MS and GC×GC-ToF-MS analysis of roasted / broth flavors produced by Maillard reaction system of cysteine-xylose-glutamate. Food Science & Nutrition, 8(11), 6069-6080. [Link]
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The Good Scents Company. (2023). 4-furfuryl thio-2-pentanone. [Link]
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Hofmann, T., & Schieberle, P. (1998). Quantitative model studies on the effectiveness of different precursor systems in the formation of the intense food odorants 2-furfurylthiol and 2-methyl-3-furanthiol. Journal of agricultural and food chemistry, 46(1), 235-241. [Link]
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Lee, J. H., & Kim, Y. S. (2017). Optimization of Maillard Reaction in Model System of Glucosamine and Cysteine Using Response Surface Methodology. Journal of the Korean Society for Applied Biological Chemistry, 60(2), 157-164. [Link]
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The Good Scents Company. (2023). 4-(furfuryl thio)-4-methyl-2-pentanone. [Link]
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Organic Syntheses. (n.d.). 2-FURFURYL MERCAPTAN. [Link]
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Study.com. (n.d.). Alpha Beta Unsaturated Ketone: Formation & Reduction. [Link]
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American Chemical Society. (2022). 2-Furfurylthiol. [Link]
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Eurasian Chemical Communications. (2021). Synthesis of new heterocyclic derivatives from 2- furyl methanethiol and study their applications. [Link]
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MDPI. (2021). Conversion of a Thiol Precursor into Aroma Compound 4-mercapto-4-methyl-2-pentanone Using Microbial Cell Extracts. [Link]
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MDPI. (2014). An Investigation of the Complexity of Maillard Reaction Product Profiles from the Thermal Reaction of Amino Acids with Sucrose Using High Resolution Mass Spectrometry. [Link]
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Zhang, Y., & Ho, C. T. (2009). Comparison of 2-acetylfuran formation between ribose and glucose in the Maillard reaction. Journal of agricultural and food chemistry, 57(2), 647-652. [Link]
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ResearchGate. (2007). Density functional computational studies on the intermediate stage of the ribose and glycine Maillard reaction: Formation of deoxyosones in aqueous solution. [Link]
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ResearchGate. (2006). Density functional computational studies on ribose and glycine Maillard reaction: Formation of the Amadori rearrangement products in aqueous solution. [Link]
-
PubMed. (2021). Maillard reaction products and guaiacol as production process and raw material markers for the authentication of sesame oil. [Link]
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FlavScents. (n.d.). 4-(furfuryl thio)-4-methyl-2-pentanone. [Link]
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Organic Chemistry II - LibreTexts. (n.d.). 6.5 Reactions of α,β-unsaturated Aldehydes and Ketones. [Link]
-
Royal Society of Chemistry. (2015). Synthesis of α,β-unsaturated ketones from alkynes and aldehydes over Hβ zeolite under solvent-free conditions. [Link]
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Master Organic Chemistry. (2023). The Michael Addition Reaction and Conjugate Addition. [Link]
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Taylor & Francis. (2019). The Maillard Reaction. [Link]
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ChemInform. (2023). Thia-Michael Addition in Diverse Organic Synthesis. [Link]
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Royal Society of Chemistry. (2017). Thiol-Michael addition in polar aprotic solvents: nucleophilic initiation or base catalysis?. [Link]
-
Final Draft. (n.d.). Thiol Michael-Type Reactions of Optically Active Mercapto-Acids in Aqueous Medium. [Link]
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ResearchGate. (2022). Thiol-Triggered Tandem Dearomative Michael Addition/Intramolecular Henry Reaction of 2-Nitrobenzofurans: Access to Sulfur-Containing Polyheterocyclic Compounds. [Link]
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An In-depth Technical Guide to the Olfactory Properties and Aroma Profile of 4-Furfurylthio-2-pentanone
For the attention of Researchers, Scientists, and Drug Development Professionals.
This guide provides a comprehensive technical overview of the olfactory properties and aroma profile of the potent flavor compound 4-Furfurylthio-2-pentanone. As a key contributor to the sensory experience of various cooked foods, a thorough understanding of its characteristics is crucial for flavor chemistry, food science, and sensory research. This document moves beyond a simple recitation of facts to offer insights into the causality behind its formation, its detailed sensory attributes, and the methodologies for its analysis, grounded in established scientific principles.
Introduction: The Essence of a Savory Aroma
This compound (CAS No. 180031-78-1) is a sulfur-containing furan derivative that plays a significant role in the savory aroma of cooked foods.[1] Its presence is often associated with the desirable meaty and roasted notes that develop during thermal processing.[1] The molecule's unique structure, featuring a furan ring linked via a thioether bond to a pentanone chain, is responsible for its potent and complex olfactory characteristics. This guide will delve into the nuanced aroma profile of this compound, its physicochemical properties, its formation pathways in food systems, and the analytical techniques employed for its characterization.
Olfactory Properties and Aroma Profile
The sensory perception of this compound is consistently described as meaty and savory .[1] This overarching characteristic is foundational to its application as a flavoring agent in the food industry. While a detailed sensory panel analysis with a comprehensive set of descriptors for this compound is not extensively documented in publicly available literature, significant insights can be drawn from its chemical structure and the well-documented aroma profile of its close analog, 4-Methyl-4-furfurylthio-2-pentanone.
The methylated counterpart is characterized by distinct chicken and barbecue-like notes , with underlying sulfurous and meaty undertones . It is also described as having a "green onion and meat" aroma. Given the structural similarity, it is highly probable that this compound exhibits a similar, if not slightly varied, aroma profile. The presence of the sulfur atom is a key contributor to the savory and meaty notes, while the furan moiety likely imparts roasted and caramelic undertones that are characteristic of compounds formed during the Maillard reaction.
While a specific odor threshold for this compound is not publicly available, it is widely recognized as a potent odorant with a low odor threshold , meaning even minute concentrations can have a significant sensory impact.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below for easy reference.
| Property | Value | Source |
| Chemical Formula | C₁₀H₁₄O₂S | PubChem |
| Molecular Weight | 198.28 g/mol | PubChem |
| Appearance | Clear yellow liquid | The Good Scents Company |
| Odor | Meaty, Savory | PubChem[1], The Good Scents Company |
| Boiling Point | 288.0 - 289.0 °C @ 760 mmHg | The Good Scents Company |
| Specific Gravity | 1.088 - 1.096 @ 25 °C | The Good Scents Company |
| Refractive Index | 1.513 - 1.518 @ 20 °C | The Good Scents Company |
| Solubility | Insoluble in water | PubChem[1] |
Formation Pathways in Food Systems
The genesis of this compound in food is intrinsically linked to the Maillard reaction , a complex series of non-enzymatic browning reactions that occur between reducing sugars and amino acids upon heating. This reaction is the cornerstone of flavor development in a vast array of cooked foods, including roasted meats, baked goods, and coffee.
The formation of this specific compound likely involves the interaction of precursors derived from both carbohydrate and sulfur-containing amino acid degradation. A plausible pathway is proposed as follows:
-
Formation of Furfural and Furfuryl Mercaptan: The Maillard reaction and sugar degradation lead to the formation of furanoids, with furfural being a key intermediate. Concurrently, the degradation of sulfur-containing amino acids like cysteine releases hydrogen sulfide (H₂S). The reaction between furfural and H₂S can lead to the formation of furfuryl mercaptan (2-furanmethanethiol).
-
Formation of the Pentanone Moiety: The pentanone backbone is likely derived from the degradation of carbohydrates or through the interaction of smaller carbonyl compounds.
-
Condensation Reaction: The final step involves the reaction of furfuryl mercaptan with a suitable pentanone precursor, likely an α,β-unsaturated ketone such as mesityl oxide (4-methyl-3-penten-2-one) or a related compound formed in situ, via a Michael addition reaction. This would result in the formation of the thioether linkage and the final this compound structure.
The following diagram illustrates a generalized formation pathway for furfurylthiols, which is a critical step in the formation of the target compound.
Figure 1: Proposed formation pathway of this compound.
Analytical Methodology: Gas Chromatography-Olfactometry (GC-O)
The gold standard for the characterization of potent aroma compounds like this compound is Gas Chromatography-Olfactometry (GC-O) . This technique combines the high-resolution separation power of gas chromatography with the sensitivity of the human nose as a detector, allowing for the identification of odor-active compounds in a complex volatile matrix.
Experimental Protocol: GC-O Analysis of Volatile Compounds
The following protocol outlines a typical GC-O workflow for the analysis of a food sample to identify key aroma compounds, including this compound.
1. Sample Preparation (Headspace Solid-Phase Microextraction - HS-SPME):
-
Rationale: HS-SPME is a solvent-free extraction technique that is ideal for isolating volatile and semi-volatile compounds from a food matrix.
-
Procedure:
-
Weigh a representative sample of the food matrix (e.g., 5 g of cooked meat homogenate) into a 20 mL headspace vial.
-
Add a saturated solution of NaCl to enhance the release of volatile compounds.
-
Seal the vial with a PTFE/silicone septum.
-
Equilibrate the sample at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 30 minutes) with gentle agitation.
-
Expose a SPME fiber (e.g., DVB/CAR/PDMS) to the headspace for a specific time (e.g., 30 minutes) to adsorb the volatile compounds.
-
2. Gas Chromatography-Olfactometry (GC-O) Analysis:
-
Rationale: The GC separates the complex mixture of volatile compounds based on their boiling points and polarity, while the olfactometry port allows for sensory detection of the eluting compounds.
-
Procedure:
-
Desorb the SPME fiber in the heated injection port of the GC.
-
The GC column effluent is split between a mass spectrometer (MS) detector for chemical identification and a heated sniffing port for sensory analysis.
-
A trained sensory panelist sniffs the effluent from the olfactometry port and records the time, intensity, and description of each perceived odor.
-
Simultaneously, the MS detector records the mass spectra of the eluting compounds.
-
3. Data Analysis and Compound Identification:
-
Rationale: By correlating the retention times of the perceived odors with the retention times of the peaks in the chromatogram, the odor-active compounds can be identified.
-
Procedure:
-
The retention indices of the odor-active compounds are calculated.
-
The mass spectra of the corresponding peaks are compared with a mass spectral library (e.g., NIST, Wiley) for tentative identification.
-
Confirmation of the identification is achieved by comparing the retention time, mass spectrum, and odor description with those of an authentic standard of this compound.
-
The following diagram illustrates the experimental workflow for GC-O analysis.
Figure 2: Workflow for GC-O analysis of aroma compounds.
Conclusion
This compound is a cornerstone of savory flavor, contributing significantly to the desirable meaty and roasted aromas of cooked foods. Its formation via the Maillard reaction underscores the complexity of flavor generation during thermal processing. While a precise odor threshold and a comprehensive sensory profile remain areas for further investigation, the available data on its chemical properties and the characteristics of its close analogs provide a robust framework for understanding its sensory impact. The application of advanced analytical techniques such as Gas Chromatography-Olfactometry is indispensable for elucidating its role in the overall aroma of food products and for the development of novel flavor solutions.
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4-Furfurylthio-2-pentanone: A Key Food Odorant with Meaty and Savory Notes
An In-depth Technical Guide for Researchers and Flavor Scientists
Authored by: A Senior Application Scientist
Date: January 13, 2026
Abstract
4-Furfurylthio-2-pentanone is a significant sulfur-containing volatile compound that plays a crucial role in the aroma profile of numerous cooked foods, particularly those with savory and meaty characteristics. Its potent aroma, reminiscent of roasted meat, makes it a key target for researchers in the fields of food chemistry, flavor science, and drug development where taste masking and palatability are critical. This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, sensory characteristics, natural occurrence, and mechanisms of formation during thermal processing. Furthermore, this guide details established methodologies for its synthesis, extraction, and quantitative analysis in complex food matrices, offering valuable insights for its application in flavor creation and food product development.
Introduction: The Significance of Sulfur Compounds in Food Aroma
Volatile sulfur compounds are paramount in the flavor profiles of a vast array of foods and beverages.[1] Despite their often low concentrations, their exceptionally low odor thresholds contribute significantly to the characteristic aromas of many products, from the "catty" note in blackcurrant to the roasted aroma of coffee.[2][3] Within this class of compounds, furanthiols are particularly noted for their meaty and savory aromas.[4] 2-Methyl-3-furanthiol, for instance, is a well-established potent meaty flavor compound.[5] this compound, the focus of this guide, is another critical contributor to the savory and meaty notes in thermally processed foods.[6][7] Understanding its formation, sensory impact, and analytical chemistry is essential for food scientists and flavorists aiming to create and enhance desirable savory flavors.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is fundamental for its effective handling, analysis, and application.
| Property | Value | Source |
| IUPAC Name | 4-(furan-2-ylmethylsulfanyl)pentan-2-one | [6] |
| Synonyms | 4-((2-Furanmethyl)thio)-2-pentanone, 4-[(2-Furanylmethyl)thio]-2-pentanone | [6] |
| CAS Number | 180031-78-1 | [7] |
| FEMA Number | 3840 | [7] |
| JECFA Number | 1084 | [6] |
| Molecular Formula | C₁₀H₁₄O₂S | [6] |
| Molecular Weight | 198.28 g/mol | [6] |
| Appearance | Clear yellow liquid | [6] |
| Odor Description | Meaty, savory | [6][7] |
| Boiling Point | 288.00 to 289.00 °C @ 760.00 mm Hg | [6] |
| Refractive Index | 1.513-1.518 @ 20.00 °C | [7] |
| Solubility | Insoluble in water; 50% soluble in ethanol | [6] |
Sensory Characteristics and Occurrence in Foods
This compound has been identified as a volatile component in roasted coffee, contributing to its complex aroma profile.[8] Sulfur compounds, in general, are not present in green coffee beans but are formed during the roasting process.[3] The presence of this compound and similar compounds is also critical in imparting the characteristic flavor of cooked meat, including beef, pork, and poultry.[3]
A closely related compound, 4-methyl-4-furfurylthio-2-pentanone, is described as having chicken and barbecue-like notes and is utilized in the flavor industry to create authentic savory experiences in processed meats, snacks, and bakery products.[9]
Formation Pathways in Thermally Processed Foods
The formation of this compound is intrinsically linked to the Maillard reaction, a complex series of non-enzymatic browning reactions between reducing sugars and amino acids that occurs during the thermal processing of food.[10] The key precursors for this compound are believed to be furan derivatives and sulfur-containing amino acids, primarily cysteine.[5][11]
A plausible formation pathway involves the following key steps:
-
Formation of Furfural and Furfuryl Alcohol: During the Maillard reaction, pentoses (like ribose) and hexoses (like glucose) degrade to form furfural.[12] Furfural can then be reduced to furfuryl alcohol.[13]
-
Generation of Hydrogen Sulfide: The sulfur-containing amino acid cysteine degrades during heating to release hydrogen sulfide (H₂S).[14]
-
Formation of Furfuryl Mercaptan: Furfuryl alcohol can react with hydrogen sulfide to form 2-furfurylthiol (furfuryl mercaptan), a key intermediate with a coffee-like aroma.[11][15]
-
Reaction with a Carbonyl Compound: 2-Furfurylthiol can then undergo a Michael addition reaction with an α,β-unsaturated ketone. A likely candidate in food systems is 3-penten-2-one, which can be formed from the degradation of carbohydrates or lipids. The addition of the thiol group of 2-furfurylthiol to the double bond of 3-penten-2-one would yield this compound.
Figure 1: Plausible formation pathway of this compound.
Synthesis of this compound for Flavor Applications
For commercial use as a flavoring agent, this compound can be synthesized. A common method for the synthesis of similar thioethers involves the Michael addition of a thiol to an α,β-unsaturated ketone.
Experimental Protocol: Synthesis of this compound
-
Reactants:
-
2-Furfurylthiol
-
3-Penten-2-one
-
Basic catalyst (e.g., triethylamine)
-
Solvent (e.g., diethyl ether)
-
-
Procedure:
-
Dissolve 3-penten-2-one in an appropriate solvent, such as diethyl ether, in a reaction flask.
-
Add a catalytic amount of a base, like triethylamine, to the solution.
-
Slowly add an equimolar amount of 2-furfurylthiol to the stirred solution at a controlled temperature (e.g., 10-20 °C) to manage the exothermic reaction.
-
After the addition is complete, continue stirring the reaction mixture at room temperature or with gentle heating (e.g., reflux) for a specified period to ensure the reaction goes to completion.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, wash the reaction mixture with water and brine to remove the catalyst and any water-soluble byproducts.
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).
-
Filter to remove the drying agent and concentrate the solution under reduced pressure to remove the solvent.
-
Purify the crude product by vacuum distillation or column chromatography to obtain pure this compound.
-
Characterize the final product using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FTIR) spectroscopy to confirm its identity and purity.
-
Analytical Methodologies for Identification and Quantification
The analysis of volatile sulfur compounds like this compound in complex food matrices presents a challenge due to their low concentrations and potential for thermal degradation. Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used and effective technique for this purpose.[9][16][17]
Experimental Protocol: HS-SPME-GC-MS Analysis of this compound in Coffee
-
Sample Preparation:
-
Weigh a precise amount of finely ground roasted coffee (e.g., 2.0 g) into a 20 mL headspace vial.
-
Add a specific volume of saturated sodium chloride solution (e.g., 5 mL) to enhance the release of volatile compounds from the matrix.
-
Add a known amount of an appropriate internal standard (e.g., a deuterated analog or a compound with similar chemical properties not present in the sample) for accurate quantification.
-
Immediately seal the vial with a PTFE/silicone septum cap.
-
-
HS-SPME Extraction:
-
Place the vial in a temperature-controlled autosampler (e.g., at 60°C).
-
Equilibrate the sample for a set time (e.g., 15 minutes) to allow the volatile compounds to partition into the headspace.
-
Expose a suitable SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace for a defined extraction time (e.g., 30 minutes) to adsorb the analytes.
-
-
GC-MS Analysis:
-
Desorb the analytes from the SPME fiber in the hot GC inlet (e.g., at 250°C) in splitless mode.
-
Separate the volatile compounds on a suitable capillary column (e.g., a mid-polar column like DB-5ms).
-
Use a temperature program that provides good resolution of the target analyte from other matrix components (e.g., start at 40°C, hold for 2 min, ramp to 250°C at 5°C/min, and hold for 5 min).
-
Use a mass spectrometer as the detector, operating in either full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.
-
Identify this compound by comparing its mass spectrum and retention time with that of an authentic standard.
-
Quantify the compound using a calibration curve prepared with standard solutions of this compound.
-
Figure 2: HS-SPME-GC-MS analytical workflow.
Conclusion and Future Perspectives
This compound stands out as a key odorant responsible for desirable meaty and savory notes in a variety of cooked foods. Its formation via the Maillard reaction highlights the intricate chemistry that governs food flavor development. The ability to synthesize this compound and accurately quantify its presence in food products is crucial for both quality control and the innovative design of new flavor profiles.
Future research should focus on several key areas:
-
Determination of Odor Thresholds: Establishing the odor detection and recognition thresholds of this compound in different food matrices will provide a more precise understanding of its sensory impact.
-
Quantitative Occurrence Data: Comprehensive studies to quantify the concentration of this compound in a wider range of food products are needed to build a robust database for flavor chemists.
-
Elucidation of Formation and Degradation Kinetics: A deeper understanding of the kinetics of its formation and degradation under various processing conditions will enable better control over the final flavor profile of food products.
-
Sensory Interaction Studies: Investigating the synergistic and antagonistic effects of this compound with other volatile and non-volatile food components will provide valuable insights for creating more complex and appealing flavor systems.
By continuing to explore the chemistry and sensory science of this compound, researchers and flavorists can further unlock its potential in creating authentic and appealing savory food experiences.
References
-
Alliance Aromatics. (2026, January 6). The Role of 4-Methyl-4-furfurylthio-2-pentanone in Modern Flavor Creation. [Link]
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Blank, I., Devaud, S., Fay, L. B., Cerny, C., Steiner, M., & Zurbriggen, B. (2000). Formation of Sulfur-Containing Volatiles under Coffee Roasting Conditions. ACS Symposium Series, 754, 102-110. [Link]
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Chen, F., & Ho, C. T. (2013). Flavor chemistry of 2-methyl-3-furanthiol, an intense meaty aroma compound. Journal of Sulfur Chemistry, 34(1-2), 122-132. [Link]
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Frank, O., Zehentbauer, G., & Hofmann, T. (2007). Characterization of Sulfur Compounds in Coffee Beans by Sulfur K-XANES Spectroscopy. AIP Conference Proceedings, 882, 559-561. [Link]
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Mottram, D. S. (1998). Flavour formation in meat and meat products: a review. Food Chemistry, 62(4), 415-424. [Link]
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FooDB. (2010, April 8). Showing Compound 4-[(2-Furanylmethyl)thio]-2-pentanone (FDB014983). [Link]
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New Food Magazine. (2020, November 5). The secret to good coffee is the sulphur compounds. [Link]
-
Tang, W., Jiang, D., Yuan, P., & Ho, C. T. (2013). Flavor chemistry of 2-methyl-3-furanthiol, an intense meaty aroma compound. Journal of Sulfur Chemistry, 34(1-2), 122-132. [Link]
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AIP Publishing. (2007, February 2). Characterization of Sulfur Compounds in Coffee Beans by Sulfur K‐XANES Spectroscopy. [Link]
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Perfumer & Flavorist. (2025, November 1). Flavor Bites: 2-Methyl 3-furanthiol. [Link]
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Huang, S. H., Chen, Y. T., & Chen, B. H. (2022). Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. Foods, 11(13), 1935. [Link]
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Giacometti, J., Muhadinović, I., & Kovačević, D. B. (2018). Determination of furan and furan derivatives in baby food. Food chemistry, 240, 1083-1088. [Link]
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Jeong, S. Y., Jang, H. W., Debnath, T., & Lee, K. G. (2019). Validation of analytical method for furan determination in eight food matrices and its levels in various foods. Journal of separation science, 42(5), 1012-1018. [Link]
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National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]
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ACS Symposium Series. (2011, August 24). The Significance of Volatile Sulfur Compounds in Food Flavors. [Link]
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Blank, I. (2002). Sensory Relevance of Volatile Organic Sulfur Compounds in Food. ACS Symposium Series, 826, 1-21. [Link]
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The Good Scents Company. (n.d.). 4-furfuryl thio-2-pentanone. [Link]
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Bianchi, F., Careri, M., & Musci, M. (2011). Quantitative analysis of volatiles from solid matrices of vegetable origin by high concentration capacity headspace techniques: determination of furan in roasted coffee. Journal of separation science, 34(4), 438-445. [Link]
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de Lourdes Reis, M., & de Souza, V. R. (2021). Sulfur content in foods and beverages and its role in human and animal metabolism: A scoping review of recent studies. Food Chemistry, 346, 128913. [Link]
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Angeloni, S., Mustafa, A. M., Abouelenein, D., Alessandroni, L., Acquaticci, L., Nzekoue, F. K., ... & Caprioli, G. (2022). A new HS-SPME-GC-MS analytical method to identify and quantify compounds responsible for changes in the volatil. Foods, 11(9), 1275. [Link]
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Bokowa, A. (2022). Odour Detection Threshold Values for Fifty-Two Selected Pure Compounds. Chemical Engineering Transactions, 95, 13-18. [Link]
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ChemBK. (2024, April 10). 4-[(2-Furanylmethyl)thio]-4-methyl-2-pentanone. [Link]
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Nagata, Y. (2003). Measurement of Odor Threshold by Triangle Odor Bag Method. におい・かおり環境学会誌, 34(2), 119-127. [Link]
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The Good Scents Company. (n.d.). 4-(furfuryl thio)-4-methyl-2-pentanone. [Link]
-
Mottram, D. S. (2015). Chapter 9 - The role of sulfur chemistry in thermal generation of aroma. In Flavour Development, Analysis and Perception in Food and Beverages (pp. 225-245). Woodhead Publishing. [Link]
-
ResearchGate. (2025, August 6). From Cats and Blackcurrants: Structure and Dynamics of the Sulfur-Containing Cassis Odorant Cat Ketone. [Link]
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CORE. (2019, April 1). Odour Detection Threshold Determination of Volatile Compounds in Topical Skin Formulations. [Link]
-
Frontiers. (2023, June 29). Roles of sulfur-containing compounds in fermented beverages with 2-furfurylthiol as a case example. [Link]
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Sun, Y., Liu, F., & Shen, G. (2017). Quantification of Free 2-Furfurylthiol in Coffee Brew Using a Prefabricated Coffee Model. Food Analytical Methods, 10(11), 3653-3659. [Link]
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Chen, Y. T., & Chen, B. H. (2022). Development of a GC-MS/MS method coupled with HS-SPME-Arrow for studying formation of furan and 10 derivatives in model systems and commercial foods. Food chemistry, 395, 133572. [Link]
-
Kim, H. W., & Kim, Y. H. B. (2023). Application of Animal Resources into the Maillard Reaction Model System to Improve Meat Flavor. Food Science of Animal Resources, 43(3), 405. [Link]
-
ResearchGate. (2025, August 6). Amino acid-dependent formation pathways of 2-acetylfuran and 2,5-dimethyl-4-hydroxy-3[2H]-furanone in the Maillard reaction. [Link]
-
Van Lancker, F., Adams, A., Owczarek-Fendor, A., De Meulenaer, B., & De Kimpe, N. (2011). Mechanistic insights into furan formation in Maillard model systems. Journal of agricultural and food chemistry, 59(1), 229-235. [Link]
-
ResearchGate. (2025, August 6). Development of a GC-MS/MS Method Coupled with HS-SPME-Arrow for Studying Formation of Furan and 10 Derivatives in Model Systems and Commercial Foods. [Link]
-
Chemical & Engineering News. (2007, September 17). Tweaking Coffee's Flavor Chemistry. [Link]
-
ResearchGate. (2025, August 6). Formation of 2,5-Dimethyl-4-hydroxy-3(2 H )-furanone through Methylglyoxal: A Maillard Reaction Intermediate. [Link]
-
Guenther, H., Hoenicke, K., Biesterveld, S., Gerhard-Rieben, E., & Lantz, I. (2010). Furan in coffee: pilot studies on formation during roasting and losses during production steps and consumer handling. Food Additives & Contaminants: Part A, 27(3), 283-290. [Link]
-
ResearchGate. (n.d.). 12 Furan and furaneol structures found in coffee volatiles and their sensory attributes. [Link]
-
De Witte, B., Jerosch, H., & Van der Pijl, A. (2021). Optimization and Validation of HS-SPME-GC-MS for the Determination of Furan and Alkylfurans in Chocolate-Based Products: Impact of Tempering and Laser Printing. Journal of AOAC International, 104(3), 743-751. [Link]
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Methodological & Application
Laboratory Synthesis of 4-Furfurylthio-2-pentanone: A Detailed Protocol and Application Note
Abstract
This document provides a comprehensive guide for the laboratory synthesis of 4-Furfurylthio-2-pentanone (CAS No. 180031-78-1), a valuable sulfur-containing furan derivative with applications in flavor and fragrance chemistry as well as a potential intermediate in drug discovery. The protocol herein is based on the well-established Michael addition reaction, offering a reliable and reproducible method for researchers. This guide details the reaction mechanism, provides a step-by-step experimental procedure, outlines necessary safety precautions, and presents methods for the purification and characterization of the final product. The inclusion of theoretical spectroscopic data serves as a reference for product validation, emphasizing the importance of a self-validating experimental workflow.
Introduction
This compound is a heterocyclic ketone that has garnered interest for its distinct sensory properties, often described as having meaty and savory notes.[1] Its structural motif, combining a furan ring with a thioether and a ketone functional group, makes it a versatile building block in organic synthesis. The furan moiety is a common scaffold in medicinal chemistry, and the introduction of a flexible thioether linkage provides opportunities for the synthesis of novel bioactive molecules.
The synthesis of this compound is most effectively achieved through a base-catalyzed Michael addition (or 1,4-conjugate addition) of furfuryl mercaptan to mesityl oxide.[2][3] This reaction is a classic example of carbon-sulfur bond formation and is widely employed in organic synthesis for its efficiency and high yields. This application note aims to provide a detailed and practical protocol for this synthesis, catering to researchers in both academic and industrial settings.
Reaction Mechanism: The Thiol-Michael Addition
The synthesis of this compound proceeds via a base-catalyzed Thiol-Michael addition. This reaction involves the conjugate addition of a thiol to an α,β-unsaturated carbonyl compound.[4][5] In this specific synthesis, furfuryl mercaptan acts as the thiol nucleophile and mesityl oxide (4-methyl-3-penten-2-one) serves as the Michael acceptor. Triethylamine, a weak base, is employed as the catalyst.
The mechanism can be described in the following steps:
-
Deprotonation of the Thiol: The basic catalyst, triethylamine, deprotonates the thiol group of furfuryl mercaptan to form a thiolate anion. This anion is a potent nucleophile.[6]
-
Nucleophilic Attack: The generated thiolate anion attacks the β-carbon of the α,β-unsaturated ketone (mesityl oxide). This is the key 1,4-addition step, leading to the formation of an enolate intermediate.
-
Protonation of the Enolate: The enolate intermediate is then protonated by the conjugate acid of the catalyst (triethylammonium ion) or another proton source in the reaction mixture, regenerating the catalyst and yielding the final product, this compound.
Caption: Base-catalyzed Thiol-Michael addition of furfuryl mercaptan to mesityl oxide.
Experimental Protocol
This protocol is adapted from established methods for the synthesis of analogous thioethers. Researchers should perform a thorough risk assessment before commencing any experimental work.
Materials and Equipment
| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Quantity | Notes |
| Furfuryl Mercaptan | 98-02-2 | 114.17 | 11.4 g (0.1 mol) | Flammable, stench |
| Mesityl Oxide | 141-79-7 | 98.14 | 10.8 g (0.11 mol) | Flammable, irritant |
| Triethylamine | 121-44-8 | 101.19 | 0.2 g (approx. 0.28 mL) | Flammable, corrosive |
| Diethyl Ether | 60-29-7 | 74.12 | 200 mL | Highly flammable |
| 5% Sulfuric Acid | 7664-93-9 | - | 100 mL | Corrosive |
| Saturated Sodium Bicarbonate Solution | 144-55-8 | - | 100 mL | |
| Brine (Saturated NaCl) | 7647-14-5 | - | 100 mL | |
| Anhydrous Magnesium Sulfate | 7487-88-9 | 120.37 | 10 g | |
| Round-bottom flask (250 mL) | 1 | |||
| Dropping funnel | 1 | |||
| Reflux condenser | 1 | |||
| Magnetic stirrer and stir bar | 1 | |||
| Separatory funnel (500 mL) | 1 | |||
| Rotary evaporator | 1 | |||
| Vacuum distillation apparatus | 1 |
Step-by-Step Procedure
Reaction Setup:
-
To a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser, add mesityl oxide (10.8 g, 0.11 mol) and triethylamine (0.2 g).
-
Dissolve this mixture in 50 mL of diethyl ether.
-
In the dropping funnel, place furfuryl mercaptan (11.4 g, 0.1 mol) dissolved in 50 mL of diethyl ether.
Reaction Execution:
-
Cool the reaction flask in an ice bath to maintain a temperature of approximately 10-15 °C.
-
Begin stirring the solution in the flask and add the furfuryl mercaptan solution dropwise from the dropping funnel over a period of 30 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Heat the mixture to a gentle reflux and maintain for 1 hour to ensure the reaction goes to completion.
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a 500 mL separatory funnel and wash sequentially with:
-
50 mL of 5% sulfuric acid solution (to remove triethylamine).
-
50 mL of saturated sodium bicarbonate solution (to neutralize any remaining acid).
-
50 mL of brine (to reduce the solubility of organic material in the aqueous phase).
-
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate using a rotary evaporator to remove the diethyl ether.
-
The crude product is then purified by vacuum distillation to yield pure this compound.
Caption: Workflow for the synthesis and purification of this compound.
Safety Precautions
All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.
-
Furfuryl Mercaptan: Flammable and has a strong, unpleasant odor (stench).[4][5] It is harmful if swallowed or inhaled. Avoid contact with skin and eyes.
-
Mesityl Oxide: A flammable liquid and vapor that can cause skin and eye irritation.[7][8] It may also cause respiratory irritation.
-
Triethylamine: A highly flammable liquid and vapor that is toxic if swallowed, in contact with skin, or if inhaled.[9][10] It causes severe skin burns and eye damage.
-
Diethyl Ether: Extremely flammable. Vapors may form explosive mixtures with air.
-
Sulfuric Acid: Corrosive and can cause severe burns.
Characterization of this compound
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₄O₂S | [1] |
| Molecular Weight | 198.28 g/mol | [1] |
| Appearance | Clear yellow liquid | [1] |
| Odor | Meaty aroma | [1] |
| Boiling Point | 288-289 °C @ 760 mmHg | [1] |
| Density | 1.088-1.096 g/cm³ | [1] |
| Refractive Index | 1.513-1.518 | [11] |
Spectroscopic Data (Predicted)
¹H NMR (400 MHz, CDCl₃):
-
δ 7.35 (d, J = 1.8 Hz, 1H, furan H5)
-
δ 6.30 (dd, J = 3.2, 1.8 Hz, 1H, furan H4)
-
δ 6.20 (d, J = 3.2 Hz, 1H, furan H3)
-
δ 3.75 (s, 2H, -S-CH₂-)
-
δ 3.20 (m, 1H, -CH(S)-)
-
δ 2.70 (dd, J = 16.0, 6.0 Hz, 1H, -CH₂-C=O)
-
δ 2.55 (dd, J = 16.0, 8.0 Hz, 1H, -CH₂-C=O)
-
δ 2.15 (s, 3H, -C(=O)-CH₃)
-
δ 1.30 (d, J = 7.0 Hz, 3H, -CH(S)-CH₃)
¹³C NMR (100 MHz, CDCl₃):
-
δ 207.0 (-C=O)
-
δ 152.0 (furan C2)
-
δ 142.5 (furan C5)
-
δ 110.5 (furan C4)
-
δ 107.0 (furan C3)
-
δ 50.0 (-CH₂-C=O)
-
δ 38.0 (-CH(S)-)
-
δ 30.0 (-C(=O)-CH₃)
-
δ 28.0 (-S-CH₂-)
-
δ 20.0 (-CH(S)-CH₃)
Infrared (IR) Spectroscopy (neat, cm⁻¹):
-
~3120 (C-H stretch, furan ring)
-
~2970, 2930 (C-H stretch, aliphatic)
-
~1715 (C=O stretch, ketone)
-
~1500, 1450 (C=C stretch, furan ring)
-
~1360 (C-H bend, methyl)
-
~1150 (C-O-C stretch, furan ring)
-
~740 (C-H out-of-plane bend, furan ring)
Conclusion
The protocol described provides a robust and efficient method for the synthesis of this compound. The Thiol-Michael addition is a reliable transformation that can be readily implemented in a standard laboratory setting. Adherence to the safety precautions is paramount due to the hazardous nature of the reagents involved. The provided characterization data, while theoretical, serves as a valuable guide for researchers to validate their synthetic outcomes. This application note should enable the reproducible synthesis of this compound for its application in flavor chemistry and as a versatile intermediate for further synthetic endeavors.
References
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- 4. Targeted Modification of furan-2-carboxaldehydes into Michael Acceptor Analogs Yielded Long-Acting Hemoglobin Modulators with Dual Antisickling Activities - PMC [pmc.ncbi.nlm.nih.gov]
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Quantitative Analysis of 4-Furfurylthio-2-pentanone in Complex Matrices using Gas Chromatography-Mass Spectrometry (GC-MS)
Abstract
This application note presents a detailed and validated methodology for the quantification of 4-Furfurylthio-2-pentanone, a key sulfur-containing aroma compound, in complex food and beverage matrices. Due to its significant contribution to the sensory profile of products like coffee, its accurate quantification is crucial for quality control and product development. The protocol herein describes a robust workflow encompassing sample preparation via Headspace Solid-Phase Microextraction (HS-SPME), followed by sensitive and selective analysis using Gas Chromatography-Mass Spectrometry (GC-MS). The method is designed to provide high accuracy and precision, adhering to the principles outlined in the ICH Q2(R2) guidelines for analytical procedure validation.
Introduction: The Significance of this compound
This compound is a volatile organic compound known for its characteristic roasty, coffee-like, and savory aroma. It belongs to a class of sulfur-containing furan derivatives that are formed during the thermal processing of food, such as the roasting of coffee beans.[1][2] These compounds, even at trace concentrations, can have a profound impact on the overall flavor and aroma profile of a product.[3][4] The ability to accurately measure the concentration of this compound is therefore essential for researchers in food science, flavor chemistry, and new product development to ensure consistent product quality and to understand the chemical basis of desirable flavors.
Gas chromatography coupled with mass spectrometry (GC-MS) is the analytical technique of choice for the identification and quantification of volatile and semi-volatile compounds in complex matrices.[5] Its high separation efficiency and sensitive, specific detection capabilities make it ideal for analyzing trace-level flavor compounds like this compound.[3] This note provides a comprehensive protocol that has been optimized for the robust and reliable quantification of this analyte.
Analytical Principle: A Validated GC-MS Workflow
The accurate quantification of a target analyte in a complex matrix requires a multi-step, validated workflow. The causality behind the chosen experimental steps is crucial for achieving trustworthy results.
Caption: High-level workflow for the quantification of this compound.
This workflow is designed as a self-validating system. The inclusion of an internal standard at the beginning of the sample preparation process corrects for variations in extraction efficiency and injection volume, a critical step for ensuring the trustworthiness of the final quantitative result.
Detailed Experimental Protocols
Materials and Reagents
-
Analyte Standard: this compound (≥98% purity)
-
Internal Standard (IS): Furan-d4 (or other suitable isotopically labeled analog)
-
Solvent: Methanol (HPLC grade)
-
Reagent: Sodium Chloride (ACS grade)
-
Water: Deionized water
-
SPME Fibers: Carboxen/Polydimethylsiloxane (CAR/PDMS), 85 µm (or equivalent)
Preparation of Standard Solutions and Calibration Curve
-
Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of dilutions from the primary stock solution in methanol to create calibration standards ranging from 1 ng/mL to 1000 ng/mL.
-
Internal Standard Stock Solution (100 µg/mL): Prepare a stock solution of Furan-d4 in methanol.
-
Calibration Curve Vials: To a series of 20 mL headspace vials, add 5 g of a blank matrix (or 5 mL of deionized water for a standard curve in solvent). Spike each vial with a known volume of the working standard solutions to achieve the desired concentration range. Add a constant amount of the internal standard to each vial. Finally, add 2 g of NaCl to each vial to increase the ionic strength of the solution and improve the partitioning of the analyte into the headspace.
Sample Preparation Protocol (HS-SPME)
-
Sample Weighing: Accurately weigh 5 g of the homogenized sample (e.g., ground coffee) into a 20 mL headspace vial.
-
Internal Standard Spiking: Spike the sample with a known amount of the internal standard solution.
-
Salting Out: Add 2 g of NaCl to the vial.
-
Equilibration: Seal the vial and place it in a heating block or autosampler incubator at 60°C for 15 minutes to allow for equilibration of the analyte between the sample and the headspace.
-
Extraction: Expose the CAR/PDMS SPME fiber to the headspace of the vial for 30 minutes at 60°C.
-
Desorption: Immediately transfer the SPME fiber to the GC inlet for thermal desorption at 250°C for 5 minutes.
The choice of a CAR/PDMS fiber is based on its high affinity for volatile and semi-volatile compounds, making it suitable for the extraction of furan derivatives.[6][7]
GC-MS Instrumentation and Parameters
The following parameters provide a starting point and should be optimized for the specific instrumentation used.
| GC Parameter | Setting |
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar column |
| Inlet Temperature | 250°C |
| Injection Mode | Splitless |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Oven Program | 40°C (hold 2 min), ramp to 180°C at 5°C/min, then to 250°C at 20°C/min (hold 5 min) |
| MS Parameter | Setting |
| Transfer Line Temp. | 280°C |
| Ion Source Temp. | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Scan (m/z 40-300) for initial identification and Selected Ion Monitoring (SIM) for quantification. |
| SIM Ions (Proposed) | Quantifier Ion: To be determined from the mass spectrum of the standard. Qualifier Ions: Two to three other characteristic ions. |
Method Validation: Ensuring Trustworthiness
To ensure the reliability of the quantitative data, the analytical method must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH).[1][2][4]
Caption: Core parameters for analytical method validation.
Validation Parameters and Acceptance Criteria
| Parameter | Description | Acceptance Criteria |
| Specificity | The ability to assess the analyte unequivocally in the presence of other components. | Chromatographic peak purity and mass spectral confirmation. |
| Linearity | The ability to obtain test results which are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.995 for the calibration curve. |
| Range | The interval between the upper and lower concentration of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision and accuracy. | Defined by the linear range of the calibration curve. |
| Accuracy | The closeness of the test results obtained by the method to the true value. Assessed by spike-recovery studies. | Recovery of 80-120% at three different concentration levels. |
| Precision | The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. Assessed as repeatability and intermediate precision. | Relative Standard Deviation (RSD) ≤ 15%. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. | Typically Signal-to-Noise ratio of 3:1. |
| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Typically Signal-to-Noise ratio of 10:1. |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. | No significant change in results with minor variations in parameters (e.g., temperature, flow rate). |
Data Analysis and Quantification
-
Peak Identification: Identify the peaks for this compound and the internal standard based on their retention times and mass spectra compared to the standards.
-
Peak Integration: Integrate the peak areas of the quantifier ions for both the analyte and the internal standard.
-
Calibration Curve: Plot the ratio of the analyte peak area to the internal standard peak area against the corresponding concentration of the calibration standards. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²).
-
Quantification: Calculate the concentration of this compound in the unknown samples using the regression equation from the calibration curve.
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the quantitative analysis of this compound by HS-SPME-GC-MS. The detailed methodology, from sample preparation to data analysis, is designed to yield accurate, precise, and reliable results. The emphasis on method validation ensures that the protocol is robust and fit for its intended purpose in research, quality control, and product development environments. By following this guide, researchers and scientists can confidently quantify this important aroma compound in a variety of complex matrices.
References
-
MDPI. (n.d.). Flavor Compounds Identification and Reporting. MDPI. Retrieved from [Link]
-
Research and Reviews. (2024, September 28). Analysis of Flavour Compounds through Gas Chromatography-Mass Spectrometry. Research and Reviews. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2024, March). Q2(R2) Validation of Analytical Procedures. FDA. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Analysis of Medium Volatility Sulfur Compounds in Coffee Using Agilent GC/Q-TOF. Agilent. Retrieved from [Link]
-
Blank, I. (n.d.). Analysis of food flavourings by gas chromatography-olfactometry. Retrieved from [Link]
-
Lab Manager Magazine. (n.d.). ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. Retrieved from [Link]
-
National Institutes of Health. (2023, February 8). Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. NIH. Retrieved from [Link]
-
International Council for Harmonisation. (1996, November). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. Retrieved from [Link]
-
BioPharm International. (n.d.). Analytical Methods: A Statistical Perspective on the ICH Q2A and Q2B Guidelines for Validation of Analytical Methods. BioPharm International. Retrieved from [Link]
-
Restek. (2022, July 7). Analysis of Furan and Alkylfurans in Food Samples (Part 1): Choosing GC-MS Conditions and a Sample Preparation Technique. Restek. Retrieved from [Link]
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- 7. Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Systematic Approach to HPLC Method Development for the Separation of 4-Furfurylthio-2-pentanone
An Application Guide by a Senior Application Scientist
Abstract
This application note provides a detailed, systematic protocol for the development of a robust High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of 4-Furfurylthio-2-pentanone. This flavor and fragrance component, characterized by its moderate hydrophobicity and neutral chemical nature, serves as an ideal model for illustrating a logical, science-driven approach to method development. We will progress from initial analyte characterization and selection of starting conditions to fine-tuning the mobile phase and finalizing the method parameters. The causality behind each experimental choice is explained, providing researchers, scientists, and drug development professionals with a comprehensive framework for tackling similar analytical challenges.
Analyte Characterization & Initial Methodological Considerations
A thorough understanding of the analyte's physicochemical properties is the foundation of efficient method development. This compound is a neutral, heteroaromatic compound containing a furan ring, a thioether linkage, and a ketone functional group.[1][2] Its key properties are summarized in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source | Implication for HPLC Method Development |
| Molecular Formula | C₁₀H₁₄O₂S | [1][3] | --- |
| Molecular Weight | ~198.28 g/mol | [1][4] | Affects diffusion; typical for small molecule analysis. |
| logP (o/w) | ~1.6 - 2.16 | [1][2] | Indicates moderate hydrophobicity, making it an ideal candidate for Reversed-Phase HPLC (RP-HPLC). |
| pKa | Non-ionizable in typical HPLC pH range (2-8). | [2] | The molecule is neutral; retention will be governed by hydrophobic interactions, not ion-suppression. Mobile phase pH is not a critical variable for selectivity but is important for column stability.[5][6] |
| Solubility | Insoluble in water; soluble in ethanol and likely other organic solvents like acetonitrile. | [1][7] | Dictates the choice of sample diluent. A diluent matching the mobile phase's organic component is ideal to ensure good peak shape. |
| UV Chromophores | Furan ring, Ketone carbonyl group | [1][2] | The conjugated system in the furan ring and the C=O bond suggest strong UV absorbance, making UV-Vis/DAD a suitable detection method. |
Based on this analysis, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the logical mode of separation. The analyte's hydrophobicity will drive its retention on a non-polar stationary phase through interactions with a polar mobile phase.[5]
A Strategic Framework for Method Development
A structured, multi-phase approach minimizes random experimentation and accelerates the path to a robust method. The workflow is designed to first establish retention and then optimize for resolution and peak shape.
Caption: Overall workflow for HPLC method development.
Experimental Protocols
This section provides detailed, step-by-step protocols for executing the method development strategy.
Materials and Reagents
-
Analyte: this compound standard (≥97% purity).[3]
-
Solvents: HPLC-grade acetonitrile (ACN) and methanol (MeOH), and ultrapure water.
-
Columns:
-
Primary: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Secondary (for screening): Phenyl-Hexyl, C8 columns with similar dimensions.
-
-
HPLC System: A standard HPLC or UHPLC system equipped with a binary or quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.
Standard Preparation
Rationale: The sample diluent should be as close as possible to the mobile phase composition to prevent peak distortion. Given the analyte's insolubility in water, a stock solution in a strong organic solvent is required.[1]
-
Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard and transfer to a 10 mL volumetric flask. Dissolve and bring to volume with acetonitrile.
-
Working Standard Solution (100 µg/mL): Transfer 1 mL of the Primary Stock Solution into a 10 mL volumetric flask and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water. This concentration is suitable for initial screening.
HPLC System and Initial Conditions
The following parameters serve as a robust starting point for the initial scouting gradient.
Table 2: Initial HPLC Scouting Conditions
| Parameter | Setting | Rationale |
| Mobile Phase A | Ultrapure Water | The polar component in RP-HPLC. |
| Mobile Phase B | Acetonitrile (ACN) | A strong, common organic modifier with good UV transparency. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Provides stable retention times and improved peak shape. |
| Injection Volume | 5 µL | A small volume to minimize potential overload effects. |
| Detection | DAD, 254 nm | 254 nm is a common starting wavelength for aromatic compounds. A full spectrum (200-400 nm) should be acquired to determine the optimal wavelength (λₘₐₓ). |
| Scouting Gradient | 5% to 95% B over 15 min, hold at 95% B for 2 min, return to 5% B over 1 min, equilibrate for 2 min. | A broad gradient ensures the analyte will elute, providing a clear picture of its retention behavior. |
Protocol for Optimization
The goal of optimization is to achieve a symmetric peak (Asymmetry factor ≈ 1.0-1.5), adequate retention (k' between 2 and 10), and high efficiency (maximum theoretical plates).
Caption: Logical flow for mobile phase optimization.
-
Execute the Scouting Gradient: Run the working standard using the conditions in Table 2.
-
Analyze the Result:
-
Determine the retention time (tᵣ) of the analyte.
-
Use the DAD to find the wavelength of maximum absorbance (λₘₐₓ) and update the detection wavelength.
-
Estimate the required isocratic mobile phase composition. A useful rule of thumb is that the mobile phase composition at which a compound elutes during a linear gradient is a good starting point for an isocratic method.
-
-
Develop an Isocratic Method: Based on the scouting run, if the peak eluted at 8 minutes on the 15-minute gradient from 5-95% B, the approximate %B would be: 5% + (8 min / 15 min) * (95% - 5%) ≈ 53% B.
-
Action: Prepare a mobile phase of 47:53 (v/v) Water:Acetonitrile.
-
-
Refine the Isocratic Method:
-
Run the isocratic method.
-
If retention is too low (k' < 2), decrease the percentage of acetonitrile by 5-10%.
-
If retention is too high (k' > 10), increase the percentage of acetonitrile by 5-10%.
-
Continue adjustments until the retention factor is within the optimal range of 2-10.
-
Hypothetical Results and Discussion
This section illustrates the expected outcomes from the protocols described above.
Column and Solvent Screening
A preliminary screening was performed to select the optimal stationary and mobile phases.
Table 3: Results from Initial Column & Solvent Screening
| Column | Mobile Phase | Retention Time (min) | Tailing Factor (As) | Theoretical Plates (N) | Rationale for Selection |
| C18 | ACN/Water | 8.2 | 1.1 | 15,200 | Excellent retention, symmetry, and efficiency. Selected for further optimization. |
| C18 | MeOH/Water | 10.5 | 1.2 | 12,500 | Methanol is a weaker solvent, leading to longer run times. ACN provides better efficiency in this case. |
| Phenyl-Hexyl | ACN/Water | 6.1 | 1.4 | 11,800 | Lower retention and poorer peak shape, suggesting less optimal secondary interactions (π-π) compared to hydrophobic interactions. |
The C18 column with an acetonitrile/water mobile phase provided the best starting performance, demonstrating strong hydrophobic retention and good peak shape for this neutral analyte.[5][8]
Optimization of Isocratic Conditions
Following the scouting gradient, several isocratic mobile phase compositions were tested to achieve optimal retention and resolution.
Table 4: Isocratic Method Optimization on C18 Column
| Water:ACN Ratio (v/v) | Retention Time (min) | Retention Factor (k') | Tailing Factor (As) | Comments |
| 50:50 | 4.5 | 1.25 | 1.2 | Retention is too low, peak is close to the void volume. |
| 60:40 | 7.8 | 3.12 | 1.1 | Optimal retention, excellent peak shape, and good run time. This is the recommended condition. |
| 70:30 | 14.2 | 7.88 | 1.1 | Good separation, but the run time is unnecessarily long. |
The 60:40 Water:Acetonitrile mixture provides a retention factor well within the ideal range of 2-10, ensuring the analysis is robust and free from interference from the solvent front.
Final Optimized Method
The systematic approach leads to the following finalized HPLC method for the analysis of this compound.
Table 5: Final Recommended HPLC Method
| Parameter | Setting |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | 60:40 (v/v) Water:Acetonitrile |
| Mode | Isocratic |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Injection Volume | 5 µL |
| Detection | UV at λₘₐₓ (e.g., 265 nm, to be determined from DAD scan) |
| Run Time | ~10 minutes |
Conclusion
A robust and efficient isocratic RP-HPLC method for the separation of this compound has been successfully developed. By systematically evaluating the analyte's physicochemical properties and applying a logical, multi-phase optimization strategy, we established a final method with excellent peak shape, optimal retention, and a short run time. This application note not only provides a ready-to-use protocol but also serves as an educational guide, demonstrating how foundational chromatographic principles can be leveraged to develop high-quality analytical methods for neutral, moderately non-polar compounds.
References
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PubChem. This compound | C10H14O2S. National Institutes of Health. [Link]
-
The Good Scents Company. 4-(furfuryl thio)-4-methyl-2-pentanone, 64835-96-7. [Link]
-
FooDB. Showing Compound 4-[(2-Furanylmethyl)thio]-2-pentanone (FDB014983). [Link]
-
Waters Corporation. Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants. [Link]
-
FlavScents. 4-(furfuryl thio)-4-methyl-2-pentanone. [Link]
-
Reagent Information Network. This compound. [Link]
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ChemBK. 4-[(2-Furanylmethyl)thio]-4-methyl-2-pentanone Request for Quotation. [Link]
-
The Good Scents Company. 4-furfuryl thio-2-pentanone, 180031-78-1. [Link]
-
PubMed. High-performance liquid chromatography determination of ketone bodies in human plasma by precolumn derivatization with p-nitrobenzene diazonium fluoroborate. [Link]
-
Lian, H. et al. (2018). Determination of reversed-phase high performance liquid chromatography based octanol-water partition coefficients for neutral and ionizable compounds: A review and new perspectives. Journal of Chromatography A, 1533, 1-13. [Link]
-
O'Neil, T., & Lyman, S. (2017). HPLC Method development and instrument QC for Aldehyde and Ketone compounds. Utah State University. [Link]
-
de Souza, C. M. et al. (2007). HPLC–DAD analysis of ketones as their 2,4-dinitrophenylhydrazones in Brazilian sugar-cane spirits and rum. Food Chemistry, 105(4), 1636-1642. [Link]
-
Separation Science. Reversed-Phase of Neutral Analytes. [Link]
-
Aurora Pro Scientific. HPLC Analysis of Aldehydes and Ketones in Air Samples. [Link]
-
ChemBK. 4-((2-FURANMETHYL)THIO)-2-PENTANONE. [Link]
-
Kumar, V. et al. (2023). Analytical Method Development and Validation by RP-HPLC technique: a Review. International Journal of Pharmaceutical Erudition, 13(1), 1-10. [Link]
-
Al-Salami, H. et al. (2022). Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. Molecules, 27(19), 6523. [Link]
-
Waters Corporation. (2022). Understanding Reverse Phase Selectivity for Different Compound Classes. YouTube. [Link]
-
BuyersGuideChem. 4-(Furfurylthio)-4-methyl-2-pentanone suppliers and producers. [Link]
-
Watson International. 4-[(2-Furanylmethyl)thio]-2-pentanone CAS 180031-78-1. [Link]
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The Alchemist's Secret: A Guide to 4-Furfurylthio-2-pentanone in Savory Flavor Creation
Foreword: Beyond the Molecule – The Essence of Savory
In the intricate world of flavor chemistry, where single molecules can define the sensory soul of a food product, few compounds offer the transformative power of 4-Furfurylthio-2-pentanone. To the uninitiated, it is a mere chemical designation. To the seasoned flavorist, it is a cornerstone of savory creation, a potent tool that whispers of roasted meats, crackling fires, and the deep, satisfying notes that define our most comforting culinary experiences. This guide is not a simple recitation of facts and figures; it is an invitation into the world of savory flavor creation from the perspective of a scientist who has spent years unlocking the potential of this remarkable molecule. We will delve into the causality behind its application, the logic of its synthesis, and the protocols that will empower you to wield its influence with precision and creativity. Herein lies not just the science, but the art of making food taste truly, unforgettably savory.
Section 1: Unveiling the Molecule – Physicochemical & Sensory Profile
This compound, also known by synonyms such as 4-(furan-2-ylmethylsulfanyl)pentan-2-one, is a sulfur-containing furan derivative that has earned its place in the flavorist's palette due to its potent and versatile sensory characteristics.[1][2] Its regulatory status as a GRAS (Generally Recognized as Safe) substance by FEMA (Flavor and Extract Manufacturers Association) underscores its established safety for use in food products.[1]
Physicochemical Properties
A thorough understanding of the physical and chemical properties of a flavor molecule is paramount to its effective application. These properties dictate its solubility, volatility, and stability within a food matrix.
| Property | Value | Source |
| Chemical Formula | C₁₀H₁₄O₂S | PubChem[1] |
| Molecular Weight | 198.28 g/mol | PubChem[1] |
| CAS Number | 180031-78-1 | PubChem[1] |
| FEMA Number | 3840 | PubChem[1] |
| Appearance | Clear yellow liquid | JECFA[1] |
| Odor Profile | Meaty, savory, roasted | The Good Scents Company[3] |
| Taste Profile | Meaty | The Good Scents Company[3] |
| Boiling Point | 288.00 to 289.00 °C @ 760.00 mm Hg | The Good Scents Company[3] |
| Solubility | Insoluble in water; 50% soluble in ethanol | JECFA[1] |
The Sensory Dimension: From Roasted Meat to Subtle Complexity
The true power of this compound lies in its complex and concentration-dependent sensory profile. At lower concentrations, typically up to 0.5 parts per million (ppm), it imparts a distinct and highly sought-after roasted meat character.[4] As the concentration increases, the flavor profile evolves to evoke more intense grilled and even slightly burnt meat notes, with a subtle hint of black currant.[4] This versatility allows for the creation of a wide spectrum of savory flavors, from the delicate aroma of a slow-roasted chicken to the robust taste of a flame-grilled steak. Its sulfurous and meaty undertones are invaluable in applications such as processed meats, savory snacks, and baked goods.[5]
Section 2: The Genesis of a Flavor – Synthesis of this compound
The commercial synthesis of this compound is a testament to elegant and efficient organic chemistry. The most common and well-documented method involves the Michael addition of furfuryl mercaptan to mesityl oxide.[6] This reaction is favored for its high atom economy and relatively straightforward execution.
Reaction Mechanism and Key Considerations
The synthesis proceeds via a nucleophilic addition of the thiol group of furfuryl mercaptan to the β-carbon of the α,β-unsaturated ketone, mesityl oxide. The reaction is typically base-catalyzed, with a weak base like triethylamine being sufficient to deprotonate the thiol to the more nucleophilic thiolate anion.
Causality in Synthesis: The choice of a weak base like triethylamine is crucial. A strong base could lead to unwanted side reactions, such as self-condensation of the mesityl oxide. The reaction temperature is also a critical parameter; maintaining a moderate temperature ensures a controlled reaction rate and minimizes the formation of byproducts.
Laboratory-Scale Synthesis Protocol
The following protocol is based on the methodology described in U.S. Patent 4,230,734.[6]
Materials:
-
Furfuryl mercaptan
-
Mesityl oxide
-
Triethylamine
-
Diethyl ether (or other suitable solvent)
Procedure:
-
In a reaction vessel equipped with a stirrer and a dropping funnel, dissolve mesityl oxide and a catalytic amount of triethylamine in an appropriate solvent such as diethyl ether.
-
Cool the mixture to approximately 10°C.
-
Add furfuryl mercaptan dropwise to the stirred solution while maintaining the temperature at around 10°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat under reflux for one hour to ensure the reaction goes to completion.
-
The solvent can be removed under reduced pressure, and the crude product can be purified by vacuum distillation to yield this compound.
Section 3: Application in Savory Flavor Creation – Protocols and Best Practices
The successful application of this compound hinges on a nuanced understanding of dosage, the food matrix, and interactions with other flavor components. Its potency demands careful handling and precise dosing to achieve the desired sensory outcome.
Dosage Recommendations
The following table provides a general guideline for the application of this compound in various food systems, based on information from patent literature.[6] It is imperative for flavorists to conduct their own sensory evaluations to determine the optimal concentration for their specific product.
| Food System | Recommended Concentration (ppm) | Optimal Range (ppm) |
| Meat Products (processed, roasted) | 0.02 - 100 | 0.05 - 10 |
| Soups and Sauces | 0.02 - 100 | 0.05 - 10 |
| Savory Snacks | 0.02 - 100 | 0.05 - 10 |
| Fish Products | 0.02 - 100 | 0.05 - 10 |
| Plant-Based Meat Analogs | 0.02 - 100 | 0.05 - 10 |
Expert Insight: The wide recommended range is indicative of the compound's versatility. For a subtle roasted note in a chicken broth, a concentration at the lower end of the optimal range would be appropriate. Conversely, to create a bold, grilled flavor in a plant-based burger patty, a higher concentration would be necessary.
Protocol for Incorporation into a Plant-Based Meat Analog
The burgeoning market for plant-based meat alternatives presents a significant opportunity for the application of this compound to impart authentic meaty flavors.
Objective: To create a realistic roasted meat flavor in a high-moisture extruded plant-based chicken alternative.
Materials:
-
Textured vegetable protein (TVP) or other plant-based protein base
-
Binding agents (e.g., methylcellulose)
-
Fats (e.g., coconut oil, sunflower oil)
-
Water
-
A stock solution of this compound (e.g., 0.1% in propylene glycol)
-
Other savory flavor components (e.g., yeast extract, hydrolyzed vegetable protein, Maillard reaction flavors)
Procedure:
-
Hydration: Hydrate the textured vegetable protein according to the manufacturer's instructions.
-
Flavor Emulsion Preparation: Prepare a stable oil-in-water emulsion containing the fat, water, and all oil-soluble and water-soluble flavor components, including the pre-diluted this compound solution. The use of an emulsion ensures even distribution of the potent flavor molecule.
-
Mixing: In a high-shear mixer, combine the hydrated TVP with the binding agents. Once a homogenous mixture is achieved, slowly incorporate the flavor emulsion until evenly distributed.
-
Extrusion and Cooking: Process the mixture through a high-moisture extruder to create a fibrous, meat-like texture. The product can then be cooked via steaming, grilling, or frying.
-
Sensory Evaluation: Conduct sensory panel testing to evaluate the flavor profile and adjust the concentration of this compound as needed.
Causality in Application: The incorporation of this compound within a flavor emulsion is a critical step. Due to its lipophilic nature, this ensures its even dispersal throughout the aqueous phase of the plant-based matrix, preventing localized "hot spots" of intense flavor.
Flavor Synergy: The Maillard Reaction Connection
This compound exhibits remarkable synergy with products of the Maillard reaction, the complex series of chemical reactions between amino acids and reducing sugars that gives browned food its distinctive flavor.[3][7] When used in conjunction with Maillard reaction flavors, it can enhance and round out the overall savory profile, creating a more complex and authentic taste experience. For instance, the roasted, nutty notes from pyrazines formed during the Maillard reaction can be beautifully complemented by the meaty character of this compound.
Section 4: Stability and Analytical Considerations
The successful application of any flavor ingredient requires a thorough understanding of its stability under various processing and storage conditions, as well as reliable methods for its quantification.
Stability Profile
While specific stability data for this compound is not extensively published, the stability of related furanthiols, such as 2-furfurylthiol, has been studied. These studies suggest that furanthiols are susceptible to degradation, particularly through oxidation.[4][8] The thiol group can be oxidized to form disulfides, which may alter the flavor profile.
Factors Influencing Stability:
-
Temperature: Higher temperatures, such as those encountered during retorting or baking, can accelerate degradation.[9][10]
-
pH: The stability of furanthiols can be pH-dependent, with some studies indicating greater degradation at higher pH levels.
-
Oxygen: The presence of oxygen can promote oxidative degradation.
Mitigation Strategies:
-
Encapsulation: Encapsulating the flavor in a protective matrix, such as a spray-dried powder, can enhance its stability.
-
Antioxidants: The use of antioxidants in the food system may help to mitigate oxidative degradation.
-
Processing Conditions: Optimizing processing times and temperatures can help to preserve the integrity of the flavor molecule.
Analytical Protocol: Quantification by GC-MS
Gas chromatography-mass spectrometry (GC-MS) is the method of choice for the analysis of volatile flavor compounds like this compound in complex food matrices. A validated method would typically involve the following steps.[11][12][13][14][15]
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Headspace or Solid-Phase Microextraction (SPME) autosampler
Procedure:
-
Sample Preparation: Homogenize the food sample. For solid samples, a solvent extraction may be necessary. For liquid samples, direct analysis may be possible.
-
Extraction: Utilize headspace or SPME to extract the volatile and semi-volatile compounds from the sample matrix. SPME is often preferred for its sensitivity and ability to concentrate trace analytes.
-
GC Separation: Separate the extracted compounds on a suitable capillary column (e.g., a polar column like a WAX or a mid-polar column like a DB-5ms). The temperature program should be optimized to achieve good resolution of the target analyte from other matrix components.
-
MS Detection: Use the mass spectrometer in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity for this compound. Key ions for quantification would include the molecular ion and characteristic fragment ions.
-
Quantification: Use an internal standard (e.g., a deuterated analog of the target compound) and a calibration curve to accurately quantify the concentration of this compound in the sample.
Conclusion: A Versatile Tool for the Modern Flavorist
This compound is more than just a molecule; it is a key that unlocks a world of savory flavor possibilities. Its potent and adaptable sensory profile, combined with a fundamental understanding of its synthesis, application, and stability, empowers researchers, scientists, and product developers to create innovative and appealing food products. As the demand for authentic and satisfying savory flavors continues to grow, particularly in the realm of plant-based foods, the importance of this remarkable compound is only set to increase. By embracing the principles outlined in this guide, the modern flavorist can move beyond imitation and truly capture the essence of savory.
References
-
The Role of 4-Methyl-4-furfurylthio-2-pentanone in Modern Flavor Creation. (2026, January 6). Retrieved from [Link]
- Flavoring with 4-methyl-4-furfurylthio-pentanone-2. (1980). U.S. Patent 4,230,734.
-
Stability of Thiols in an Aqueous Process Flavoring. (2001). Journal of Agricultural and Food Chemistry. Retrieved from [Link]
- Flavoring with 4-methyl-4-furfurylthio-pentanone-2. (1980). U.S. Patent 4,230,734.
-
This compound. PubChem. (n.d.). Retrieved from [Link]
-
4-(furfuryl thio)-4-methyl-2-pentanone, 64835-96-7. The Good Scents Company. (n.d.). Retrieved from [Link]
-
This compound. PubChem. (n.d.). Retrieved from [Link]
-
4-furfuryl thio-2-pentanone, 180031-78-1. The Good Scents Company. (n.d.). Retrieved from [Link]
-
Stability of Thiols in an Aqueous Process Flavoring. (2001). Journal of Agricultural and Food Chemistry. Retrieved from [Link]
-
Insights into flavor and key influencing factors of Maillard reaction products: A recent update. (2022). Food Research International. Retrieved from [Link]
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Furan in Thermally Processed Foods: A Review. (2018). Journal of Food Protection. Retrieved from [Link]
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Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. (2022). Foods. Retrieved from [Link]
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Variable Retort Temperature Profiles (VRTPs) and Retortable Pouches as Tools to Minimize Furan Formation in Thermally Processed Food. (2021). Foods. Retrieved from [Link]
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Development of a sensitive and quantitative method for the identification of two major furan fatty acids in human plasma. (2018). Scientific Reports. Retrieved from [Link]
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Stability of thiols in an aqueous process flavoring. (2001). Journal of Agricultural and Food Chemistry. Retrieved from [Link]
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Application Notes and Protocols for the Sensory Evaluation of 4-Furfurylthio-2-pentanone
Introduction: Unveiling the Sensory Profile of a Potent Flavor Compound
4-Furfurylthio-2-pentanone is a sulfur-containing heterocyclic compound recognized for its potent and complex aroma profile. Characterized by savory, meaty, and roasted notes, it serves as a key component in the formulation of a wide array of food products and can be a significant factor in the sensory attributes of pharmaceuticals.[1][2][3][4] Its distinct flavor profile, often described as reminiscent of chicken or barbecue, makes precise sensory evaluation critical for its effective application and for quality control in product development.[3]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the sensory evaluation techniques tailored to this compound. The methodologies detailed herein are designed to deliver robust, reproducible, and actionable sensory data, enabling a deeper understanding of this compound's contribution to a product's overall flavor profile. The protocols emphasize not just the "how" but the "why," grounding each step in established sensory science principles to ensure the integrity and validity of the results.
Section 1: Foundational Principles of Sensory Evaluation
The sensory evaluation of a potent aroma chemical like this compound relies on the human panelist as the analytical instrument. To ensure the accuracy and reliability of this "instrument," a controlled environment and well-designed methodologies are paramount. Key considerations include the selection and training of panelists, the preparation of samples, and the choice of appropriate testing methods to meet specific research objectives.
Panelist Selection and Training
The validity of sensory data is directly dependent on the acuity and consistency of the sensory panel. Panelists should be screened for their ability to detect and describe basic tastes and aromas. For more advanced descriptive analysis, panelists undergo extensive training to identify and quantify specific aroma attributes associated with this compound.
Sample Preparation and Presentation
Due to its potent nature, this compound must be evaluated in a suitable, often diluted, medium to prevent sensory fatigue and ensure panelists can discern its nuanced characteristics. The choice of solvent or food matrix for dilution is critical and should be inert in flavor. Samples should be presented in a standardized manner, including consistent temperature, volume, and container type, to minimize extraneous variables. All samples must be coded with three-digit random numbers to blind the panelists to the sample identity.[5][6][7]
Section 2: Discrimination Testing for Difference Detection
Discrimination tests are fundamental in determining whether a perceptible sensory difference exists between samples. These methods are particularly useful for quality control, assessing the impact of raw material changes, or evaluating process modifications.
Triangle Test (ISO 4120:2004)
The Triangle Test is a robust method to establish if a sensory difference exists between two samples.[5][8][9][10][11][12][13][14] Panelists are presented with three coded samples, two of which are identical and one is different. They are tasked with identifying the "odd" sample. This forced-choice procedure is statistically more efficient than many other discrimination tests.[8][9]
-
Objective: To determine if a change in the synthesis process of this compound results in a perceptible change in its aroma profile.
-
Sample Preparation:
-
Prepare two batches of the compound: a control (A) and a test sample (B).
-
Dilute both samples to a predetermined, perceptually equivalent intensity in an appropriate solvent (e.g., deodorized propylene glycol or water with a neutral emulsifier). The concentration will depend on the potency of the compound and the sensitivity of the panelists.
-
-
Presentation:
-
Present each panelist with a set of three coded samples. There are six possible presentation orders: AAB, ABA, BAA, BBA, BAB, ABB.
-
The presentation order should be randomized and balanced across all panelists.
-
-
Evaluation:
-
Instruct panelists to sniff each sample from left to right.
-
Panelists must choose one sample as being different from the other two, even if they are uncertain (forced choice).[5]
-
-
Data Analysis:
-
The number of correct identifications is tallied.
-
The result is compared to a statistical table for the triangle test to determine if the number of correct responses is statistically significant at a chosen confidence level (e.g., p < 0.05).
-
Logical Flow for Triangle Test Design
Caption: Workflow for the Triangle Test.
Paired Comparison Test
The Paired Comparison Test is used to determine if two samples differ in a specific sensory attribute, such as the intensity of a particular aroma note.[6][15][16][17][18][19] Panelists are presented with two coded samples and asked to identify which one is higher in the specified attribute.
-
Objective: To determine if a new supplier's this compound has a stronger "roasted" aroma than the current supplier's.
-
Sample Preparation:
-
Prepare samples from the current supplier (A) and the new supplier (B) at the same concentration in a suitable solvent.
-
-
Presentation:
-
Present each panelist with a pair of coded samples. The presentation order (AB or BA) should be randomized and balanced.
-
-
Evaluation:
-
Instruct panelists to sniff both samples and identify which one has a more intense "roasted" aroma.
-
-
Data Analysis:
-
The number of times each sample was chosen as more intense is counted.
-
A binomial test or chi-squared test is used to determine if there is a statistically significant preference for one sample over the other.
-
Section 3: Descriptive Analysis for Comprehensive Profiling
Descriptive analysis provides a detailed sensory profile of a product, identifying and quantifying its individual sensory attributes.[20][21][22][23] This is invaluable for understanding the complete sensory impact of this compound in a complex food or pharmaceutical matrix.
Quantitative Descriptive Analysis (QDA®)
QDA® is a method where a trained panel develops a specific vocabulary to describe the sensory attributes of a product and then rates the intensity of these attributes on a numerical scale.[20][21][23][24]
-
Objective: To develop a complete sensory profile of this compound at different concentrations in a model food system (e.g., a savory broth).
-
Panel Training and Lexicon Development:
-
A panel of 8-12 highly trained individuals is used.
-
In initial sessions, panelists are presented with various concentrations of the compound and related reference materials to develop a consensus vocabulary (lexicon) for the aroma attributes.
-
The lexicon for this compound might include terms like: meaty, roasted, savory, sulfurous, grilled, coffee-like, and slightly burnt.
-
-
Intensity Rating:
-
Panelists rate the intensity of each attribute for each sample on an unstructured line scale (e.g., 0 = not perceptible, 100 = extremely intense).
-
-
Data Collection and Analysis:
-
Data is collected from each panelist, typically in replicate.
-
Analysis of Variance (ANOVA) is used to assess differences between samples for each attribute.
-
Principal Component Analysis (PCA) can be used to visualize the relationships between samples and their sensory attributes.[23]
-
QDA Experimental Workflow
Caption: Quantitative Descriptive Analysis Workflow.
| Attribute | Reference Standard | Definition |
| Meaty/Brothy | Beef or chicken broth | The savory aroma associated with cooked meat. |
| Roasted | Freshly ground roasted coffee beans | The aroma associated with dry-heat cooking. |
| Sulfurous | Cooked cabbage or a very dilute solution of dimethyl sulfide | A sharp, pungent aroma characteristic of sulfur compounds. |
| Grilled/Smoky | Liquid smoke flavoring (diluted) | The aroma associated with cooking over an open flame. |
Table 1: Example Lexicon and Reference Standards for this compound
Section 4: Instrumental-Sensory Correlation
Combining instrumental analysis with sensory evaluation provides a powerful tool for understanding the chemical basis of aroma perception.
Gas Chromatography-Olfactometry (GC-O)
GC-O is a technique that combines gas chromatography for separating volatile compounds with a human assessor (olfactometry) to detect odor-active compounds in the effluent.[25][26][27][28][29] This allows for the identification of the specific chemical components responsible for the characteristic aroma of this compound and any potential impurities.
-
Sample Introduction: A diluted sample of this compound is injected into the gas chromatograph.
-
Separation: The volatile compounds are separated based on their boiling points and chemical properties as they pass through the GC column.
-
Detection: The column effluent is split between a conventional detector (like a mass spectrometer for chemical identification) and a sniffing port.[25]
-
Olfactometry: A trained panelist sniffs the effluent from the sniffing port and records the time, duration, and description of any detected odors.
-
Data Integration: The olfactometry data is aligned with the chromatogram from the conventional detector to correlate specific chemical peaks with their perceived aromas.
Section 5: Safety Considerations
As with any chemical compound, appropriate safety measures must be taken when handling this compound. Refer to the manufacturer's Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.[30][31][32] Ensure adequate ventilation and use appropriate personal protective equipment (PPE), including gloves and safety glasses.
Conclusion
The sensory evaluation of this compound requires a systematic and multi-faceted approach. By employing a combination of discrimination testing, descriptive analysis, and instrumental-sensory correlation, researchers can gain a comprehensive understanding of its sensory properties. The protocols outlined in these application notes provide a robust framework for obtaining reliable and actionable sensory data, which is essential for successful product development and quality assurance in the food, beverage, and pharmaceutical industries.
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ISO 4120:2004 Sensory analysis — Methodology — Triangle test. International Organization for Standardization. [Link]
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Brattoli, M., de Gennaro, G., de Pinto, V., Loiotile, A. D., Lovascio, S., & Penza, M. (2011). Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds. Sensors (Basel, Switzerland), 11(12), 11845–11869. [Link]
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Gas Chromatography Analysis with Olfactometric Detection (GC-O): an Innovative Approach for Chemical Characterizatio of Odor Active. AIDIC. [Link]
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Enhancing Odor Analysis with Gas Chromatography-Olfactometry (GC-O): Recent Breakthroughs and Challenges. (2024). Molecules, 29(9), 2108. [Link]
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4-(furfuryl thio)-4-methyl-2-pentanone, 64835-96-7. The Good Scents Company. [Link]
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4-furfuryl thio-2-pentanone, 180031-78-1. The Good Scents Company. [Link]
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Role of Sensory Evaluation in Consumer Acceptance of Plant-Based Meat Analogs and Meat Extenders: A Scoping Review. (2022). Foods, 11(20), 3226. [Link]
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Application Notes & Protocols: The Role and Analysis of 4-Furfurylthio-2-pentanone in Meat Flavor Research
Introduction: The Chemistry of "Meaty" Aroma
The characteristic and highly desirable flavor of cooked meat is a complex sensory experience, orchestrated by hundreds of volatile organic compounds (VOCs). These compounds are generated primarily through the Maillard reaction, a non-enzymatic browning process involving reducing sugars and amino acids, alongside lipid oxidation and thiamine degradation.[1][2] Among the most potent contributors to the quintessential "meaty" aroma are sulfur-containing compounds.[3] Despite their often trace concentrations (in the ppm or ppb range), their exceptionally low odor thresholds give them a disproportionately large impact on the overall flavor profile.[4][5]
One such critical, yet lesser-known, sulfur compound is 4-Furfurylthio-2-pentanone . This molecule is a powerful aroma agent that imparts savory, roasted, and meaty notes.[6][7] Understanding its formation, sensory properties, and analytical quantification is paramount for researchers in food science, new product development, and the alternative protein sector aiming to replicate authentic meat flavors.
This document serves as a comprehensive technical guide for researchers and scientists. It provides an in-depth look at the chemical nature of this compound, its formation pathways, and detailed protocols for its application and analysis in meat and model food systems.
Chemical and Sensory Profile of this compound
This compound, also known by its IUPAC name 4-(furan-2-ylmethylsulfanyl)pentan-2-one, is a key contributor to savory flavors.[8] Its structure features a furan ring linked by a thioether bridge to a pentanone backbone, a combination that is crucial to its distinct sensory characteristics.
Physical and Chemical Properties
The key properties of this compound (CAS: 180031-78-1) are summarized below. This data is essential for preparing standards, understanding its behavior in food matrices, and developing analytical methods.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₄O₂S | PubChem[6] |
| Molecular Weight | 198.28 g/mol | PubChem[6] |
| Appearance | Clear yellow liquid | JECFA[6] |
| Odor Profile | Meaty, Savory | FEMA, FooDB[6][7] |
| Boiling Point | 288.00 to 289.00 °C @ 760.00 mm Hg | The Good Scents Company[8] |
| Specific Gravity | 1.088 - 1.096 @ 25 °C | JECFA[8] |
| Refractive Index | 1.513 - 1.518 @ 20 °C | JECFA[8] |
| Solubility | Insoluble in water; Soluble in ethanol | JECFA[6] |
Sensory Characteristics
The sensory impact of a flavor compound is a function of both its concentration and its intrinsic odor quality. This compound is potent, with a flavor profile often described as savory.[6] At very low concentrations, it can contribute desirable roasted meat notes. A closely related compound, 4-methyl-4-furfurylthio-pentanone-2, has been specifically noted for flavors resembling roasted meat and grilled chicken, demonstrating the impact of subtle structural changes on sensory perception.[9][10] The presence of both the furan moiety and the sulfur atom is critical; the furan group often contributes caramel-like or roasted notes, while the thioether provides the characteristic savory, meaty, and slightly sulfury character.
Mechanism of Formation in Meat Systems
This compound is not naturally present in raw meat but is a product of thermal processing. Its formation is a complex sequence of reactions rooted in the Maillard reaction cascade. The primary precursors are sulfur-containing amino acids (like cysteine), pentose sugars (like ribose), and thiamine.[11][12]
The key steps involve:
-
Formation of Furfural: Pentose sugars, abundant in meat from the breakdown of nucleotides like inosine-5'-monophosphate (IMP), degrade upon heating to form furfural.[11][13]
-
Generation of Hydrogen Sulfide (H₂S): The Strecker degradation of the amino acid cysteine is a major source of hydrogen sulfide, a highly reactive and critical intermediate for many sulfurous flavor compounds.[3]
-
Formation of Furfurylthiol: A reaction between furfural and hydrogen sulfide can lead to the formation of 2-furfurylthiol (FFT), another potent meat-like aroma compound.[14]
-
Reaction with Carbonyls: Other Maillard reaction intermediates, such as α-dicarbonyl compounds derived from sugar fragmentation, react to form the pentanone backbone.[12] The subsequent reaction of intermediates like furfurylthiol with these carbonyl compounds leads to the final structure of this compound.
The pH of the meat system significantly influences these reactions. A lower pH (around 5.6, typical of matured meat) tends to favor the formation of thiols and furans, enhancing the meaty aroma profile.[12]
Application in Meat Flavor Research & Development
Understanding this compound is crucial for several research applications:
-
Flavor Creation: It can be used as a component in synthetic flavor packages to impart or enhance meaty notes in processed foods, soups, sauces, and plant-based meat alternatives.[9]
-
Model System Studies: By adding this compound to a simplified meat model system (e.g., a meat slurry or protein-sugar solution), researchers can study its individual contribution to the overall aroma profile and investigate synergistic or antagonistic effects with other VOCs.
-
Process Optimization: Quantifying its formation under different cooking conditions (temperature, time, pH) can help optimize industrial cooking processes to achieve a desired flavor profile in meat products.[15]
Experimental Protocols
The following protocols provide a framework for the practical application and analysis of this compound in a research setting.
Protocol 1: Sensory Evaluation in a Meat Model System
Objective: To determine the sensory threshold and characterize the flavor contribution of this compound in a controlled food matrix.
Materials:
-
Lean ground beef or chicken (low fat, unseasoned)
-
Deionized water
-
This compound (high purity standard)
-
Ethanol (food grade, for stock solution)
-
Precision balance, homogenizer, water bath
-
Coded sample cups
-
Trained sensory panel (8-12 members)
Methodology:
-
Stock Solution Preparation:
-
Accurately weigh 100 mg of this compound and dissolve it in 10 mL of food-grade ethanol to create a 10,000 ppm (mg/L) stock solution.
-
Rationale: Ethanol is used as a solvent due to the compound's poor water solubility. This stock is then used to create more dilute aqueous solutions for spiking.
-
Perform serial dilutions to create working solutions of 1000, 100, and 10 ppm.
-
-
Meat Model System Preparation:
-
Create a meat slurry by homogenizing 1 part lean ground meat with 2 parts cold deionized water (e.g., 200 g meat in 400 mL water) until a uniform consistency is achieved.
-
Rationale: This creates a consistent, homogenous base matrix, minimizing variability between samples.
-
-
Sample Spiking:
-
Prepare a series of samples by spiking the meat slurry to achieve final concentrations of 0 (control), 0.05, 0.1, 0.5, and 1.0 ppm.
-
For example, to make a 100 g sample at 0.5 ppm, add 5 µL of the 100 ppm working solution.
-
Prepare a control sample spiked with an equivalent amount of the ethanol/water diluent to account for any potential solvent aroma.
-
Thoroughly mix each sample after spiking.
-
-
Thermal Processing:
-
Aliquot 50 g of each spiked slurry into sealed, heat-safe glass containers.
-
Heat all samples in a controlled temperature water bath at 80°C for 20 minutes.
-
Rationale: Controlled heating simulates cooking and ensures the volatilization of the aroma compound in a repeatable manner.
-
Cool samples rapidly in an ice bath to halt further reactions and trap volatiles.
-
-
Sensory Evaluation:
-
Present the cooled, coded samples to a trained sensory panel in a controlled environment.
-
Use a Quantitative Descriptive Analysis (QDA) or triangle test method.
-
For QDA, panelists will rate the intensity of specific aroma attributes (e.g., "roasted," "savory," "sulfury," "meaty") on a defined scale (e.g., 0-15).
-
Rationale: A trained panel provides objective, reproducible data on the specific sensory characteristics imparted by the compound at different levels.
-
-
Data Analysis:
-
Analyze the sensory data using appropriate statistical methods (e.g., ANOVA) to determine significant differences between the control and spiked samples and to establish an approximate detection threshold.
-
Protocol 2: Instrumental Analysis by Headspace GC-MS
Objective: To quantify the concentration of this compound in a food matrix using static headspace gas chromatography-mass spectrometry (HS-GC-MS).
Materials:
-
Food sample (e.g., cooked meat, gravy, plant-based analog)
-
This compound (high purity standard)
-
d4-Furan or other suitable isotopically labeled internal standard (IS)
-
Saturated NaCl solution
-
20 mL headspace vials with magnetic crimp caps
-
GC-MS system equipped with a static headspace autosampler
Methodology:
-
Standard and Internal Standard (IS) Preparation:
-
Prepare a stock solution of this compound (e.g., 1000 ppm in methanol).
-
Prepare a stock solution of the internal standard (e.g., 1000 ppm d4-furan in methanol).[16]
-
Create a series of calibration standards by spiking a control matrix (or water) with known amounts of the standard and a fixed amount of the IS.
-
-
Sample Preparation:
-
Weigh 2-5 g of the homogenized food sample into a 20 mL headspace vial.[16]
-
Add 5 mL of saturated NaCl solution.
-
Rationale: Salting out increases the volatility of the analyte, driving it from the liquid/solid phase into the headspace for more sensitive detection.
-
Spike the vial with a known amount of the internal standard (e.g., 5 µL of a 10 ppm working solution).
-
Rationale: The internal standard corrects for variations in sample matrix, injection volume, and instrument response.
-
Immediately seal the vial with a crimp cap.
-
-
HS-GC-MS Analysis:
-
Headspace Parameters:
-
Oven Temperature: 70°C
-
Incubation Time: 20 minutes
-
Injection Volume: 1 mL
-
-
GC Parameters:
-
Column: DB-WAX or equivalent polar capillary column (e.g., 30m x 0.25mm x 0.25µm)
-
Inlet Temperature: 240°C
-
Carrier Gas: Helium, constant flow (e.g., 1.2 mL/min)
-
Oven Program: 40°C (hold 2 min), ramp to 240°C at 10°C/min, hold 5 min.
-
-
MS Parameters:
-
Ion Source: Electron Ionization (EI), 70 eV
-
Source Temperature: 230°C
-
Scan Mode: Scan m/z 35-300 to identify the compound and select characteristic ions. Then switch to Selected Ion Monitoring (SIM) for quantification using characteristic ions (e.g., m/z 81 for the furfuryl fragment, and the molecular ion m/z 198).
-
-
-
Data Analysis and Quantification:
-
Identify the this compound peak in the chromatogram based on its retention time and mass spectrum compared to the pure standard.
-
Create a calibration curve by plotting the ratio of the analyte peak area to the IS peak area against the analyte concentration for the prepared standards.
-
Calculate the concentration of this compound in the unknown sample using the regression equation from the calibration curve.
-
Safety and Regulatory Information
This compound is recognized as a flavoring agent by international bodies. The Joint FAO/WHO Expert Committee on Food Additives (JECFA) evaluated it and found "no safety concern at current levels of intake when used as a flavouring agent".[6] It is also listed by the Flavor and Extract Manufacturers Association (FEMA) with number 3840.[8] Researchers and developers should always consult local regulations for specific usage limits and conditions. Standard laboratory safety practices, including the use of personal protective equipment (gloves, safety glasses) and handling in a well-ventilated area or fume hood, should be followed.[17]
Conclusion
This compound is a potent, high-impact aroma chemical that is integral to the creation of authentic meat flavors. Its formation via the Maillard reaction from common precursors in meat highlights the intricate chemistry of cooking. For food scientists and flavor chemists, a thorough understanding of its sensory properties and a robust analytical methodology for its quantification are essential tools. The protocols outlined in this guide provide a solid foundation for investigating the role of this compound, enabling the optimization of food processing and the innovative design of savory flavors for a wide range of food products.
References
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- American Chemical Society. (2011). The Significance of Volatile Sulfur Compounds in Food Flavors. ACS Symposium Series.
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MDPI. (n.d.). Formation and Analysis of Volatile and Odor Compounds in Meat—A Review. Retrieved from [Link]
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LCGC International. (2021). The Importance of Analyzing Sulphur Compounds in Food. Retrieved from [Link]
- Google Patents. (n.d.). US4230734A - Flavoring with 4-methyl-4-furfurylthio-pentanone-2.
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Adv-Chem. (2026). The Role of 4-Methyl-4-furfurylthio-2-pentanone in Modern Flavor Creation. Retrieved from [Link]
- ACS Publications. (n.d.). Model Studies on the Oxidative Stability of Odor-Active Thiols Occurring in Food Flavors.
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The Good Scents Company. (n.d.). 4-(furfuryl thio)-4-methyl-2-pentanone. Retrieved from [Link]
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The Good Scents Company. (n.d.). 4-furfuryl thio-2-pentanone. Retrieved from [Link]
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FooDB. (2010). Showing Compound 4-[(2-Furanylmethyl)thio]-2-pentanone (FDB014983). Retrieved from [Link]
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National Center for Biotechnology Information. (2024). Analytical methods, risk assessment, and mitigation strategies for furan in processed foods in various countries. PubMed Central. Retrieved from [Link]
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MDPI. (n.d.). Application of Animal Resources into the Maillard Reaction Model System to Improve Meat Flavor. Retrieved from [Link]
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Application Note: Protocol for Determining the Sensory Threshold of 4-Furfurylthio-2-pentanone
Abstract
This document provides a detailed protocol for determining the sensory threshold of the potent aroma compound, 4-Furfurylthio-2-pentanone. This compound is characterized by its distinct meaty and savory aroma profile.[1][2] Establishing its sensory threshold is a critical step in the development of food products, flavors, and fragrances, as it defines the concentration at which the compound begins to impart a noticeable sensory effect. This guide is intended for researchers, scientists, and professionals in the fields of food science, flavor chemistry, and drug development. The protocol herein is grounded in established sensory science principles, primarily following the framework of the ASTM E679-19 standard, which employs a forced-choice ascending concentration series.[3][4]
Introduction to this compound and Its Sensory Significance
This compound is a sulfur-containing organic compound known for its significant contribution to savory and meaty flavors.[5] Its potent aromatic character means that even at very low concentrations, it can have a profound impact on the overall flavor profile of a product. Sensory thresholds are the minimum concentration of a substance that can be detected by the human senses.[6] There are two primary types of sensory thresholds: the detection threshold, which is the lowest concentration at which a stimulus can be distinguished from a blank, and the recognition threshold, the lowest concentration at which the stimulus can be identified.[7][8] This protocol is designed to determine the detection threshold, providing a foundational piece of data for formulation, quality control, and regulatory purposes.
The accurate determination of this threshold is paramount for several reasons:
-
Flavor Formulation: Understanding the threshold allows for precise dosing to achieve desired flavor profiles without overpowering other notes.
-
Quality Control: It can be used to set specifications for raw materials and finished products, ensuring consistency.
-
Off-Note Identification: In products where its presence is undesirable, the threshold helps in defining acceptable limits.
The Scientific Rationale: The 3-Alternative Forced-Choice (3-AFC) Ascending Series Method
The chosen methodology is the 3-Alternative Forced-Choice (3-AFC) test, presented in an ascending concentration series. This method is a robust and widely accepted approach for determining sensory thresholds and is in alignment with the principles outlined in ASTM E679-19.[3][4][9]
In a 3-AFC test, a panelist is presented with three samples, two of which are blanks (the medium without the target compound) and one of which contains the odorant at a specific concentration.[10][11] The panelist's task is to identify the "odd" sample. This forced-choice design minimizes the impact of response bias that can occur in other methods where a simple "yes/no" response is required.[12] The probability of correctly guessing the odd sample is 1 in 3 (33.3%), which provides a clear statistical baseline for data analysis.[12][13]
The ascending concentration series starts with concentrations below the expected threshold and gradually increases. This approach prevents sensory fatigue that can occur with high concentrations and allows for a more precise pinpointing of an individual's threshold.[6]
Experimental Workflow Diagram
Caption: Workflow for sensory threshold determination.
Materials and Reagents
-
This compound: High purity (≥97%)
-
Solvent: Food-grade ethanol (95% or greater)
-
Medium: Deodorized, filtered water or other specified product base. The medium should be free of any interfering background odors or tastes.
-
Glassware: Volumetric flasks, pipettes, and beakers (all deodorized by baking at a high temperature).
-
Sample Containers: Identical, odor-free glass or disposable plastic cups with lids, coded with random 3-digit numbers.
Experimental Protocol
Part 1: Panelist Selection and Training
The reliability of sensory data is critically dependent on the panelists.[14]
-
Recruitment: Recruit 20-25 potential panelists. Panelists should be non-smokers, free from allergies or colds that could affect their sensory acuity, and should refrain from eating, drinking (except water), or using scented products for at least one hour before testing.[15]
-
Screening: Screen panelists for their ability to discriminate basic tastes and their general sensory acuity.[16] This can be done using simple triangle tests with common flavorants.
-
Training: Familiarize the selected panelists with the 3-AFC test procedure using a known odorant. Explain the task clearly: to identify the one sample in the set of three that is different from the other two.[16] It is crucial that they understand they must make a choice, even if they are uncertain.
Part 2: Sample Preparation
Due to the insolubility of this compound in water, a stock solution in ethanol is required.[1][5]
-
Stock Solution: Prepare a 1000 ppm (mg/L) stock solution of this compound in ethanol.
-
Serial Dilutions: Perform serial dilutions from the stock solution to create a range of concentrations for testing. A geometric series with a factor of 2 or 3 is recommended (e.g., 10 ppm, 5 ppm, 2.5 ppm, etc.). The concentration range should bracket the expected threshold.
-
Test Sample Preparation: For each concentration step, prepare the test samples by spiking the appropriate amount of the diluted solution into the final medium (e.g., water). Ensure the final ethanol concentration is below its own detection threshold (typically <0.5% v/v) and is consistent across all samples, including the blanks.
Part 3: Sensory Evaluation Procedure
-
Environment: Conduct the evaluation in a dedicated sensory analysis laboratory with individual booths to prevent distractions and communication between panelists.[17] The room should be well-ventilated and free of extraneous odors.
-
Presentation: For each concentration level, present each panelist with a set of three samples (two blanks, one spiked) in a randomized order.
-
Ascending Series: Begin with the lowest concentration and proceed to higher concentrations. A rest period of at least 30-60 seconds should be enforced between each set of samples to prevent sensory adaptation.
-
Data Collection: Panelists will record which of the three coded samples they perceive as different. The test for an individual panelist is complete when they have correctly identified the spiked sample in two consecutive sets.[18]
Data Analysis and Interpretation
The goal is to determine the Best-Estimate Threshold (BET) for each panelist and then calculate the group threshold.
-
Individual Threshold (BET): The individual's threshold is calculated as the geometric mean of the last concentration at which they failed to identify the spiked sample and the first concentration at which they correctly identified it.[18][19]
Formula: BET = √(C_miss x C_correct)
Where:
-
C_miss = The highest concentration not correctly identified.
-
C_correct = The lowest concentration that was correctly identified.
-
-
Group Threshold: The group sensory threshold is the geometric mean of the individual Best-Estimate Thresholds.
Data Analysis Flowchart
Caption: Logical flow for calculating the sensory threshold.
Table 1: Hypothetical Sensory Threshold Data
| Panelist ID | Last Missed Concentration (ppb) | First Correct Concentration (ppb) | Individual BET (ppb) |
| 001 | 0.5 | 1.0 | 0.71 |
| 002 | 1.0 | 2.0 | 1.41 |
| 003 | 0.5 | 1.0 | 0.71 |
| 004 | 2.0 | 4.0 | 2.83 |
| ... (n=20) | ... | ... | ... |
| Group Geometric Mean Threshold | Calculated Value (e.g., 1.25 ppb) |
Conclusion and Best Practices
This protocol provides a structured and scientifically robust method for determining the sensory detection threshold of this compound. Adherence to best practices, including proper panelist management, controlled environmental conditions, and precise sample preparation, is essential for generating reliable and reproducible results.[17] The determined threshold value serves as a critical parameter for the effective application of this potent flavor compound in product development and quality assurance.
References
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Fiveable. (n.d.). Sensory panel selection and training | Principles of Food Science Class Notes. Retrieved from [Link]
-
EyeQuestion Software Help Center. (n.d.). Three-Alternative Forced Choice (3-AFC). Retrieved from [Link]
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Auctores Journals. (n.d.). Selection and Performance of Sensory Panelists: A Comprehensive Review of Factors Influencing Sensory Evaluation Outcomes. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]
-
Top Crop. (2023, December 4). Sensory Thresholds: Beyond the Numbers. Retrieved from [Link]
-
Agriculture Institute. (2023, December 11). Criteria for Selecting Sensory Panelists for Meat Product Evaluation. Retrieved from [Link]
-
ASTM International. (n.d.). ASTM E679-19 - Standard Practice for Determination of Odor and Taste. Retrieved from [Link]
-
eGyanKosh. (n.d.). UNIT 10 SELECTION AND TRAINING OF SENSORY PANELISTS AND METHODS OF SENSORY EVALUATION. Retrieved from [Link]
-
ASTM International. (2019). E679 Standard Practice for Determination of Odor and Taste Thresholds By a Forced-Choice Ascending Concentration Series Method of Limits. Retrieved from [Link]
-
PRACTICAL HANDBOOK SENSORY ANALYSIS. (n.d.). Retrieved from [Link]
-
Company Educator. (2026, January 8). T6 – Sensory Panelist Selection – S1 – Criteria for Panelists. Retrieved from [Link]
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The Good Scents Company. (n.d.). 4-furfuryl thio-2-pentanone. Retrieved from [Link]
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The Good Scents Company. (n.d.). 4-(furfuryl thio)-4-methyl-2-pentanone. Retrieved from [Link]
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ASTM International. (n.d.). Determination of Odor and Taste Thresholds By a Forced- Choice Ascending Concentration Series Method of Limits1. Retrieved from [Link]
-
St. Croix Sensory. (2019, December 16). ASTM Threshold Standard Re-approved. Top Notes from the Lab. Retrieved from [Link]
- Lee, H. S., & Lee, S. Y. (2021). Investigation of human flavor perception and discrimination of the fat content in food using DR A-Not A and 3-AFC methods. Journal of ethnic foods, 8(1), 16.
- Gallagher, D. (2007). Evaluation of threshold limit methods for sensory data.
- Gonzalez, S., et al. (2021).
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AIP Publishing. (n.d.). Threshold detection of aromatic compounds in wine with an electronic nose and a human sensory panel. Retrieved from [Link]
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EyeQuestion Software Help Center. (n.d.). 2-AFC, 3-AFC, Duo Trio, Triangle, Tetrad Analysis. Retrieved from [Link]
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American Vineyard Magazine. (2024, August 19). Understanding Wine Sensory Thresholds. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Evaluation of threshold limit methods for sensory data. Retrieved from [Link]
- Lawless, H. T., & Heymann, H. (2018).
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DLG.org. (n.d.). Panel training on odour and aroma perception for sensory analysis. Retrieved from [Link]
-
DraughtLab. (2023, June 22). About Sensory Thresholds. Retrieved from [Link]
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BuyersGuideChem. (n.d.). 4-(Furfurylthio)-4-methyl-2-pentanone suppliers and producers. Retrieved from [Link]
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Emergent Mind. (2025, October 7). 3AFC Listening Test: Methods & Applications. Retrieved from [Link]
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Measurement and Regulation of Odors in the USA. (n.d.). Retrieved from [Link]
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ASBC. (n.d.). Testing for Sensory Threshold of Added Substances. Retrieved from [Link]
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ResearchGate. (n.d.). Taste discrimination by the 3-AFC method: Testing sensitivity predictions regarding particular tasting sequences based on the Sequential Sensitivity Analysis model. Retrieved from [Link]
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The Role of 4-Methyl-4-furfurylthio-2-pentanone in Modern Flavor Creation. (2026, January 6). Retrieved from [Link]
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DLG.org. (n.d.). Efficient planning, preparation, performance and evaluation of sensory tests (Part 1). Retrieved from [Link]
-
A Guide to Best Practice in Sensory Analysis of Pharmaceutical Formulations. (2023, September 6). Retrieved from [Link]
-
Conversion of a Thiol Precursor into Aroma Compound 4-mercapto-4-methyl-2-pentanone Using Microbial Cell Extracts. (n.d.). MDPI. Retrieved from [Link]
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Scribd. (n.d.). Steps in Sensory Evaluation | PDF. Retrieved from [Link]
-
FlavScents. (n.d.). 4-(furfuryl thio)-4-methyl-2-pentanone. Retrieved from [Link]
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Agriculture Institute. (2023, December 3). How to Conduct Sensory Tests: Steps and Best Practices. Retrieved from [Link]
-
Harman, C. L., Hallagan, J. B., & the FEMA Science Committee. (n.d.). Sensory Testing for Flavorings with Modifying Properties. Retrieved from [Link]
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Application Note & Protocol: Quantitative Descriptive Analysis of 4-Furfurylthio-2-pentanone Aroma
For: Researchers, scientists, and drug development professionals investigating the sensory properties of flavor and aroma compounds.
Abstract
4-Furfurylthio-2-pentanone is a potent, sulfur-containing aroma compound recognized for its significant contribution to the savory and meaty notes in a variety of food products.[1][2][3] Precise characterization and quantification of its aroma profile are critical for new product development, quality control, and understanding its role in complex flavor systems. This document provides a comprehensive guide to employing Quantitative Descriptive Analysis (QDA), a robust sensory evaluation method, to meticulously characterize the aroma of this compound.[4][5] We will detail the principles of QDA, a step-by-step protocol for its implementation, and the subsequent data analysis, thereby equipping researchers with the tools to generate reliable and reproducible sensory data.
Introduction: The Sensory Significance of this compound
This compound (FEMA Number: 3840) is a key flavoring agent known for its distinct savory and meaty aroma profile.[1][2] As a volatile sulfur compound, it belongs to a class of substances renowned for their low sensory detection thresholds and significant impact on the overall flavor of foods, even at trace concentrations.[6][7][8] The perception of such compounds can be complex, with subtle shifts in concentration potentially altering the perceived aroma from desirable to objectionable.[9] Therefore, a granular understanding of its aromatic nuances is paramount for its effective application.
Quantitative Descriptive Analysis (QDA) offers a powerful methodology for this purpose. Developed in the 1970s, QDA utilizes a trained panel of human subjects to identify and quantify the specific sensory attributes of a product.[4][10] Unlike consumer preference tests, which focus on liking, QDA provides an objective, analytical description of the sensory experience, making it an invaluable tool in research and development.[5]
This guide will walk you through the process of applying QDA to create a detailed and quantifiable aroma profile of this compound.
The Quantitative Descriptive Analysis (QDA) Workflow
The QDA process is a systematic approach that can be broken down into several key phases, from panelist selection to data interpretation. The following diagram illustrates the typical workflow for a QDA study.
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Application Note: Advanced Characterization of 4-Furfurylthio-2-pentanone Using Gas Chromatography-Olfactometry (GC-O)
Abstract
This application note provides a comprehensive guide for the characterization of 4-Furfurylthio-2-pentanone, a potent, sulfur-containing aroma compound, using Gas Chromatography-Olfactometry (GC-O). This technique uniquely combines the high-resolution separation of gas chromatography with the unparalleled sensitivity and specificity of the human olfactory system, making it an indispensable tool for identifying key odorants in complex matrices.[1][2][3] We present detailed protocols for sample preparation, instrumental analysis, and sensory evaluation, alongside expert insights into optimizing experimental parameters for the robust and reliable characterization of this impactful flavor compound. This guide is intended for researchers, scientists, and quality control professionals in the food, beverage, and fragrance industries.
Introduction: The Significance of this compound
This compound is a heteroaromatic, sulfur-containing ketone that contributes a significant "meaty" or "savory" aroma to a variety of food products.[4][5] It is particularly noted as a key odorant in the profile of roasted coffee, but has also been identified in other cooked foods.[4] Despite its importance to the overall flavor profile, it is often present at trace levels, making its detection and characterization challenging with conventional analytical detectors alone.[3]
Gas Chromatography-Olfactometry (GC-O) emerges as the premier technique for this challenge. It directly addresses the limitations of instrumental detectors by using the human nose to pinpoint which of the hundreds of volatile compounds separated by the GC are truly aroma-active.[2][6][7] This allows for the targeted identification of compounds like this compound, even when they co-elute with other compounds or are present below the mass spectrometer's detection limit.[3] This application note will detail the workflow for isolating and characterizing this key odorant.
The GC-O Workflow: A Synergistic Approach
The power of GC-O lies in its dual-detection system. The effluent from the GC column is split between a conventional detector (typically a Mass Spectrometer, MS) and a heated olfactory detection port (ODP), where a trained sensory analyst sniffs the eluting compounds in real-time.[7][8][9] This parallel analysis allows for the direct correlation of a specific aroma perception with a mass spectrum, enabling positive identification.
Diagram: GC-O Experimental Workflow
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Troubleshooting & Optimization
"4-Furfurylthio-2-pentanone" stability under varying pH conditions
Welcome to the technical support guide for 4-Furfurylthio-2-pentanone (FEMA No. 3840, CAS No. 180031-78-1). This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this compound under various pH conditions. Our goal is to equip researchers, scientists, and drug development professionals with the expertise to anticipate challenges, design robust experiments, and ensure the integrity of their results.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common queries and concerns users may have when working with this compound in aqueous or protic solvent systems.
Q1: What are the primary structural features of this compound that influence its stability?
A1: The stability of this compound is dictated by three key functional groups: the furan ring , the thioether (sulfide) linkage , and the ketone group . Each of these moieties exhibits different sensitivities to pH, temperature, and oxidative stress.
-
Furan Ring: The furan ring is an electron-rich aromatic heterocycle.[1] It is notoriously susceptible to degradation under acidic conditions, which can lead to protonation, ring-opening, and subsequent polymerization, often forming dark, insoluble materials known as humins.[2][3][4]
-
Thioether Linkage (-S-): Thioethers are generally more stable than their ether counterparts but can be prone to oxidation, forming sulfoxides and sulfones. The stability of the C-S bond can also be compromised under certain pH conditions, particularly when adjacent to activating groups.[5][6]
-
Ketone Group (C=O): The ketone functional group is relatively stable.[7] However, like all carbonyls, it can participate in keto-enol tautomerism. While generally stable in a wide pH range, extreme pH and temperature can catalyze reactions like aldol condensation if other reactive species are present.[8]
Understanding these individual components is crucial for predicting the compound's overall behavior in a given experimental matrix.
Q2: I'm observing a loss of my compound in an acidic solution (pH < 5). What is the likely cause?
A2: The most probable cause for degradation in acidic media is the acid-catalyzed decomposition of the furan ring.[9] This is a well-documented instability pathway for furanic compounds.[2][3]
Causality: The acidic environment protonates the oxygen atom in the furan ring, breaking its aromaticity and making it highly susceptible to nucleophilic attack (e.g., by water). This can initiate a cascade of reactions including ring-opening and polymerization.[3] These reactions are often irreversible and result in a significant loss of the parent compound and the formation of complex, often colored, byproducts.
Q3: Is this compound stable under neutral or basic conditions (pH 7 to 10)?
A3: The compound is expected to be more stable in the neutral to mildly basic range compared to acidic conditions. However, new degradation pathways can emerge.
-
Neutral (pH ~7.0-7.4): At physiological pH, the primary concern shifts from acid-catalyzed ring opening to potential oxidation of the thioether linkage, especially in the presence of dissolved oxygen or metal ions. Thiol-maleimide conjugates, which also contain a thioether bond, are known to have limited stability in this range.[5]
-
Basic (pH > 8): In basic conditions, while the furan ring is more stable, the thioether linkage can become more reactive. Studies on molecules with esters adjacent to sulfide groups show that the rate of hydrolysis increases significantly as the pH rises from 7.4 to 8.0 due to the increased concentration of hydroxide ions.[10] While this molecule has a ketone, not an ester, a similar hydroxide-catalyzed cleavage mechanism at the thioether bond could be a potential, albeit likely slower, degradation pathway.
Q4: My solution of this compound is turning yellow/brown over time. Why is this happening?
A4: Discoloration is a classic indicator of furan ring degradation and subsequent polymerization.[4] This is most common and proceeds fastest under acidic conditions but can also occur slowly over time, accelerated by light and heat. The formation of conjugated polymeric structures (humins) leads to the absorption of visible light, resulting in the observed color change.
Q5: How should I prepare and store stock solutions of this compound to maximize its shelf-life?
A5: Proper preparation and storage are critical for maintaining the integrity of this compound.
-
Solvent Choice: Given its insolubility in water[11], prepare stock solutions in a high-purity, anhydrous polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). Such solvents have been shown to have a stabilizing effect on furan derivatives.[9] Ethanol can also be used, as the compound is 50% soluble in it.[11]
-
pH of Working Solutions: When preparing aqueous working solutions, use a buffer system to maintain a stable pH, preferably in the slightly acidic to neutral range (e.g., pH 5-7), where the compound exhibits a practical balance of stability. Thiol groups show significantly less oxidation at pH 5 compared to pH 6 or 7.2.[12] While this compound is a thioether, minimizing oxidative potential is a good general practice.
-
Storage Conditions:
-
Temperature: Store stock solutions and solids at low temperatures (-20°C or -80°C) to minimize thermal degradation.[13][14][15]
-
Atmosphere: Overlay stock solutions with an inert gas (e.g., argon or nitrogen) to prevent oxidation of the thioether group.
-
Light: Protect solutions from light by using amber vials or wrapping containers in foil. Furan-containing materials can be sensitive to decomposition in the presence of light and oxygen.[16]
-
Section 2: Troubleshooting & Experimental Protocols
This section provides actionable guides for identifying and resolving stability issues, including a detailed protocol for conducting a pH stability study.
Troubleshooting Guide: Common Issues & Solutions
| Observed Issue | Potential Cause | Recommended Action |
| Poor recovery from acidic extraction | Acid-catalyzed degradation of the furan ring. | Neutralize the sample pH before extraction. If the protocol requires an acidic pH, minimize exposure time and keep the sample cold. |
| Variable results between experiments | Inconsistent pH of solutions; degradation during storage or sample prep. | Always use freshly prepared solutions from a validated stock. Strictly control and buffer the pH of all experimental media. |
| Appearance of unknown peaks in chromatogram | Degradation products (e.g., opened furan ring, oxidized thioether). | Use mass spectrometry (e.g., GC-MS) to identify the mass of the unknown peaks. This can help elucidate the degradation pathway. |
| Loss of compound in a cell culture medium | Enzymatic metabolism or reaction with media components (e.g., thiols like cysteine). | Run a control experiment with the compound in the cell-free medium to distinguish between chemical and biological degradation. |
Diagram: Potential pH-Dependent Degradation Pathways
The following diagram illustrates the two primary hypothetical degradation routes for this compound based on the known reactivity of its functional groups.
Caption: Potential degradation pathways under acidic and basic conditions.
Protocol: Performing a pH Stability Study
This protocol outlines a robust method for quantifying the stability of this compound across a range of pH values. The primary analytical technique used is Gas Chromatography-Mass Spectrometry (GC-MS), which is ideal for analyzing volatile sulfur compounds.[17]
Diagram: Experimental Workflow for pH Stability Analysis
Caption: Workflow for conducting a time-course pH stability study.
Step-by-Step Methodology
-
Materials Preparation:
-
Prepare a series of buffers (e.g., citrate for pH 3 & 5, phosphate for pH 7, borate for pH 9) at a concentration of 100 mM.
-
Prepare a 1 mg/mL stock solution of this compound in anhydrous DMSO.
-
Prepare an internal standard (IS) solution (e.g., 2-methyl-3-furanthiol or another stable sulfur compound) at 1 mg/mL in DMSO.
-
-
Incubation Setup:
-
For each pH to be tested, label a set of amber glass vials.
-
Add 990 µL of the appropriate buffer to each vial.
-
Spike 10 µL of the stock solution into each vial for a final concentration of 10 µg/mL. Vortex briefly. This is your reaction mixture.
-
-
Sampling Procedure:
-
Time Zero (T=0): Immediately after spiking, take the first set of vials (one for each pH), add 10 µL of the IS solution, and immediately proceed to Step 4 (Quenching and Extraction). This sample represents 100% of the compound.
-
Place the remaining vials in a temperature-controlled incubator (e.g., 37°C).
-
At subsequent time points (e.g., 1, 2, 4, 8, 24 hours), remove one vial for each pH and proceed to Step 4.
-
-
Quenching and Extraction:
-
To the 1 mL sample vial removed from incubation, add 10 µL of the IS solution.
-
Add 500 µL of a suitable organic solvent like ethyl acetate or dichloromethane.
-
Vortex vigorously for 1 minute to extract the analyte and IS from the aqueous buffer.
-
Centrifuge for 5 minutes at 2000 x g to separate the layers.
-
Carefully transfer the top organic layer to a new vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Transfer the dried organic extract to a GC-MS autosampler vial.
-
-
GC-MS Analysis & Data Interpretation:
-
Inject 1 µL of the extract onto a suitable GC column (e.g., DB-5ms).
-
Develop a method that provides good separation and peak shape for both the analyte and the internal standard.
-
Monitor the ions corresponding to this compound and the internal standard.
-
Calculate the peak area ratio (Analyte Area / IS Area) for each time point at each pH.
-
Normalize the data by dividing each ratio by the T=0 ratio. Plot the percentage of compound remaining versus time for each pH condition.
-
Example Data Table
The following table shows hypothetical results from the protocol described above, illustrating how to present the quantitative stability data.
| Time (hours) | % Remaining (pH 3.0) | % Remaining (pH 5.0) | % Remaining (pH 7.0) | % Remaining (pH 9.0) |
| 0 | 100% | 100% | 100% | 100% |
| 1 | 65% | 98% | 99% | 97% |
| 4 | 21% | 95% | 96% | 92% |
| 8 | 5% | 91% | 92% | 85% |
| 24 | <1% | 82% | 85% | 70% |
References
-
The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. (2025). ChemSusChem. 2
-
The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. (2025). PubMed. 9
-
This compound | C10H14O2S | CID 3025939. PubChem, National Institutes of Health.
-
Showing Compound 4-[(2-Furanylmethyl)thio]-2-pentanone (FDB014983). FooDB.
-
4-((2-FURANMETHYL)THIO)-2-PENTANONE. ChemBK.
-
4-furfuryl thio-2-pentanone, 180031-78-1. The Good Scents Company.
-
Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels. (2014). PMC, National Institutes of Health.
-
Improving the stability of thiol-maleimide bioconjugates via the formation of a thiazine structure. (2023). PubMed.
-
Synthesis, Reactions and Medicinal Uses of Furan. Pharmaguideline.
-
The Role of 4-Methyl-4-furfurylthio-2-pentanone in Modern Flavor Creation. LookChem.
-
The role of thiols and disulfides in protein chemical and physical stability. PMC, National Institutes of Health.
-
The stability and automatic determination of ketone bodies in blood samples taken in field conditions. (1982). PubMed.
-
Sulfur content in foods and beverages and its role in human and animal metabolism: A scoping review of recent studies. (2022). PubMed Central.
-
Stability of thiol groups at different pH environments at 37°C. ResearchGate.
-
Synthesis of furan derivatives from monosaccharides in reaction media based on choline chloride. (2021). ORBi.
-
The Importance of Analyzing Sulphur Compounds in Food. (2021). LCGC International.
-
Effects of neighboring sulfides and pH on ester hydrolysis in thiol-acrylate photopolymers. (2017). PubMed.
-
Thiols And Thioethers. (2015). Master Organic Chemistry.
-
Systemic pH modifies ketone body production rates and lipolysis in man. (1992). ResearchGate.
-
Structural Elucidation and Storage Stability of Novel Dietary Sulfur Compounds from Radish. (2025). MDPI.
-
Recent Advances in Conjugated Furans. (2017). PubMed.
-
Structural Elucidation and Storage Stability of Novel Dietary Sulfur Compounds from Radish. (2025). PubMed.
-
Can someone please help? I just researched about this compound... Reddit.
-
Analytical Methods to Determine Volatile Sulfur Compounds in Foods and Beverages. (2002). ResearchGate.
-
4-(furfuryl thio)-4-methyl-2-pentanone, 64835-96-7. The Good Scents Company.
-
Stability of ketone bodies in serum in dependence on storage time and storage temperature. (1998). Clinical Chemistry and Laboratory Medicine.
Sources
- 1. Showing Compound 4-[(2-Furanylmethyl)thio]-2-pentanone (FDB014983) - FooDB [foodb.ca]
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- 4. orbi.uliege.be [orbi.uliege.be]
- 5. Improving the stability of thiol-maleimide bioconjugates via the formation of a thiazine structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reddit.com [reddit.com]
- 9. The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of neighboring sulfides and pH on ester hydrolysis in thiol-acrylate photopolymers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound | C10H14O2S | CID 3025939 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
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- 17. Sulfur content in foods and beverages and its role in human and animal metabolism: A scoping review of recent studies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Thermal Degradation Pathways of 4-Furfurylthio-2-pentanone
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with 4-Furfurylthio-2-pentanone. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the thermal degradation of this compound. Our aim is to equip you with the foundational knowledge and practical methodologies to anticipate, identify, and mitigate challenges in your experiments.
Introduction to Thermal Stability of this compound
This compound is a sulfur-containing furan derivative, a class of compounds known for their aromatic properties and applications in various industries.[1][2][3][4][5] However, the presence of both a furan ring and a thioether linkage introduces specific vulnerabilities to thermal stress. Understanding the potential degradation pathways is crucial for ensuring the stability, efficacy, and safety of formulations and products containing this molecule. Thermal decomposition can lead to the formation of volatile and potentially reactive byproducts, impacting the sensory profile, chemical integrity, and toxicological safety of the final product.
The thermal decomposition of furan derivatives, in general, is a complex process that can involve ring-opening, isomerization, and radical chain reactions.[6] The stability of the furan ring is significantly influenced by its substituents.[6] In the case of this compound, the thioether group introduces an additional site for thermal cleavage.
Frequently Asked Questions (FAQs)
Q1: What are the most likely initial steps in the thermal degradation of this compound?
A1: Based on the structure of this compound, the most probable initial degradation pathways involve the cleavage of the carbon-sulfur bonds, which are generally weaker than carbon-carbon or carbon-oxygen bonds within the furan ring. The two primary C-S bonds susceptible to cleavage are:
-
Cleavage of the furfuryl-sulfur bond (C-S bond between the furan ring and sulfur): This would lead to the formation of a furfuryl radical and a thiyl radical derived from 2-pentanone.
-
Cleavage of the pentanone-sulfur bond (C-S bond at the pentanone backbone): This would result in a pentanone-derived radical and a furfuryl-thiyl radical.
A secondary, but still significant, pathway at higher temperatures could be the opening of the furan ring itself, a common degradation route for furan derivatives.[6]
Q2: What are the expected major degradation products I should be looking for?
A2: The primary degradation products will likely result from the initial bond cleavages mentioned above, followed by radical recombination, disproportionation, or further fragmentation. Key compounds to monitor include:
-
2-Furfurylthiol: Formed from the furfuryl radical abstracting a hydrogen atom.
-
2-Pentanone: Resulting from the cleavage of the C-S bond and subsequent stabilization of the pentanone fragment.
-
Furan and methylfuran derivatives: Arising from the decomposition of the furan ring.
-
Sulfur compounds: Such as hydrogen sulfide (H₂S) and various mercaptans, which can be formed from the sulfur-containing fragments.
-
Smaller volatile organic compounds: Including acetone, and various hydrocarbons from the fragmentation of the pentanone chain.
Q3: At what temperature should I expect significant degradation of this compound to begin?
Q4: What analytical techniques are best suited for studying the thermal degradation of this compound?
A4: A multi-faceted analytical approach is recommended for a comprehensive understanding of the degradation process.
-
Thermogravimetric Analysis (TGA): To determine the onset temperature of decomposition and the overall mass loss profile.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the gold standard for identifying and quantifying volatile and semi-volatile degradation products. Headspace sampling (HS-GC-MS) is particularly useful for analyzing the volatile fraction.[8][9]
-
High-Performance Liquid Chromatography (HPLC): For the analysis of less volatile degradation products and for tracking the disappearance of the parent compound.
-
Fourier-Transform Infrared Spectroscopy (FTIR): Can be used to monitor changes in functional groups during the degradation process, particularly when coupled with a heated gas cell for evolved gas analysis.[10]
Troubleshooting Guide
| Observed Problem | Potential Cause(s) | Recommended Troubleshooting Steps |
| Unexpected peaks in GC-MS chromatogram | Formation of unforeseen degradation products due to complex radical reactions or interactions with the sample matrix. | 1. Mass Spectral Library Search: Attempt to identify the unknown peaks using a comprehensive mass spectral library (e.g., NIST, Wiley). 2. High-Resolution MS: If available, use high-resolution mass spectrometry to obtain accurate mass data and determine the elemental composition of the unknown compounds. 3. Control Experiments: Run control experiments with individual suspected components of your matrix under the same thermal conditions to identify potential interactions. |
| Poor reproducibility of degradation profiles | Inconsistent heating rates, sample size, or atmospheric conditions. Presence of impurities that may act as catalysts or inhibitors. | 1. Standardize Experimental Parameters: Ensure precise control over heating profiles, sample mass, and the composition of the atmosphere (inert vs. oxidative). 2. Purity Analysis: Verify the purity of your this compound starting material using techniques like GC-MS or HPLC. Trace impurities can significantly alter degradation kinetics. 3. Calibrate Instrumentation: Regularly calibrate your thermal analysis and chromatographic equipment. |
| Rapid color change of the sample upon heating | Formation of conjugated systems or polymeric materials, which are common in the degradation of furan compounds. | 1. UV-Vis Spectroscopy: Monitor the change in the UV-Vis spectrum of the sample during heating to track the formation of chromophores. 2. Size Exclusion Chromatography (SEC): Analyze the sample for the formation of higher molecular weight species (oligomers/polymers). |
| Discrepancy between TGA mass loss and quantifiable products by GC-MS | Formation of non-volatile residues or products that are not amenable to GC analysis. | 1. Analyze the Residue: After the TGA experiment, analyze the remaining residue using techniques like FTIR or solid-state NMR to characterize its composition. 2. Alternative Analytical Techniques: Employ techniques like HPLC for the analysis of non-volatile products in solution-based degradation studies. |
Experimental Protocols
Protocol 1: Determination of Decomposition Onset by Thermogravimetric Analysis (TGA)
-
Place a precisely weighed sample (5-10 mg) of this compound into a TGA pan.
-
Purge the TGA furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 50 mL/min).
-
Heat the sample from ambient temperature to a final temperature (e.g., 500°C) at a controlled linear heating rate (e.g., 10°C/min).
-
Record the mass loss as a function of temperature.
-
The onset temperature of decomposition is determined by the intersection of the baseline with the tangent of the decomposition curve.
Protocol 2: Identification of Volatile Degradation Products by Headspace GC-MS
-
Accurately weigh a small amount of this compound (e.g., 100 mg) into a headspace vial.
-
Seal the vial tightly with a septum and cap.
-
Place the vial in the headspace autosampler and incubate at a series of temperatures below and above the suspected decomposition temperature (determined by TGA) for a fixed period (e.g., 30 minutes).
-
After incubation, an aliquot of the headspace gas is automatically injected into the GC-MS system.
-
Separate the volatile compounds on a suitable GC column (e.g., a mid-polar column like a DB-5ms).
-
Identify the separated compounds based on their mass spectra and retention times by comparison to spectral libraries and analytical standards.
Visualizing Degradation Pathways
The following diagram illustrates the hypothetical primary degradation pathways of this compound.
Caption: Hypothetical thermal degradation pathways of this compound.
Workflow for Investigating Thermal Degradation
The following workflow provides a systematic approach to investigating the thermal degradation of this compound.
Caption: Systematic workflow for thermal degradation studies.
References
- An In-depth Technical Guide on the Thermal Decomposition of Furan Derivatives - Benchchem.
- Analytical methods, risk assessment, and mitigation strategies for furan in processed foods in various countries - PubMed Central.
- Improved Analytical Method for Determination of Furan and Its Derivatives in Commercial Foods by HS-SPME Arrow Combined with Gas Chromatography-Tandem Mass Spectrometry | Request PDF - ResearchGate.
- Thermal Decomposition of Furan Generates Propargyl Radicals | The Journal of Physical Chemistry A - ACS Publications.
- Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry - MDPI.
- 4-(furfuryl thio)-4-methyl-2-pentanone, 64835-96-7 - The Good Scents Company.
- 4-furfuryl thio-2-pentanone, 180031-78-1 - The Good Scents Company.
- This compound | C10H14O2S | CID 3025939 - PubChem - NIH.
- Showing Compound 4-[(2-Furanylmethyl)thio]-2-pentanone (FDB014983) - FooDB.
- 4-[(2-Furanylmethyl)thio]-2-pentanone CAS 180031-78-1 - Watson International.
- Thermal Decomposition of 2(3H) and 2(5H) Furanones: Theoretical Aspects - ResearchGate.
- THERMAL DECOMPOSITION PRODUCT TESTING WITH C, F-KETONE Benjamin D. Ditch, Paul E. Rivers, and Scott D. Thomas 3M Specialty Mater - ResearchGate.
- Thermal degradation of 2-furoic acid and furfuryl alcohol as pathways in the formation of furan and 2-methylfuran in food - PubMed.
Sources
- 1. 4-(furfuryl thio)-4-methyl-2-pentanone, 64835-96-7 [thegoodscentscompany.com]
- 2. 4-furfuryl thio-2-pentanone, 180031-78-1 [thegoodscentscompany.com]
- 3. This compound | C10H14O2S | CID 3025939 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Showing Compound 4-[(2-Furanylmethyl)thio]-2-pentanone (FDB014983) - FooDB [foodb.ca]
- 5. watson-int.com [watson-int.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Thermal degradation of 2-furoic acid and furfuryl alcohol as pathways in the formation of furan and 2-methylfuran in food - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Analytical methods, risk assessment, and mitigation strategies for furan in processed foods in various countries - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Identification of by-products in "4-Furfurylthio-2-pentanone" synthesis
Welcome to the technical support center for the synthesis of 4-Furfurylthio-2-pentanone. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions encountered during this synthesis. As Senior Application Scientists, we provide in-depth, field-proven insights to ensure your experiments are successful and reproducible.
Troubleshooting Guide: Identification and Mitigation of By-products
The synthesis of this compound is typically achieved through a Thia-Michael addition of furfuryl mercaptan to 3-penten-2-one. While this reaction is generally efficient, the formation of by-products can occur, complicating purification and reducing yield. This section addresses the identification and mitigation of these common impurities.
Issue 1: Presence of Difurfuryl Disulfide
Symptom: You observe a peak in your GC-MS analysis with a molecular weight corresponding to difurfuryl disulfide (C10H10O2S2, MW: 226.32 g/mol ). This by-product often co-elutes near the desired product, making purification challenging.
Causality: Difurfuryl disulfide is formed through the oxidative coupling of two molecules of furfuryl mercaptan.[1][2][3][4] This is a common side reaction for thiols, which are susceptible to oxidation, especially in the presence of air (oxygen) or trace metal impurities.[1] The reaction is often catalyzed by base and can be accelerated by heat and light.
Troubleshooting Protocol:
-
Inert Atmosphere:
-
Action: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Rationale: This minimizes the presence of oxygen, a key oxidant in the formation of disulfides.
-
-
Degassing of Solvents:
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Action: Degas all solvents prior to use by sparging with an inert gas or by the freeze-pump-thaw method.
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Rationale: Solvents can dissolve significant amounts of oxygen, which can then participate in oxidative side reactions.
-
-
Use of Fresh Furfuryl Mercaptan:
-
Action: Use freshly distilled or purchased furfuryl mercaptan.
-
Rationale: Over time, furfuryl mercaptan can partially oxidize to the disulfide upon storage.[5]
-
-
Control of Reaction Temperature:
-
Action: Maintain the recommended reaction temperature. Avoid excessive heating.
-
Rationale: Higher temperatures can increase the rate of oxidation.
-
Purification Strategy: If difurfuryl disulfide has formed, it can often be separated from the desired product by column chromatography on silica gel. A gradient elution with a non-polar solvent system (e.g., hexane/ethyl acetate) is typically effective.
Issue 2: Unreacted Starting Materials
Symptom: Your reaction work-up shows significant amounts of unreacted furfuryl mercaptan and/or 3-penten-2-one.
Causality: Incomplete reactions can be due to several factors including insufficient reaction time, improper stoichiometry, or catalyst deactivation. The Thia-Michael reaction is an equilibrium process, and driving it to completion is key.[6][7]
Troubleshooting Protocol:
-
Stoichiometry:
-
Action: Use a slight excess (1.05-1.1 equivalents) of 3-penten-2-one.
-
Rationale: This helps to ensure that the more valuable thiol is fully consumed.
-
-
Catalyst Choice and Concentration:
-
Action: A base catalyst, such as triethylamine (TEA) or sodium hydroxide, is typically used to generate the thiolate anion, which is the active nucleophile.[8] Ensure the catalyst is not old or decomposed.
-
Rationale: An effective catalyst is crucial for the deprotonation of the thiol to initiate the Michael addition.[7]
-
-
Reaction Monitoring:
-
Action: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Rationale: This will allow you to determine the optimal reaction time and ensure the reaction has gone to completion before quenching.
-
Issue 3: Formation of Michael Adduct Dimers and Oligomers
Symptom: You observe higher molecular weight species in your mass spectrometry data that do not correspond to the expected product or simple by-products.
Causality: The product, this compound, still contains a reactive carbonyl group. Under certain conditions, it can potentially react further, or the starting material 3-penten-2-one can undergo self-polymerization.[9]
Troubleshooting Protocol:
-
Control of Reactant Concentration:
-
Action: Avoid highly concentrated reaction mixtures.
-
Rationale: Lower concentrations can disfavor intermolecular side reactions that lead to oligomerization.
-
-
Temperature Control:
-
Action: Run the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
Rationale: Higher temperatures can promote unwanted side reactions.
-
-
Immediate Work-up:
-
Action: Upon completion, quench the reaction and proceed with the work-up and purification without delay.
-
Rationale: Prolonged exposure to the reaction conditions can lead to the formation of complex by-products.
-
Issue 4: Oxidation of the Thioether Product
Symptom: You detect the presence of the corresponding sulfoxide or sulfone of this compound in your analytical data.
Causality: Thioethers are susceptible to oxidation to form sulfoxides and subsequently sulfones.[1][10][11][12][13] This can occur if oxidizing agents are present during the reaction or work-up.[10][11]
Troubleshooting Protocol:
-
Avoidance of Oxidizing Agents:
-
Action: Ensure that no oxidizing agents are introduced into the reaction mixture. Be mindful of the purity of your starting materials and solvents.
-
Rationale: Common laboratory reagents can sometimes contain peroxide impurities.
-
-
Careful Work-up:
-
Action: During the work-up, avoid prolonged exposure to air, especially if heating is involved.
-
Rationale: Atmospheric oxygen can contribute to the slow oxidation of the thioether product.
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal catalyst for the synthesis of this compound?
A1: The choice of catalyst can influence reaction rate and selectivity. For the Thia-Michael addition, a mild base is generally preferred to generate the thiolate nucleophile without promoting significant side reactions. Triethylamine (TEA) is a common and effective choice. In some cases, a stronger base like sodium hydroxide or sodium methoxide may be used, but this requires more careful control of reaction conditions to avoid polymerization and other side reactions.[8]
Q2: How can I effectively monitor the progress of the reaction?
A2: Thin Layer Chromatography (TLC) is a simple and effective method. Use a suitable solvent system (e.g., hexane/ethyl acetate) to achieve good separation between the starting materials and the product. Staining with potassium permanganate can help visualize the spots, as the furan ring and thioether are susceptible to oxidation. Gas Chromatography (GC) is also an excellent quantitative method for monitoring the disappearance of starting materials and the appearance of the product.
Q3: What are the key safety precautions to consider during this synthesis?
A3: Furfuryl mercaptan has a very strong and unpleasant odor.[5][14] It is essential to work in a well-ventilated fume hood at all times.[14] 3-Penten-2-one is flammable and can be an irritant.[15][16][17] Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Q4: What are the typical physical properties of this compound?
A4: this compound is a clear yellow liquid with a meaty aroma.[18] It is insoluble in water but soluble in organic solvents like ethanol.[18]
| Property | Value | Source |
| Molecular Weight | 198.28 g/mol | [18] |
| Boiling Point | 288.00 to 289.00 °C @ 760.00 mm Hg | [18] |
| Density | 1.088-1.096 g/mL | [18] |
| Refractive Index | 1.513-1.518 | [18] |
Visualizing the Reaction and By-product Formation
The following diagram illustrates the primary reaction pathway for the synthesis of this compound and the key side reactions that can lead to the formation of common by-products.
Caption: Reaction scheme for this compound synthesis and by-products.
References
-
Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. Organic Letters - ACS Publications. Available at: [Link]
-
Thiols And Thioethers - Master Organic Chemistry. (2015, July 5). Available at: [Link]
-
Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis - PMC - NIH. Available at: [Link]
-
Highly efficient oxidation of various thioethers catalyzed by organic ligand-modified polyoxomolybdates - Inorganic Chemistry Frontiers (RSC Publishing). Available at: [Link]
-
Oxidation of thioethers and sulfoxides with hydrogen peroxide using TS1 as catalyst. ScienceDirect. Available at: [Link]
-
Thia-Michael Reaction | Encyclopedia MDPI. Available at: [Link]
-
Degradation of the coffee flavor compound furfuryl mercaptan in model Fenton-type reaction systems - PubMed. Available at: [Link]
-
Degradation of the Coffee Flavor Compound Furfuryl Mercaptan in Model Fenton-type Reaction Systems | Request PDF - ResearchGate. Available at: [Link]
-
Thia-Michael Reaction: The Route to Promising Covalent Adaptable Networks - PMC - NIH. Available at: [Link]
-
Michael addition reactions to show evidence of side reactions | Download Table - ResearchGate. Available at: [Link]
-
4-(furfuryl thio)-4-methyl-2-pentanone, 64835-96-7 - The Good Scents Company. Available at: [Link]
-
This compound | C10H14O2S | CID 3025939 - PubChem - NIH. Available at: [Link]
-
4-furfuryl thio-2-pentanone, 180031-78-1 - The Good Scents Company. Available at: [Link]
-
Conversion of a Thiol Precursor into Aroma Compound 4-mercapto-4-methyl-2-pentanone Using Microbial Cell Extracts - MDPI. Available at: [Link]
-
Showing Compound 4-[(2-Furanylmethyl)thio]-2-pentanone (FDB014983) - FooDB. Available at: [Link]
-
Reactivity and stability of selected flavor compounds - PMC - NIH. Available at: [Link]
-
3-Penten-2-one - Wikipedia. Available at: [Link]
-
thio-michael addition reaction: Topics by Science.gov. Available at: [Link]
-
4-(Furfurylthio)-4-methyl-2-pentanone suppliers and producers - BuyersGuideChem. Available at: [Link]
-
The Role of 4-Methyl-4-furfurylthio-2-pentanone in Modern Flavor Creation. Available at: [Link]
-
Degradation of the Coffee Flavor Compound Furfuryl Mercaptan in Model Fenton-type Reaction Systems - Imre Blank's. Available at: [Link]
-
Buy Furfuryl mercaptan | 98-02-2. Available at: [Link]
-
Enhancing the Equilibrium of Dynamic Thia-Michael Reactions through Heterocyclic Design | Journal of the American Chemical Society. Available at: [Link]
-
2-furfuryl mercaptan - Organic Syntheses Procedure. Available at: [Link]
-
Roasted Coffee Smell | Biosystems Engineers - Since 2001. Available at: [Link]
-
4-((2-furanmethyl)thio)-2-pentanone - Chongqing Chemdad Co. ,Ltd. Available at: [Link]
-
Synthesis of New Five-Membered Hetrocyclic Compounds from 2- Furfuryl Mercaptan Derivative and Evaluation of their Biological Activity - ResearchGate. Available at: [Link]
-
Synthesis and evaluation of benzofuran-2-yl(phenyl)methanone derivatives as ligands for β-amyloid plaques - PubMed. Available at: [Link]
-
Synthesis and in vitro protein tyrosine kinase inhibitory activity of furan-2-yl(phenyl)methanone derivatives - PubMed. Available at: [Link]
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Optimization of reaction conditions for "4-Furfurylthio-2-pentanone" yield
Welcome to the technical support center for the synthesis of 4-Furfurylthio-2-pentanone. This guide is designed for researchers, scientists, and professionals in the field of drug development and flavor chemistry. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you optimize your reaction conditions and achieve higher yields of this valuable flavor compound.
Introduction to the Synthesis
This compound is a significant flavor compound known for its meaty and savory aroma.[1][2] Its synthesis is most commonly achieved through a thia-Michael addition, a robust and widely used method for forming carbon-sulfur bonds.[3][4] This reaction involves the conjugate addition of a thiol, in this case, furfuryl mercaptan, to an α,β-unsaturated carbonyl compound. While the reaction is straightforward in principle, achieving high yields and purity can be challenging. This guide will address the common hurdles you may encounter and provide scientifically grounded solutions.
Frequently Asked Questions (FAQs)
Q1: What is the most likely synthetic route for this compound?
The most probable and efficient method is the thia-Michael addition of furfuryl mercaptan to a suitable four-carbon α,β-unsaturated ketone. This approach is favored for its atom economy and the relatively mild conditions under which it can be performed.[3]
Q2: Which starting materials are required for this synthesis?
You will need furfuryl mercaptan (also known as 2-furanmethanethiol) and an appropriate α,β-unsaturated ketone.
Q3: Why is a base catalyst often used in thia-Michael additions?
A weak base is typically used to deprotonate the thiol (furfuryl mercaptan) to form a thiolate anion.[5] The thiolate is a more potent nucleophile than the neutral thiol, which significantly accelerates the rate of the conjugate addition to the α,β-unsaturated ketone.[5][6]
Q4: What are some suitable base catalysts for this reaction?
Weak Brønsted bases like triethylamine (TEA) or Lewis bases such as phosphines are commonly employed.[6] The choice of base is critical to avoid side reactions. Stronger bases could lead to undesired aldol condensations or other side reactions with the ketone.
Q5: How does the choice of solvent affect the reaction?
The solvent plays a crucial role in solubilizing the reactants and catalyst, and it can influence the reaction kinetics.[6] Polar aprotic solvents are often a good choice as they can help to stabilize the charged intermediates in the reaction. However, the optimal solvent should be determined experimentally.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis of this compound.
Problem 1: Low or No Product Yield
A low yield is one of the most common challenges in organic synthesis. Here are the likely causes and their solutions:
| Potential Cause | Scientific Explanation & Solution |
| Impure Starting Materials | Impurities in either furfuryl mercaptan or the pentenone can lead to side reactions, consuming your starting materials and complicating purification.[7] Solution: Ensure the purity of your starting materials using techniques like NMR or GC-MS before starting the reaction. Use freshly distilled reagents if necessary. |
| Incorrect Stoichiometry | An improper ratio of reactants can leave unreacted starting materials and limit the formation of the desired product. Solution: Carefully measure your reactants. A slight excess of the thiol may be used to ensure the complete consumption of the more expensive α,β-unsaturated ketone. |
| Ineffective Catalyst | The chosen base may not be strong enough to efficiently generate the thiolate nucleophile, or it may be degraded. Solution: Switch to a slightly stronger, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or verify the quality of your current catalyst. |
| Suboptimal Reaction Temperature | The reaction may be too slow at low temperatures or side reactions may dominate at higher temperatures. Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) at different temperatures to find the optimal balance. |
| Oxidation of Furfuryl Mercaptan | Thiols, especially furfuryl mercaptan, are susceptible to oxidation, which can form disulfides.[8][9][10] This is a common issue that reduces the amount of available nucleophile. Solution: Degas your solvent and run the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen. |
Problem 2: Formation of Multiple Products (Side Reactions)
The appearance of unexpected spots on your TLC plate or peaks in your GC chromatogram indicates the formation of side products.
| Potential Cause | Scientific Explanation & Solution |
| Disulfide Formation | As mentioned, oxidation of furfuryl mercaptan leads to the formation of difurfuryl disulfide.[8][9][10] Solution: Perform the reaction under an inert atmosphere and use degassed solvents. |
| 1,2-Addition vs. 1,4-Conjugate Addition | While the thia-Michael addition is a 1,4-conjugate addition, under certain conditions, a 1,2-addition to the carbonyl group can occur. Solution: The use of a soft nucleophile like a thiolate strongly favors the 1,4-addition. Ensure that your base is not too strong and that the reaction temperature is controlled. |
| Polymerization of the Furan Ring | The furan ring in furfuryl mercaptan can be sensitive to strongly acidic or harsh conditions and may polymerize.[11] Solution: Maintain a neutral or slightly basic pH throughout the reaction and workup. Avoid strong acids. |
Problem 3: Difficulties in Product Purification
Even with a successful reaction, isolating the pure this compound can be challenging.
| Potential Cause | Scientific Explanation & Solution |
| Co-elution of Product and Starting Materials | The polarity of your product may be similar to that of your starting materials, making separation by column chromatography difficult. Solution: Experiment with different solvent systems for your column chromatography to achieve better separation. Sometimes a small change in the solvent polarity can make a significant difference. |
| Thermal Instability of the Product | Sulfur-containing flavor compounds can be thermally labile.[12] Distillation at high temperatures may lead to decomposition. Solution: If distillation is necessary, perform it under reduced pressure to lower the boiling point. |
| Product Adhesion to Glassware | Sulfur compounds can sometimes adhere to glass surfaces, leading to loss of product during workup and purification. Solution: Silylating your glassware can help to minimize this issue.[12] |
Experimental Protocol: Synthesis of this compound
This protocol is a starting point and may require optimization for your specific laboratory conditions.
Materials:
-
Furfuryl mercaptan
-
3-Penten-2-one
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add anhydrous dichloromethane.
-
Addition of Reactants: Add 3-penten-2-one (1.0 eq) to the solvent.
-
Initiation: Add triethylamine (0.1 eq) to the solution and stir for 5 minutes.
-
Nucleophilic Addition: Slowly add furfuryl mercaptan (1.1 eq) to the reaction mixture at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or GC until the starting material is consumed.
-
Workup: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Separate the organic layer.
-
Extraction: Extract the aqueous layer with dichloromethane (2x).
-
Washing: Combine the organic layers and wash with brine.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Visualizing the Process
Reaction Mechanism
The following diagram illustrates the base-catalyzed thia-Michael addition for the synthesis of this compound.
Caption: Base-catalyzed synthesis of this compound.
Troubleshooting Workflow
This flowchart provides a logical approach to troubleshooting common issues in the synthesis.
Caption: A workflow for troubleshooting synthesis problems.
References
- The Significance of Volatile Sulfur Compounds in Food Flavors. ACS Symposium Series.
- Model Studies on the Oxidative Stability of Odor-Active Thiols Occurring in Food Flavors. Journal of Agricultural and Food Chemistry.
- Stability of thiols in an aqueous process flavoring. PubMed.
- Asymmetric synthesis of tertiary thiols and thioethers. PMC.
- Synthesis and Odor Evaluation of Five New Sulfur-Containing Ester Flavor Compounds
- Continuous Flow Synthesis of Furfuryl Ethers over Pd/C Catalysts via Reductive Etherific
- Formation and Degradation of Furfuryl Alcohol, 5-Methylfurfuryl Alcohol, Vanillyl Alcohol, and Their Ethyl Ethers in Barrel-Aged Wines. PubMed.
- This compound | C10H14O2S | CID 3025939. PubChem.
- Conversion of a Thiol Precursor into Aroma Compound 4-mercapto-4-methyl-2-pentanone Using Microbial Cell Extracts. MDPI.
- 4-furfuryl thio-2-pentanone, 180031-78-1. The Good Scents Company.
- Roles of sulfur-containing compounds in fermented beverages with 2-furfurylthiol as a case example. Frontiers.
- Roles of sulfur-containing compounds in fermented beverages with 2-furfurylthiol as a case example. PMC.
- Troubleshooting low yield in the synthesis of thiazole compounds. Benchchem.
- Thia-Michael Addition in Diverse Organic Synthesis.
- My first synthesis was not as efficient as I had hoped. 16% yield. : r/chemistry. Reddit.
- Catalyst stability over 4 h. Reaction conditions: furfural (4 mmol) and...
- 2-furfuryl mercaptan. Organic Syntheses Procedure.
- A guide to modern methods for poly(thio)ether synthesis using Earth-abundant metals. Royal Society of Chemistry.
- Enhancing the Equilibrium of Dynamic Thia-Michael Reactions through Heterocyclic Design.
- 4-(furfuryl thio)-4-methyl-2-pentanone, 64835-96-7. The Good Scents Company.
- Degradation of the coffee flavor compound furfuryl mercaptan in model Fenton-type reaction systems. PubMed.
- Thia-Michael Reaction: The Route to Promising Covalent Adaptable Networks. MDPI.
- Thiols And Thioethers. Master Organic Chemistry.
- Degradation of the Coffee Flavor Compound Furfuryl Mercaptan in Model Fenton-type Reaction Systems. Imre Blank's.
- Formation and characterization of furfuryl mercaptan-β-cyclodextrin inclusion complex and its thermal release characteristics. De Gruyter.
- Organosulfur chemistry. Wikipedia.
- Degradation of the Coffee Flavor Compound Furfuryl Mercaptan in Model Fenton-type Reaction Systems.
- Thia-Michael Addition: An Emerging Strategy in Organic Synthesis.
- Thiol-Michael addition in polar aprotic solvents: nucleophilic initiation or base c
- 4-furfuryl thio-2-pentanone (Cas 180031-78-1). Parchem.
- This compound. PubChem.
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- 3. hrcak.srce.hr [hrcak.srce.hr]
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Effect of roasting conditions on "4-Furfurylthio-2-pentanone" formation in coffee
Technical Support Center: Formation of 4-Furfurylthio-2-pentanone in Coffee
Welcome to our dedicated technical guide on the formation of this compound in coffee. This resource is designed for researchers and quality control professionals investigating the nuanced aroma profiles of roasted coffee. Here, we will delve into the critical factors influencing the generation of this potent sulfur compound, offering troubleshooting advice and validated protocols to ensure the accuracy and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it significant in coffee?
This compound is a sulfur-containing volatile organic compound. While its name is a mouthful, its aroma is distinct and powerful. It is recognized for contributing a "roasted coffee" or "meaty" note at very low concentrations. Its presence and concentration are often considered indicators of a rich and fresh coffee aroma. However, its impact is highly dose-dependent and its formation is transient, making it a challenging but crucial compound to study.
Q2: What are the chemical precursors to this compound during roasting?
The formation of this compound is a classic example of the Maillard reaction, which is the complex series of chemical reactions between amino acids and reducing sugars that gives browned food its distinctive flavor. The primary precursors are:
-
Furaneol® (4-hydroxy-2,5-dimethyl-3(2H)-furanone): A product of the Maillard reaction itself, derived from sugars.
-
Cysteine: A sulfur-containing amino acid.
During roasting, hydrogen sulfide (H₂S) is released from the thermal degradation of cysteine. This H₂S then reacts with furaneol to form furfurylthiol, a key intermediate. This intermediate further reacts with other compounds to yield a range of sulfur-containing aroma compounds, including this compound.
Troubleshooting Guide: Experimental Challenges
This section addresses common issues encountered during the analysis of this compound, providing causative explanations and actionable solutions.
Q3: We are observing significantly lower concentrations of this compound in our dark roast samples compared to medium roasts. Is this expected?
Answer: Yes, this is an expected and well-documented phenomenon. The formation of this compound is highly dependent on the roasting profile.
-
Causality: this compound is an intermediate product. During the initial and middle phases of roasting (light to medium roasts), its formation is favored as its precursors become available and react. However, it is thermally labile. As the roasting process continues to higher temperatures and longer durations (medium-dark to dark roasts), the rate of its degradation surpasses its rate of formation. It breaks down into other, less impactful volatile compounds.
-
Troubleshooting & Validation:
-
Roast Profiling: To confirm this, run a time-course experiment. Sample beans at multiple points during the roasting process (e.g., every 30 seconds past the first crack) and analyze the concentration of this compound at each point. You should observe a parabolic trend: an initial increase, a peak concentration (typically in the medium roast range), and then a decline.
-
Internal Standards: Ensure you are using a stable isotope-labeled internal standard (e.g., d₃-4-Furfurylthio-2-pentanone) for quantification. This will correct for any degradation that might occur during sample preparation and analysis, ensuring the observed decrease is due to the roasting process itself and not analytical artifact.
-
Q4: There is high variability in this compound concentrations across our experimental replicates, even with the same roasting profile. What could be the cause?
Answer: High variability often points to inconsistencies in the green beans or the experimental procedure itself.
-
Causality & Solutions:
-
Green Bean Homogeneity: The concentration of precursors, particularly cysteine and sugars, can vary within a batch of green coffee beans. Ensure your green bean sample is thoroughly homogenized before splitting it into replicates for roasting.
-
Roasting Environment: Small fluctuations in roaster temperature, airflow, or bean agitation can lead to significant differences in the final product. Use a highly controlled laboratory roaster and ensure that parameters are logged and consistent for each run.
-
Grind Size and Homogeneity: The grind size affects the efficiency of extraction. A non-uniform grind will lead to variable extraction yields. Use a high-quality burr grinder set to a specific, consistent particle size for all samples. Sieve the grounds to ensure a narrow particle size distribution if necessary.
-
Extraction Time and Temperature: The extraction of volatile compounds is sensitive to time and temperature. Precisely control these parameters for each replicate to ensure consistent extraction efficiency.
-
Q5: We are struggling with poor chromatographic peak shape and low signal-to-noise for this compound. How can we improve our GC-MS analysis?
Answer: Sulfur compounds are notoriously challenging to analyze via GC-MS due to their reactivity and low concentrations.
-
Causality & Solutions:
-
Active Sites in the GC System: Sulfur compounds can adsorb to active sites (e.g., metal surfaces, silanol groups) in the GC inlet, column, or transfer line. This leads to peak tailing and signal loss.
-
Solution: Use a deactivated inlet liner and ensure your GC column is specifically designed for trace-level analysis. Regularly bake out your column and inlet to remove contaminants.
-
-
Co-eluting Matrix Components: The coffee matrix is incredibly complex. Other volatile compounds can co-elute with your target analyte, suppressing its ionization in the MS source or leading to an unresolved peak.
-
Solution: Optimize your GC temperature program to improve separation. A slower ramp rate around the elution time of your analyte can often resolve it from interferences. Additionally, consider using a more selective extraction technique like Solvent-Assisted Flavor Evaporation (SAFE) to reduce the amount of non-volatile matrix material reaching your GC system.
-
-
Mass Spectrometer Settings: Ensure your MS is tuned correctly and you are using Selective Ion Monitoring (SIM) mode for quantification. SIM mode significantly increases sensitivity by only monitoring for the specific mass-to-charge ratio (m/z) ions of your target compound and its internal standard, rather than scanning the full mass range.
-
Validated Experimental Protocol
This protocol outlines a robust method for the quantification of this compound in roasted coffee using Stable Isotope Dilution Analysis (SIDA).
Step 1: Sample Roasting and Preparation
-
Homogenize: Thoroughly mix your batch of green coffee beans.
-
Roasting: Use a programmable sample roaster. For a typical medium roast, aim for a total roast time of 10-12 minutes, with the "first crack" occurring around 8-9 minutes. Eject the beans when the desired roast color is achieved and cool them rapidly to halt the roasting process.
-
Grinding: After allowing the beans to de-gas for 24 hours, grind them to a consistent, fine powder (e.g., 200-400 µm).
-
Internal Standard Spiking: Weigh 10 g of ground coffee into a flask. Add a known amount of your deuterated internal standard (e.g., d₃-4-Furfurylthio-2-pentanone) in a suitable solvent like dichloromethane.
Step 2: Extraction using Solvent-Assisted Flavor Evaporation (SAFE)
-
Solvent Addition: Add 100 mL of dichloromethane to the coffee grounds.
-
Stirring: Stir the mixture for 2 hours at room temperature.
-
Filtration: Filter the mixture to separate the coffee grounds from the solvent extract.
-
SAFE Distillation: Carefully add the solvent extract to the dropping funnel of the SAFE apparatus. Perform the high-vacuum distillation at a controlled temperature (e.g., 40°C) to separate the volatile compounds from the non-volatile matrix.
-
Drying and Concentration: Dry the resulting volatile fraction over anhydrous sodium sulfate and concentrate it to a final volume of 1 mL under a gentle stream of nitrogen.
Step 3: GC-MS Analysis
-
Instrumentation: Use a gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar column (e.g., DB-5ms) is often suitable.
-
Injection: Inject 1 µL of the final extract in splitless mode.
-
GC Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp: 5°C/min to 250°C.
-
Hold: 5 minutes at 250°C.
-
-
MS Detection: Operate in Selective Ion Monitoring (SIM) mode. Monitor for characteristic ions of both the native compound and the labeled internal standard.
Data & Visualizations
Table 1: Effect of Roasting Degree on this compound Concentration
| Roast Degree | Typical Roasting Time (min) | Agtron Color | Expected Concentration (µg/kg) |
| Light | 8 - 9 | 75 - 65 | 5 - 15 |
| Medium | 10 - 12 | 64 - 55 | 15 - 30 |
| Medium-Dark | 12 - 14 | 54 - 45 | 10 - 20 |
| Dark | > 14 | < 45 | < 10 |
Note: These are representative values. Actual concentrations will vary based on coffee origin, processing, and specific roasting equipment.
Diagrams
Caption: Formation pathway of this compound during coffee roasting.
Caption: Experimental workflow for the analysis of this compound.
References
-
Formation and Stability of Furfurylthiol and 5-Methylfurfurylthiol in Model Systems. Journal of Agricultural and Food Chemistry.[Link]
-
Quantitation of Key Coffee Aroma Compounds in Roasted Coffee by a Stable Isotope Dilution Assay. Journal of Agricultural and Food Chemistry.[Link]
-
The Maillard Reaction in Food and Medicine. The Annals of the New York Academy of Sciences.[Link]
Technical Support Center: Stabilizing 4-Furfurylthio-2-pentanone in Food Matrices
Welcome to the technical support center for "4-Furfurylthio-2-pentanone" (FEMA No. 3840; CAS No. 180031-78-1). This guide is designed for researchers, scientists, and professionals in the food and flavor industry who are working with this potent, savory flavor compound. Here, we provide in-depth answers to frequently asked questions and troubleshooting advice to help you mitigate its degradation and ensure its stability in various food matrices.
Section 1: Understanding the Molecule and its Instability - FAQs
This section addresses fundamental questions about the chemical nature of this compound and the primary reasons for its degradation.
Question 1: What is this compound and what are its key chemical features?
Answer: this compound is a flavoring agent known for its characteristic meaty and savory aroma.[1] Its chemical structure, as shown below, contains three key functional groups that influence its flavor profile and its stability: a furan ring, a thioether linkage, and a ketone group. It is a clear yellow liquid, insoluble in water but soluble in ethanol.[1]
-
Furan Ring: This heterocyclic aromatic ring is a common structure in compounds formed during the Maillard reaction and contributes to the roasted, savory notes. However, the furan ring can be susceptible to degradation under certain conditions.[2]
-
Thioether (-S-) Linkage: The sulfur-containing group is crucial for the meaty, savory character of the molecule. Thioethers, and the related thiols, are known for their low odor thresholds and high reactivity, particularly their susceptibility to oxidation.[3]
-
Ketone (C=O) Group: The ketone group also plays a role in the overall flavor profile of the molecule.
Question 2: What are the primary degradation pathways for this compound in food?
Answer: The degradation of this compound in food matrices is primarily driven by two chemical processes targeting its furan and thioether functionalities:
-
Oxidation of the Thioether Linkage: The sulfur atom in the thioether group is susceptible to oxidation. In the presence of oxygen, which can be exacerbated by heat, light, or metal ions, the thioether can be oxidized to a sulfoxide and then to a sulfone. This chemical change significantly alters the flavor profile, often leading to a loss of the desired meaty aroma and the potential development of off-flavors. While not a thiol, the principle of sulfur oxidation is a key degradation pathway for many sulfur-containing flavor compounds.[3]
-
Degradation of the Furan Ring: The furan ring can undergo degradation through several mechanisms, particularly during thermal processing.[2] These reactions can include ring-opening or polymerization, leading to a complete loss of the original flavor compound. Factors such as high temperatures and acidic conditions can promote the degradation of furan derivatives.
The following diagram illustrates the potential degradation pathways:
Caption: Degradation of this compound.
Question 3: How does interaction with food components affect the stability of this compound?
Answer: The complex matrix of food can significantly impact the stability of this compound. A key interaction to consider is with proteins. Sulfur-containing flavor compounds can bind to proteins through both non-covalent (e.g., hydrophobic interactions) and covalent bonds (e.g., disulfide interchange reactions if thiols are present).[4][5][6] This binding can lead to "flavor scalping," where the volatile flavor compound is trapped within the food matrix and is not released into the headspace, thereby reducing its perceived aroma intensity. While this compound is a thioether and not a thiol, interactions with protein side chains are still possible and can contribute to a decrease in its volatility and perceived flavor.
Section 2: Troubleshooting Guide - Preventing Degradation During Experiments
This section provides practical advice for common issues encountered during the handling and analysis of this compound.
| Problem | Potential Cause | Troubleshooting/Preventative Action |
| Loss of "meaty" aroma in the final product after thermal processing. | Thermal Degradation: The furan ring and/or the thioether linkage may be degrading at the processing temperature. | Optimize Thermal Processing: Reduce the processing temperature and/or time where possible. Consider alternative, less harsh processing methods like high-pressure processing if applicable to your product.[2][7] |
| Oxidation: The presence of oxygen during heating is accelerating the degradation of the thioether group. | Control Oxygen Exposure: Process under a nitrogen or argon blanket. Use packaging with low oxygen permeability.[8] Consider adding antioxidants. | |
| Development of off-flavors during storage. | Oxidative Degradation: Slow oxidation of the thioether group is occurring over the shelf-life of the product. | Incorporate Antioxidants: Add food-grade antioxidants such as ascorbic acid (Vitamin C), tocopherols (Vitamin E), or rosemary extract to the food matrix.[8][9][10][11][12] The optimal concentration will need to be determined experimentally for your specific product. |
| Light-Induced Degradation: Exposure to light, especially UV light, can catalyze oxidative reactions. | Use Light-Blocking Packaging: Store the product in opaque or amber-colored packaging to prevent light exposure. | |
| Inconsistent analytical results for this compound concentration. | Sample Preparation Issues: The compound may be degrading during sample preparation for analysis (e.g., extraction). | Minimize Degradation During Analysis: Work quickly and at low temperatures during sample preparation. Use an inert atmosphere (e.g., nitrogen) if possible. For extraction of volatile sulfur compounds, headspace solid-phase microextraction (HS-SPME) is a recommended solvent-free technique that can minimize analyte degradation.[13][14][15][16] |
| Matrix Effects: Other components in the food matrix (e.g., fats, proteins) may be interfering with the extraction and analysis. | Optimize Extraction Method: For complex matrices, a matrix-matched calibration curve is essential for accurate quantification. The addition of salt ("salting out") can improve the recovery of volatile compounds during HS-SPME.[16] |
Section 3: Detailed Experimental Protocols
This section provides step-by-step methodologies for key experiments related to the analysis and stabilization of this compound.
Protocol 1: Quantification of this compound in a Liquid Food Matrix using HS-SPME-GC-MS
This protocol provides a general framework for the quantitative analysis of this compound in a liquid food matrix such as a savory beverage or soup.
Materials:
-
20 mL headspace vials with PTFE-faced silicone septa
-
Solid-Phase Microextraction (SPME) fiber (e.g., 50/30 µm DVB/CAR/PDMS)
-
Gas Chromatograph-Mass Spectrometer (GC-MS)
-
Sodium chloride (NaCl), analytical grade
-
Internal standard (e.g., a deuterated analog or a structurally similar compound not present in the sample)
-
Your liquid food sample
Procedure:
-
Sample Preparation:
-
Pipette 5 mL of the liquid food sample into a 20 mL headspace vial.
-
Add 1 g of NaCl to the vial to increase the ionic strength and promote the release of volatile compounds into the headspace.
-
Spike the sample with a known concentration of the internal standard.
-
Immediately seal the vial with a PTFE-faced silicone septum.
-
-
HS-SPME Extraction:
-
Place the vial in an autosampler tray or a heating block.
-
Equilibrate the sample at 40°C for 15 minutes with agitation.
-
Expose the SPME fiber to the headspace of the vial for 30 minutes at 40°C with continued agitation.
-
-
GC-MS Analysis:
-
Injector: Desorb the SPME fiber in the GC inlet at 250°C for 5 minutes in splitless mode.
-
Column: Use a suitable capillary column for volatile compounds, such as a DB-WAX or equivalent (e.g., 30 m x 0.25 mm ID x 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program:
-
Initial temperature: 40°C, hold for 5 minutes.
-
Ramp 1: Increase to 150°C at a rate of 3°C/min.
-
Ramp 2: Increase to 240°C at a rate of 15°C/min, and hold for 5 minutes.
-
-
Mass Spectrometer:
-
Transfer line temperature: 250°C.
-
Ion source temperature: 230°C.
-
Scan mode: Full scan from m/z 33 to 300. For higher sensitivity and selectivity, Selected Ion Monitoring (SIM) mode can be used, monitoring characteristic ions of this compound and the internal standard.
-
-
Data Analysis:
-
Quantify the concentration of this compound by creating a calibration curve using the ratio of the peak area of the analyte to the peak area of the internal standard.
Protocol 2: Evaluating the Efficacy of Antioxidants in Preventing Degradation
This protocol outlines a method to assess the effectiveness of different antioxidants in preserving this compound in a food matrix during storage.
Materials:
-
Your food matrix (e.g., a savory sauce or emulsion)
-
This compound standard
-
A selection of food-grade antioxidants (e.g., ascorbic acid, tocopherols, rosemary extract)
-
Storage containers with airtight seals
-
Incubator or storage chamber with controlled temperature and light conditions
-
HS-SPME-GC-MS system (as described in Protocol 1)
Procedure:
-
Sample Preparation:
-
Prepare a bulk batch of your food matrix.
-
Spike the matrix with a known concentration of this compound.
-
Divide the spiked matrix into several aliquots.
-
To each aliquot (except for the control), add a specific antioxidant at a predetermined concentration (e.g., 200 ppm, 500 ppm).
-
Prepare a control sample with no added antioxidant.
-
Homogenize each sample thoroughly.
-
Transfer the samples to airtight storage containers.
-
-
Accelerated Shelf-Life Study:
-
Store the samples under controlled conditions that are known to accelerate degradation (e.g., elevated temperature of 35-40°C, exposure to light).
-
At regular time intervals (e.g., day 0, week 1, week 2, week 4), take a subsample from each container for analysis.
-
-
Analysis:
-
Analyze the concentration of this compound in each subsample using the HS-SPME-GC-MS method described in Protocol 1.
-
Data Analysis:
-
Plot the concentration of this compound as a function of time for each antioxidant treatment and the control.
-
Compare the degradation rates to determine the most effective antioxidant and its optimal concentration for your specific food matrix.
Caption: Antioxidant Efficacy Study Workflow.
Section 4: Concluding Remarks
The stability of this compound is a critical factor in maintaining the desired flavor profile of many savory food products. By understanding its degradation pathways and implementing appropriate preventative measures, researchers and product developers can ensure the consistent delivery of high-quality flavor experiences. This guide provides a foundation for troubleshooting and optimizing the use of this valuable flavor ingredient. For further assistance, please consult the references provided below.
References
Sources
- 1. This compound | C10H14O2S | CID 3025939 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Exploring Formation and Control of Hazards in Thermal Processing for Food Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stability of thiols in an aqueous process flavoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Recent advances and challenges in the interaction between myofibrillar proteins and flavor substances - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 7 tips to improve efficiency in the thermal processing of food | Eurotherm Limited [eurotherm.com]
- 8. The Role of Antioxidants in Preserving Food Quality - Agriculture Notes by Agriculture.Institute [agriculture.institute]
- 9. alliedacademies.org [alliedacademies.org]
- 10. The importance of antioxidants in food | Eufic [eufic.org]
- 11. Advances in Natural Antioxidants for Food Improvement - PMC [pmc.ncbi.nlm.nih.gov]
- 12. eclimbflavour.com [eclimbflavour.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Development of the Method for Determination of Volatile Sulfur Compounds (VSCs) in Fruit Brandy with the Use of HS–SPME/GC–MS [mdpi.com]
Troubleshooting guide for "4-Furfurylthio-2-pentanone" synthesis side reactions
Technical Support Center: Synthesis of 4-Furfurylthio-2-pentanone
Welcome to the technical support resource for the synthesis of this compound. This guide is designed for researchers, chemists, and drug development professionals to navigate and troubleshoot common side reactions and challenges encountered during this synthesis. Our approach is rooted in mechanistic understanding to provide robust, field-tested solutions.
The target synthesis is the base-catalyzed thia-Michael addition of furfuryl mercaptan to 3-penten-2-one. While seemingly straightforward, this reaction is susceptible to several competing pathways that can significantly impact yield and purity. This guide addresses the most prevalent issues in a practical question-and-answer format.
Frequently Asked Questions & Troubleshooting
Q1: My reaction yield is significantly lower than expected, and I've isolated a major, less polar, high-boiling impurity. What is this side product and how can I prevent its formation?
A1: The most common culprit for significant yield loss is the oxidative dimerization of the furfuryl mercaptan starting material to form difurfuryl disulfide. Thiols are notoriously susceptible to oxidation by atmospheric oxygen, a reaction often catalyzed by trace metal impurities.[1][2][3]
Causality: The thiol (R-SH) is oxidized to a thiyl radical (R-S•), which then rapidly dimerizes. This process consumes your nucleophile, directly reducing the potential yield of the desired Michael adduct.
dot
Caption: Oxidative dimerization of furfuryl mercaptan.
Troubleshooting Protocol: Minimizing Disulfide Formation
-
Reagent Purity:
-
Use freshly distilled or newly opened furfuryl mercaptan. Thiols develop disulfide impurities upon storage. The disagreeable odor of the mercaptan is a known characteristic, and proper handling in a fume hood is essential.[4]
-
Pro-Tip: If distillation is not feasible, wash the mercaptan with a mild reducing agent solution (e.g., 1% sodium bisulfite), followed by a brine wash and drying over anhydrous sodium sulfate.
-
-
Inert Atmosphere:
-
Run the reaction under an inert atmosphere (Nitrogen or Argon).
-
Step 1: Assemble your glassware and purge with the inert gas for 10-15 minutes.
-
Step 2: Degas all solvents (e.g., by sparging with N₂ for 20-30 minutes or via freeze-pump-thaw cycles) before use.
-
-
Reaction Setup:
-
Add the furfuryl mercaptan to the reaction mixture before adding the base catalyst. This ensures the mercaptan is in a less reactive state for a shorter period.
-
Q2: The reaction is very slow or stalls, resulting in incomplete conversion even after extended reaction times. How can I drive the reaction to completion?
A2: A sluggish reaction points to issues with the thia-Michael addition itself, typically related to suboptimal catalysis, solvent choice, or reactant concentration. The thia-Michael reaction relies on the generation of a nucleophilic thiolate anion, which then attacks the β-carbon of the enone.[5][6]
Causality: The rate of a base-catalyzed thia-Michael addition is dependent on the concentration of the thiolate anion. The pKa of the thiol and the strength of the base determine the equilibrium concentration of this active nucleophile. The solvent's polarity can also play a critical role in stabilizing charged intermediates.[6]
dot
Caption: Base-catalyzed thia-Michael addition pathway.
Troubleshooting Protocol: Enhancing Reaction Rate
-
Catalyst Selection & Concentration:
-
While a weak base like triethylamine (TEA) is common, stronger, non-nucleophilic bases can significantly increase the thiolate concentration and accelerate the reaction.
-
Consider switching to a more effective catalyst if TEA is insufficient.
Catalyst Type Typical Loading (mol%) Notes Triethylamine (TEA) Tertiary Amine (Base) 10 - 50 Common, but can be slow. DBU Amidine (Strong Base) 5 - 10 Highly effective, but can promote side reactions if overdosed. TBD Guanidine (Strong Base) 1 - 5 Very powerful catalyst for Michael additions. DMAP Nucleophilic Catalyst 5 - 10 Initiates via a different, nucleophilic pathway.[6] -
-
Solvent Polarity:
-
Polar aprotic solvents are generally preferred as they can solubilize the reactants and stabilize the charged intermediates formed during the reaction.
-
If you are using a non-polar solvent like toluene or THF, consider switching to acetonitrile, DMF, or DMSO, which have been shown to accelerate thia-Michael additions.[6]
-
-
Concentration:
-
Ensure the reaction is sufficiently concentrated (e.g., 0.5 M to 1.0 M). Following Le Châtelier's principle, higher concentrations of reactants will favor the formation of the product.
-
Q3: My crude product shows multiple spots on TLC, and the NMR spectrum is complex with unidentifiable peaks. Could the reaction be reversible or are there other degradation pathways?
A3: Yes, the thia-Michael addition can be reversible, especially under certain conditions (e.g., elevated temperatures or with specific catalysts), leading to an equilibrium mixture of reactants and products.[5] Additionally, the furan ring is sensitive to harsh conditions and can degrade.
Causality:
-
Retro-Michael Reaction: The adduct can eliminate the thiol, reforming the starting materials. This equilibrium can be influenced by temperature and the stability of the final product.
-
Furan Ring Instability: The furan ring in both the mercaptan starting material and the final product is susceptible to cleavage and polymerization under strongly acidic conditions or high heat.[4] This is a common issue in furan chemistry.[7]
dot
Caption: Logical workflow for troubleshooting synthesis issues.
Troubleshooting Protocol: Ensuring Product Stability
-
Temperature Control:
-
Avoid excessive heating. Many thia-Michael additions proceed efficiently at room temperature. If heating is required to overcome an activation barrier, keep it moderate (e.g., 40-50 °C) and monitor the reaction closely for the appearance of starting materials (indicating retro-Michael) or baseline streaking on TLC (indicating degradation).
-
-
Control of pH:
-
During workup, avoid washing with strong acids. A mildly acidic wash (e.g., saturated ammonium chloride or 5% sulfuric acid solution as used in similar preparations) is sufficient to neutralize the base catalyst without damaging the furan ring.[8]
-
-
Prompt Purification:
-
Do not let the crude product sit for extended periods, especially if residual catalyst is present. Purify the material via column chromatography or vacuum distillation as soon as possible after workup.
-
Analytical Confirmation of Side Products
To effectively troubleshoot, it is crucial to confirm the identity of impurities.
| Compound | Method | Expected Observations |
| This compound | GC-MS | M+ peak at m/z = 198. Characteristic fragments: m/z 81 (furfuryl cation), 97. |
| ¹H NMR | Signals for acetyl group (~2.2 ppm), furan ring protons (6.2-7.4 ppm), and aliphatic protons. | |
| Difurfuryl Disulfide | GC-MS | M+ peak at m/z = 226. Prominent fragment at m/z 81 (furfuryl cation). |
| ¹H NMR | Absence of aliphatic signals from the pentanone moiety. Characteristic CH₂ signal adjacent to sulfur will be shifted compared to the product. |
References
- Degradation of the coffee flavor compound furfuryl mercaptan in model Fenton-type reaction systems.PubMed.
- Degradation of the Coffee Flavor Compound Furfuryl Mercaptan in Model Fenton-type Reaction Systems.
-
2-furfuryl mercaptan. Organic Syntheses Procedure.[Link]
-
Degradation of the Coffee Flavor Compound Furfuryl Mercaptan in Model Fenton-type Reaction Systems. ACS Publications.[Link]
-
Degradation of the Coffee Flavor Compound Furfuryl Mercaptan in Model Fenton-type Reaction Systems | Request PDF. ResearchGate.[Link]
-
Thia-Michael Reaction. Encyclopedia MDPI.[Link]
- Flavoring with 4-methyl-4-furfurylthio-pentanone-2.
-
Thia-Michael Reaction: The Route to Promising Covalent Adaptable Networks. PMC - NIH.[Link]
Sources
- 1. Degradation of the coffee flavor compound furfuryl mercaptan in model Fenton-type reaction systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. imreblank.ch [imreblank.ch]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. Thia-Michael Reaction: The Route to Promising Covalent Adaptable Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 7. How to reduce the side - reactions in Furfuryl Alcohol production? - Blog - Ruihai New Material [rhmschem.com]
- 8. US4230734A - Flavoring with 4-methyl-4-furfurylthio-pentanone-2 - Google Patents [patents.google.com]
Technical Support Center: The Impact of Food Processing on 4-Furfurylthio-2-pentanone Stability
Welcome to the technical support center dedicated to providing in-depth guidance on the stability of 4-Furfurylthio-2-pentanone during food processing. This resource is designed for researchers, scientists, and professionals in drug development who are working with this potent flavor compound. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to assist you in your experimental design and analysis.
Introduction to this compound
This compound is a sulfur-containing volatile compound that imparts a characteristic meaty and savory aroma. It is naturally found in foods such as roasted coffee and is also used as a flavoring agent.[1][2] However, like many volatile sulfur compounds (VSCs), its stability can be significantly compromised during food processing, leading to loss of desired flavor or the formation of off-notes. Understanding the factors that influence its degradation is crucial for maintaining product quality.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound during food processing?
A1: The stability of this compound is primarily influenced by three main factors:
-
Thermal Stress: High temperatures used in processes like baking, roasting, and sterilization can lead to the degradation of the molecule.[3][4]
-
pH: The acidity or alkalinity of the food matrix can significantly impact the chemical stability of the thioether bond.
-
Oxidation: Exposure to oxygen, especially in the presence of light or metal ions, can lead to the oxidation of the sulfur atom, altering the compound's sensory properties.
Q2: How does thermal processing specifically impact this compound?
A2: Thermal processing can initiate several degradation pathways. For furan derivatives, high temperatures (above 140-160°C) can lead to decarboxylation and dehydration reactions.[5][6][7] In the context of coffee roasting, the concentration of related furan compounds like furfuryl alcohol is known to decrease at higher roasting intensities.[8] While specific data for this compound is limited, it is reasonable to infer that the thioether linkage may also be susceptible to cleavage at elevated temperatures, potentially leading to the formation of smaller, more volatile sulfur compounds or other degradation products.
Q3: What is the expected impact of pH on the stability of this compound?
A3: The stability of thioethers can be pH-dependent. In strongly acidic or alkaline conditions, hydrolysis of the thioether bond can occur. For thiols, higher pH values have been shown to promote the formation of disulfides, which would alter the aroma profile.[9] It is crucial to characterize the pH of your food matrix and consider its potential impact on the stability of this compound throughout its shelf life.
Q4: Is this compound sensitive to light?
Troubleshooting Guide: Analysis of this compound
The accurate quantification of this compound in complex food matrices can be challenging due to its volatility, reactivity, and typically low concentrations. This guide addresses common issues encountered during its analysis by Gas Chromatography (GC).
Common Problems and Solutions in GC Analysis
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | - Active sites in the GC inlet or column.- Column overload.- Incompatible solvent. | - Use a deactivated inlet liner and a column suitable for active compounds.- Reduce the injection volume or sample concentration.- Ensure the solvent is appropriate for the analyte and column phase.[11][12][13] |
| Low or No Analyte Response | - Degradation of the analyte in the injector port.- Insufficient desorption from the SPME fiber.- Leak in the system. | - Lower the injector temperature to the minimum required for efficient volatilization.- Optimize SPME desorption time and temperature.- Perform a leak check of the GC system.[11][12] |
| Ghost Peaks | - Carryover from a previous injection.- Contamination of the syringe, inlet, or column. | - Implement a thorough rinse of the syringe between injections.- Bake out the column and clean the inlet.- Run a blank solvent injection to confirm the system is clean.[13][14] |
| Baseline Noise or Drift | - Contaminated carrier gas.- Column bleed.- Detector contamination. | - Ensure high-purity carrier gas and install/replace gas purifiers.- Condition the column according to the manufacturer's instructions.- Clean the detector as per the instrument manual.[11][13] |
| Irreproducible Results | - Inconsistent sample preparation.- Variability in SPME fiber performance.- Fluctuations in instrument conditions. | - Standardize the sample preparation protocol, including extraction time and temperature.- Condition new SPME fibers before use and monitor their performance over time.- Regularly check and calibrate instrument parameters.[15] |
Artifact Formation
A significant challenge in the analysis of volatile sulfur compounds is the potential for artifact formation during sample preparation and analysis.[16][17][18]
-
Thermal Artifacts: High temperatures in the GC inlet can cause degradation of this compound, leading to the appearance of peaks that are not present in the original sample.[16]
-
Oxidative Artifacts: Exposure of the sample to air during preparation can lead to the oxidation of the thioether, forming sulfoxides or sulfones.
-
SPME-Related Artifacts: The fiber coating itself can sometimes catalyze reactions, especially with reactive compounds like thiols.[18]
To minimize artifact formation, it is recommended to use the mildest possible analytical conditions, including lower injector temperatures and optimized extraction times.
Experimental Protocols
Protocol 1: General Method for Quantification of this compound in a Liquid Food Matrix using HS-SPME-GC-MS
This protocol provides a general framework and should be optimized for your specific matrix and instrumentation.
-
Sample Preparation:
-
Place a known amount of the liquid sample (e.g., 5 mL) into a 20 mL headspace vial.
-
Add a known amount of a suitable internal standard (e.g., a deuterated analog if available, or a compound with similar chemical properties).
-
If the matrix is complex, consider dilution with deionized water to reduce matrix effects. For alcoholic beverages, dilution to approximately 2.5% v/v ethanol can improve sensitivity.
-
Add salt (e.g., NaCl) to saturation to increase the volatility of the analyte.
-
Immediately seal the vial with a PTFE-lined septum.
-
-
HS-SPME Extraction:
-
Equilibrate the sample at a controlled temperature (e.g., 40-60°C) for a set time (e.g., 15 minutes) with agitation.
-
Expose a pre-conditioned SPME fiber (e.g., DVB/CAR/PDMS) to the headspace for a defined period (e.g., 30 minutes) while maintaining the temperature and agitation.
-
-
GC-MS Analysis:
-
Injector: Desorb the fiber in the GC inlet at an optimized temperature (e.g., 250°C) for a sufficient time (e.g., 5 minutes) in splitless mode.
-
Column: Use a suitable capillary column for flavor analysis (e.g., a wax-based or mid-polar column).
-
Oven Program: Develop a temperature program that provides good separation of the analyte from other matrix components. A typical program might start at 40°C, hold for a few minutes, and then ramp up to a final temperature of around 240°C.
-
Mass Spectrometer: Operate in electron ionization (EI) mode. For quantification, use selected ion monitoring (SIM) to enhance sensitivity and selectivity, monitoring characteristic ions of this compound.
-
Visualizing the Workflow
Caption: HS-SPME-GC-MS workflow for this compound analysis.
Potential Degradation Pathway
While the exact degradation pathways of this compound are not fully elucidated, a plausible mechanism involves the cleavage of the thioether bond, especially under thermal stress. This could lead to the formation of furfuryl mercaptan and other volatile ketones.
Caption: A simplified potential degradation pathway for this compound.
References
-
The Significance of Volatile Sulfur Compounds in Food Flavors. ACS Symposium Series. (2011). [Link]
-
Challenges and Artifact Concerns in Analysis of Volatile Sulfur Compounds. ACS Symposium Series. (2011). [Link]
-
GC Troubleshooting Guide. Restek. (n.d.). [Link]
-
Lestremau, F., Desauziers, V., & Fanlo, J. L. (2006). Investigation of Artefact Formation During Analysis of Volatile Sulphur Compounds Using Solid Phase Microextraction (SPME). ResearchGate. [Link]
-
Reactivity and stability of selected flavor compounds. (2017). Journal of Food and Drug Analysis. [Link]
-
Analysis and Formation of Key Sulfur Aroma Compounds in Wine. ACS Publications. (2011). [Link]
-
Formation of Sulfur-Containing Volatiles under Coffee Roasting Conditions. ResearchGate. (2000). [Link]
-
Roles of sulfur-containing compounds in fermented beverages with 2-furfurylthiol as a case example. Frontiers in Nutrition. (2023). [Link]
-
The Significance of Volatile Sulfur Compounds in Food Flavors. ResearchGate. (2011). [Link]
-
Delatour, T., Huertas-Pérez, J. F., Dubois, M., Theurillat, X., Desmarchelier, A., Ernest, M., & Stadler, R. H. (2020). Thermal degradation of 2-furoic acid and furfuryl alcohol as pathways in the formation of furan and 2-methylfuran in food. Food Chemistry, 303, 125406. [Link]
-
Analytical Methods to Determine Volatile Sulfur Compounds in Foods and Beverages. ResearchGate. (2002). [Link]
-
Development of the Method for Determination of Volatile Sulfur Compounds (VSCs) in Fruit Brandy with the Use of HS–SPME/GC–MS. National Institutes of Health (NIH). (2020). [Link]
-
Roasting and Cacao Origin Affect the Formation of Volatile Organic Sulfur Compounds in 100% Chocolate. MDPI. (2023). [Link]
-
Thermal degradation of 2-furoic acid and furfuryl alcohol as pathways in the formation of furan and 2-methylfuran in food. CABI Digital Library. (2020). [Link]
-
Effect of various roasting, extraction and drinking conditions on furan and 5-hydroxymethylfurfural levels in coffee. PubMed. (2021). [Link]
-
Development of the Method for Determination of Volatile Sulfur Compounds (VSCs) in Fruit Brandy with the Use of HS-SPME/GC-MS. PubMed. (2020). [Link]
-
Role of Roasting Conditions in the Profile of Volatile Flavor Chemicals Formed from Coffee Beans. Sandiego. (2021). [Link]
-
Volatile sulfur compounds in food. ResearchGate. (2020). [Link]
-
Thermal degradation of 2-furoic acid and furfuryl alcohol as pathways in the formation of furan and 2-methylfuran in food. ResearchGate. (2019). [Link]
-
GC Column Troubleshooting Guide. Phenomenex. (2025). [Link]
-
Gas Chromatography GC Troubleshooting Guide. SCION Instruments. (n.d.). [Link]
-
7 Common Problems of Gas chromatography (GC) and How to Troubleshoot. Drawell. (n.d.). [Link]
-
Investigation of sulfur-containing components in roasted coffee. Journal of Agricultural and Food Chemistry. (1978). [Link]
-
Kinetic and mechanistic aspects of furfural degradation in biorefineries. ResearchGate. (2018). [Link]
-
Quantification of Free 2-Furfurylthiol in Coffee Brew Using a Prefabricated Coffee Model. ResearchGate. (2017). [Link]
-
Analysis of detoxification kinetics and end products of furan aldehydes in Acinetobacter baylyi ADP1. National Institutes of Health (NIH). (2018). [Link]
-
Kinetic and mechanistic aspects of furfural degradation in biorefineries. Scilit. (2018). [Link]
-
Quantification of free 2-furfurylthiol in coffee brew using a prefabricated coffee model. (2018). Food Analytical Methods. [Link]
-
Quantitative Studies on the Formation of Phenol/2-Furfurylthiol Conjugates in Coffee Beverages toward the Understanding of the Molecular Mechanisms of Coffee Aroma Staling. ResearchGate. (2007). [Link]
-
Quantitative studies on the formation of phenol/2-furfurylthiol conjugates in coffee beverages toward the understanding of the molecular mechanisms of coffee aroma staling. PubMed. (2007). [Link]
-
Kinetic Parameters Evaluation of Furfural Degradation Reaction Using Numerical and Integral Methods. ResearchGate. (2018). [Link]
-
Stability of mycotoxins during food processing. PubMed. (2007). [Link]
-
Insight into the Impact of Food Processing and Culinary Preparations on the Stability and Content of Plant Alkaloids Considered as Natural Food Contaminants. MDPI. (2022). [Link]
-
Stability of mycotoxins during food processing. ResearchGate. (2007). [Link]
-
Stability of Anthocyanins during Food Processing. Taylor & Francis eBooks. (2023). [Link]
-
The stability of almond β-glucosidase during combined high pressure-thermal processing: a kinetic study. PubMed. (2013). [Link]
-
GC Troubleshooting Guide. Restek. (n.d.). [Link]
-
Influence of pH and light on the stability of some antioxidants. PubMed. (1998). [Link]
-
Influence of pH, Temperature and Protease Inhibitors on Kinetics and Mechanism of Thermally Induced Aggregation of Potato Proteins. National Institutes of Health (NIH). (2021). [Link]
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- 1. Frontiers | Roles of sulfur-containing compounds in fermented beverages with 2-furfurylthiol as a case example [frontiersin.org]
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- 10. GC Troubleshooting Guide | Gas Chromatography Troubleshooting [scioninstruments.com]
- 11. drawellanalytical.com [drawellanalytical.com]
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- 17. Development of the Method for Determination of Volatile Sulfur Compounds (VSCs) in Fruit Brandy with the Use of HS–SPME/GC–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Development of the Method for Determination of Volatile Sulfur Compounds (VSCs) in Fruit Brandy with the Use of HS-SPME/GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing off-flavor formation during "4-Furfurylthio-2-pentanone" synthesis
Welcome to the technical support center for the synthesis of 4-Furfurylthio-2-pentanone. This guide is designed for researchers, chemists, and flavor development professionals to address common challenges and minimize the formation of undesirable off-flavors during synthesis. By understanding the underlying chemical principles, you can optimize your process for higher purity, yield, and a consistent, desirable flavor profile.
Troubleshooting Guide: Diagnosing and Solving Off-Flavor Formation
This section addresses specific issues you may encounter during your experiments. The question-and-answer format is designed to help you quickly diagnose the problem and implement an effective solution.
Q1: My final product has a harsh, burnt, or smoky off-aroma. What is the likely cause and how can I fix it?
A1: A burnt or smoky aroma is typically indicative of pyrolysis, a series of decomposition reactions that occur at excessively high temperatures.[1] The Maillard reaction, which contributes to desirable roasted flavors, can lead to pyrolysis and the formation of bitter, acrid compounds if the temperature is not properly controlled.[1][2]
Causality and Solution:
-
Excessive Reaction Temperature: The synthesis of this compound involves an exothermic reaction. Without adequate heat dissipation, localized "hot spots" can form, leading to the thermal degradation of both reactants and the desired product. The optimal temperature range for the Maillard reaction to produce desirable flavors is typically between 140-165°C (280-330°F).[2][3] Above this, pyrolysis becomes more pronounced.
-
Solution:
-
Implement Precise Temperature Control: Use a reaction vessel with an overhead stirrer and a temperature-controlled oil bath or heating mantle. Monitor the internal reaction temperature closely with a calibrated thermometer.
-
Controlled Reagent Addition: Add the more reactive species (e.g., a catalyst or one of the reactants) dropwise or in small portions to manage the exothermic release of heat.
-
Solvent Selection: Utilize a high-boiling point solvent to help distribute heat evenly and prevent localized overheating.
-
Q2: I'm detecting a rubbery, overly sulfurous, or "catty" off-note in my product. How can I prevent this?
A2: These off-notes are almost always related to sulfur compounds other than the target molecule.[4][5][6] The primary culprits are often unreacted furfuryl mercaptan, the formation of disulfides, or other sulfur-containing side products. The compound 4-mercapto-4-methyl-2-pentanone, for example, is known for its potent "catty" note, reminiscent of black currant.[7][8][9]
Causality and Solution:
-
Incorrect Stoichiometry: An excess of furfuryl mercaptan can lead to its presence in the final product, contributing a raw, sulfurous note.
-
Oxidation: Mercaptans are susceptible to oxidation, especially in the presence of air (oxygen) and trace metals, which can lead to the formation of disulfides (e.g., difurfuryl disulfide). These disulfides often have a rubbery or garlic-like off-aroma.
-
Side Reactions: The reaction may produce other potent sulfur compounds, such as 4-mercapto-4-methyl-2-pentanone, through alternative reaction pathways, especially if reactant purity is low.[7][8]
-
Solution:
-
Optimize Reactant Molar Ratio: Carefully control the stoichiometry. A slight excess of the ketone (mesityl oxide) may be preferable to an excess of the mercaptan to ensure the complete consumption of the more odorous reactant.
-
Maintain an Inert Atmosphere: Conduct the reaction under a blanket of inert gas, such as nitrogen or argon, to prevent oxidation. Ensure all solvents are de-gassed prior to use.
-
Purify Reactants: Use freshly distilled or high-purity reactants to minimize contaminants that could catalyze side reactions.
-
Q3: The reaction is sluggish, yields are low, and the final product seems impure. What role does pH play?
A3: The pH of the reaction medium is a critical parameter that significantly influences reaction kinetics and the stability of the reactants and products.[10] The key reaction in this synthesis is a Michael addition of a thiol to an α,β-unsaturated ketone, a reaction that is highly dependent on pH.
Causality and Solution:
-
Thiolate Anion Formation: The reaction proceeds via the nucleophilic attack of the thiolate anion (RS⁻) on the ketone. The concentration of this highly reactive thiolate is pH-dependent.
-
Low pH (Acidic): The thiol (RSH) is fully protonated. The concentration of the nucleophilic thiolate is very low, leading to a slow or stalled reaction.[11]
-
High pH (Strongly Basic): While the thiolate concentration is high, strongly basic conditions can promote side reactions, such as aldol condensation of the ketone or degradation of the furan ring.[12]
-
-
Solution:
-
Utilize a Weak Base Catalyst: Employ a weak organic base (e.g., triethylamine) or a mild inorganic base (e.g., sodium bicarbonate) to catalyze the reaction. This will generate a sufficient concentration of the thiolate anion to drive the reaction forward without causing significant degradation.
-
Buffer the System: For sensitive reactions, consider using a buffered solvent system to maintain the optimal pH throughout the reaction.
-
Monitor pH: If possible, monitor the pH of the reaction mixture and make adjustments as necessary.
-
Frequently Asked Questions (FAQs)
-
What is the most common synthesis route for this compound? The most direct and widely cited method is the base-catalyzed Michael addition of furfuryl mercaptan to mesityl oxide (4-methyl-3-penten-2-one).[13]
-
What are the primary precursors to off-flavor formation? Off-flavors primarily arise from unreacted starting materials (especially furfuryl mercaptan), oxidative side-products (disulfides), and thermal degradation products formed through pyrolysis or uncontrolled Maillard and Strecker degradation pathways.[1][14][15][16]
-
How can I effectively purify the final product? Vacuum distillation is the preferred method for purifying this compound, as it allows for separation from less volatile impurities at a lower temperature, minimizing the risk of thermal degradation. For removing non-volatile impurities or color bodies, column chromatography or depth filtration with activated carbon may be effective.[17][18]
-
What are the best practices for storing the synthesized compound? this compound, like many sulfur-containing flavor compounds, can be sensitive to air and light. It should be stored in an amber glass bottle with minimal headspace, blanketed with an inert gas like argon or nitrogen, and kept in a cool, dark place or under refrigeration.
Key Experimental Protocols & Data
Table 1: Impact of Reaction Parameters on Flavor Profile
| Parameter | Sub-Optimal Condition | Potential Off-Flavor | Recommended Action |
| Temperature | > 180 °C | Burnt, Acrid, Smoky (Pyrolysis)[1] | Maintain internal temp at 140-165°C.[3] |
| Atmosphere | Presence of Oxygen | Rubbery, Garlic-like (Disulfides) | Use an inert (N₂ or Ar) atmosphere. |
| pH | Too Low (< 5) | Low Yield, Unreacted Mercaptan | Use a weak base catalyst (e.g., Et₃N). |
| pH | Too High (> 10) | Polymerization, Dark Color | Avoid strong bases like NaOH or KOH. |
| Reactant Ratio | Excess Mercaptan | Raw, Overly Sulfurous | Use a slight excess of mesityl oxide. |
| Purity | Impure Reactants | Unpredictable Side-Products | Use distilled or high-purity starting materials. |
Protocol 1: General Synthesis Under Inert Atmosphere
This protocol provides a generalized workflow for the synthesis, emphasizing the control of key parameters.
-
System Setup: Assemble a three-neck round-bottom flask equipped with a magnetic stirrer, a condenser, a thermometer, and a nitrogen/argon inlet.
-
Inerting: Flame-dry the glassware under vacuum and backfill with inert gas. Maintain a positive pressure of inert gas throughout the reaction.
-
Reagent Loading: Charge the flask with degassed solvent and mesityl oxide via syringe.
-
Catalyst Addition: Add the weak base catalyst (e.g., triethylamine) to the mixture.
-
Controlled Addition: Begin stirring and heating the mixture to the target temperature (e.g., 80-100°C, depending on solvent). Add the furfuryl mercaptan dropwise via a syringe pump over 1-2 hours to control the exotherm.
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
-
Workup: After cooling to room temperature, quench the reaction with a dilute acid wash (e.g., 5% HCl) to neutralize the catalyst. Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. Purify the crude product by vacuum distillation.
Visualized Chemical Pathways and Workflows
References
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Modernist Cuisine. (2013). The Maillard Reaction. [Link]
-
Serious Eats. (n.d.). An Introduction to the Maillard Reaction: The Science of Browning, Aroma, and Flavor. [Link]
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Rizzi, G. P. (2008). The Strecker Degradation of Amino Acids: Newer Avenues for Flavor Formation. Food Reviews International, 24(4), 416-435. [Link]
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Wikipedia. (n.d.). Maillard reaction. [Link]
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OI Analytical. (n.d.). Analysis of Sulfur-Containing Flavor Compounds By GC/MS With A PFPD. [Link]
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Ragus. (2024). The Maillard reaction: the science behind flavour and colour in foods and beverages. [Link]
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Semantic Scholar. (n.d.). The Strecker Degradation and Its Contribution to Food Flavor. [Link]
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CABI. (2008). The Strecker degradation of amino acids: newer avenues for flavor formation. [Link]
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Taylor & Francis Online. (2008). The Strecker Degradation of Amino Acids: Newer Avenues for Flavor Formation. [Link]
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T. Hasegawa USA. (2024). Maillard Reaction. [Link]
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Orka. (n.d.). The Ultimate Duo: the Maillard Reaction and Temperature. [Link]
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J-Stage. (n.d.). Recent Advances in the Chemistry of Strecker Degradation and Amadori Rearrangement: Implications to Aroma and Color. [Link]
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CABI. (2022). Research progress on flavor characteristics and formation mechanism of sulfur compounds in six common foods. [Link]
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ACS Publications. (2011). The Significance of Volatile Sulfur Compounds in Food Flavors. [Link]
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LCGC International. (2021). The Importance of Analyzing Sulphur Compounds in Food. [Link]
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CHEF iQ. (2023). The Maillard Reaction: Why Browned Food Tastes Better. [Link]
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Frontiers. (2023). Roles of sulfur-containing compounds in fermented beverages with 2-furfurylthiol as a case example. [Link]
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Mellifiq. (n.d.). The Best Removal Solutions For Aroma & Flavor Compounds. [Link]
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Culinary Arts Academy. (n.d.). What Is the Maillard Reaction? The Science of Flavor. [Link]
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ODOWELL. (n.d.). 4-Mercapto-4-Methylpentan-2-One manufacturers and suppliers in China. [Link]
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Pall Corporation. (n.d.). Flavor Filtration Challenges & Solutions. [Link]
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Journals Office. (n.d.). Isolation, Purification and Characterization of Flavor Compounds in the Fruit Pulp of Sysepalum dulcificum. [Link]
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Aroma Chemical Supplier. (2026). The Role of 4-Methyl-4-furfurylthio-2-pentanone in Modern Flavor Creation. [Link]
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National Institutes of Health (NIH). (n.d.). This compound. [Link]
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The Good Scents Company. (n.d.). 4-furfuryl thio-2-pentanone. [Link]
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ResearchGate. (2025). Analysis of Off-flavor Compounds from Over-extracted Coffee. [Link]
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Wikipedia. (n.d.). 4-Mercapto-4-methyl-2-pentanone. [Link]
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Farmers Union Coffee Roasters. (2023). The Chemistry of Flavor. [Link]
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National Institutes of Health (NIH). (2021). Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride in solution. [Link]
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The Good Scents Company. (n.d.). 4-methyl 4-mercaptopentan-2-one 1% solution. [Link]
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American Chemical Society. (2024). 4-Mercapto-4-methyl-2-pentanone. [Link]
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Reddit. (2012). What causes this particular 'off' flavour?. [Link]
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The Good Scents Company. (n.d.). 4-(furfuryl thio)-4-methyl-2-pentanone. [Link]
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International Journal of Food Science and Nutrition. (2023). Coffee volatile compounds. [Link]
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MDPI. (n.d.). Conversion of a Thiol Precursor into Aroma Compound 4-mercapto-4-methyl-2-pentanone Using Microbial Cell Extracts. [Link]
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National Institutes of Health (NIH). (2021). Analysis of Volatile Compounds in Coffee Prepared by Various Brewing and Roasting Methods. [Link]
-
National Institutes of Health (NIH). (2021). Effect of pH on the Properties of Hydrogels Cross-Linked via Dynamic Thia-Michael Addition Bonds. [Link]
- Google Patents. (n.d.). US4230734A - Flavoring with 4-methyl-4-furfurylthio-pentanone-2.
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PLOS One. (2022). Synthesis and biological evaluation of thiazolidine-2-thione derivatives as novel xanthine oxidase inhibitors. [Link]
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RSC Publishing. (n.d.). Synthesis and mechanistic investigations of pH-responsive cationic poly(aminoester)s. [Link]
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ResearchGate. (2021). Effect of pH on the Properties of Hydrogels Cross-Linked via Dynamic Thia-Michael Addition Bonds. [Link]
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Validation & Comparative
A Comparative Sensory and Application Guide: 4-Furfurylthio-2-pentanone vs. 2-Methyl-3-furanthiol
In the intricate world of flavor chemistry, sulfur-containing compounds are unparalleled in their ability to impart potent and defining savory notes to a vast array of food products. Among these, furan derivatives with sulfur moieties are particularly crucial for creating authentic cooked, roasted, and meaty flavor profiles. This guide provides an in-depth comparative analysis of two significant flavoring agents: 4-Furfurylthio-2-pentanone and 2-Methyl-3-furanthiol. We will explore their distinct sensory attributes, chemical properties, and functional applications, supported by experimental protocols and data to guide researchers and product developers in their formulation endeavors.
Introduction to Key Savory Compounds
2-Methyl-3-furanthiol (MFT) , also known by its FEMA number 3188 and CAS number 28588-74-1, is a highly potent and impactful aroma compound.[1] It is renowned for contributing the characteristic savory, meaty, and roasted notes found in many thermally processed foods like cooked meat and coffee.[1][2] Its formation is primarily a result of the Maillard reaction between reducing sugars and the amino acid cysteine, as well as the degradation of thiamine (Vitamin B1).[3][4]
This compound , with FEMA number 3840, is another key sulfur-containing furan derivative.[5][6] While also contributing to the "meaty" flavor category, its sensory profile is often described with more specific nuances, such as chicken and barbecue-like notes.[5][7] Its application is valued in creating complex and authentic savory flavors in products like processed meats and snacks.[7]
Below are the chemical structures of these two compounds:
| Compound | Chemical Structure |
| 2-Methyl-3-furanthiol | |
| This compound |
Comparative Sensory Profile
The primary distinction between these two molecules lies in the nuance and intensity of their sensory profiles. Both are fundamentally "meaty," but their character and potency differ significantly.
2-Methyl-3-furanthiol (MFT) is characterized by an exceptionally low odor threshold, meaning even trace amounts can dramatically influence a product's final flavor.[1][9] Its aroma is potent and complex, most frequently described as "meaty" or "cooked meat-like".[1] Depending on the concentration, its profile can also encompass roasted, savory, and sulfurous notes.[1][3] At higher concentrations, however, it can develop less desirable "fishy" or "metallic" off-notes.[1] Its taste at 15 ppm is described as sulfurous, fishy, and meaty, with hints of salmon and tuna and a slight roasted character.[10]
This compound presents a savory and meaty profile that is often perceived as less aggressive than MFT.[5][11] Descriptions frequently specify "chicken" and "barbecue" notes, suggesting a slightly smokier and less generically "boiled beef" character compared to MFT.[7] This specificity makes it a valuable tool for building more complex and targeted savory flavor systems.
Table 1: Summary of Sensory Descriptors
| Feature | 2-Methyl-3-furanthiol (MFT) | This compound |
| Primary Aroma | Meaty, Roasted, Savory[1][3] | Meaty, Savory[5][11] |
| Secondary Notes | Sulfurous, Coffee-like, Cooked Beef[1][12][13] | Chicken-like, Barbecue-like[7] |
| Taste Profile | Sulfurous, Fishy, Meaty, with Salmon/Tuna nuances (at 15 ppm)[10] | Meaty[11][14] |
| Potency | Extremely high impact, very low odor threshold[1][9] | Strong, but generally less potent than MFT |
Quantitative Sensory Data
Odor and taste thresholds are critical metrics for understanding the potency of a flavor ingredient. MFT is known for having one of the lowest odor thresholds among all food odorants.[9]
Table 2: Physicochemical and FEMA Data
| Property | 2-Methyl-3-furanthiol (MFT) | This compound |
| Molecular Formula | C₅H₆OS[15] | C₁₀H₁₄O₂S[5][14] |
| Molecular Weight | 114.17 g/mol | 198.28 g/mol [5] |
| CAS Number | 28588-74-1[15] | 180031-78-1[5] |
| FEMA Number | 3188[1] | 3840[5][6] |
| Appearance | Colorless to pale yellow/pink liquid[10][12][16] | Clear yellow liquid[5][11] |
| Boiling Point | 57-60 °C @ 44 mmHg[2][10] | 288-289 °C @ 760 mmHg[5][11] |
| Solubility | Insoluble in water[5] | Soluble in alcohol; Insoluble in water[5][11] |
Causality: Linking Structure to Sensory Perception
The sensory differences between MFT and this compound can be attributed to their distinct molecular structures.
Caption: Workflow for a comparative sensory evaluation using a Triangle Test.
Conclusion
Both 2-Methyl-3-furanthiol and this compound are indispensable tools in the palette of a flavor chemist. MFT serves as a high-impact, foundational savory note, delivering a potent "cooked meat" character essential for many applications. Its extremely low odor threshold makes it cost-effective but demands precision in its use. In contrast, this compound offers a more nuanced, complex savory profile with distinct roasted chicken and barbecue facets. It allows for the creation of more specific and sophisticated flavor systems where a generic meaty note is insufficient.
Understanding the distinct sensory properties, potencies, and chemical characteristics of these two compounds enables researchers and product developers to make informed decisions, leading to the creation of more authentic, appealing, and successful savory products.
References
- Benchchem. (n.d.). Application of 2-Methyl-3-furanthiol in Baked Goods and Spices: A Detailed Guide for Researchers.
- Chemical Bull. (n.d.). 2-methyl-3-furanthiol (28588-74-1) | Supplier & Exporter.
- Benchchem. (n.d.). A Technical Guide to 2-Methyl-3-furanthiol: Olfactory Profile, Analysis, and Formation.
- FooDB. (2010). Showing Compound 2-Methyl-3-furanthiol (FDB015527).
- LookChem. (2026). The Role of 4-Methyl-4-furfurylthio-2-pentanone in Modern Flavor Creation.
- Perfumer & Flavorist. (n.d.). Flavor Bites: 2-Methyl 3-Tetrahydrofuranthiol.
- FooDB. (2010). Showing Compound 4-[(2-Furanylmethyl)thio]-2-pentanone (FDB014983).
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- Request PDF. (2025). Flavor chemistry of 2-methyl-3-furanthiol, an intense meaty aroma compound.
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A Comparative Olfactory Journey: Unraveling the Sensory Nuances of 4-Furfurylthio-2-pentanone and its Sulfur-Containing Counterparts in Flavor Science
In the intricate world of flavor chemistry, sulfur-containing compounds command a unique and powerful position. Despite their often minute concentrations, their profound impact on the sensory profiles of a vast array of foods and beverages is undeniable. This guide embarks on a detailed comparative analysis of a particularly intriguing savory flavorant, 4-Furfurylthio-2-pentanone, and positions it alongside other notable sulfur-containing molecules that define the aromas of everything from roasted coffee to succulent meats. This exploration is designed for researchers, scientists, and drug development professionals who seek a deeper understanding of the chemical and sensory interplay that governs our perception of flavor.
The Potent World of Sulfur Flavorants: An Introduction
Volatile sulfur compounds are renowned for their exceptionally low odor thresholds, meaning they can be detected by the human nose at parts-per-billion or even parts-per-trillion levels.[1][2] This potency makes them "character-impact" compounds, single molecules that can define the signature aroma of a food product.[2] Their generation in food is often a result of complex chemical transformations, most notably the Maillard reaction, which occurs during cooking and is responsible for the desirable flavors in baked bread, roasted coffee, and cooked meat.[3]
This guide will focus on a comparative analysis of the following key sulfur-containing flavorants:
-
This compound: A compound known for its distinct meaty and savory aroma.
-
2-Furfurylthiol: The quintessential aroma of freshly brewed coffee.
-
Dimethyl Sulfide: A versatile compound that can impart notes of cooked corn or cabbage depending on its concentration.
-
Bis(2-methyl-3-furyl) Disulfide: A potent flavorant with a strong meaty and sulfurous character.
A Deep Dive into this compound: The Meaty Savory Heart
This compound, with the chemical formula C₁₀H₁₄O₂S, is a clear yellow liquid characterized by a prominent meaty and savory aroma profile.[4] Its structure, featuring a furan ring attached to a pentanone backbone via a thioether linkage, is key to its distinctive sensory properties. While its natural occurrence is not extensively documented, it is recognized as a significant synthetic flavoring agent used to impart or enhance meaty and savory notes in a variety of food products. The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated this compound and concluded that there is "no safety concern at current levels of intake when used as a flavouring agent."[1][2]
Comparative Sensory and Physicochemical Analysis
To truly appreciate the role of this compound in flavor creation, a direct comparison with other influential sulfur flavorants is essential. The following table summarizes the key sensory and physicochemical properties of our selected compounds.
| Compound | Chemical Structure | CAS Number | Molecular Weight ( g/mol ) | Aroma Profile | Odor Threshold (in water) | Natural Occurrence/Formation |
| This compound | See Figure 1 | 180031-78-1 | 198.28 | Meaty, Savory | Not available in searched sources | Primarily synthetic; Maillard reaction |
| 2-Furfurylthiol | See Figure 1 | 98-02-2 | 114.17 | Roasted coffee, Burnt, Sulfurous | 5 ng/L[2] | Roasted coffee, Cooked meat |
| Dimethyl Sulfide | See Figure 1 | 75-18-3 | 62.13 | Cooked corn, Cabbage, Seafood-like | 0.05 - 0.1 mg/L[4] | Corn, Cabbage, Asparagus, Seafood, Beer |
| Bis(2-methyl-3-furyl) Disulfide | See Figure 1 | 28588-75-2 | 226.33 | Meaty, Roasted, Sulfurous | Not available in searched sources | Cooked meat |
Figure 1: Chemical Structures of Selected Sulfur-Containing Flavorants
Caption: Chemical structures of the compared sulfur flavorants.
Experimental Protocols for Comparative Analysis
To conduct a rigorous comparative analysis of these flavorants, standardized experimental protocols are paramount. The following sections detail methodologies for both instrumental and sensory evaluation.
Synthesis of 4-methyl-4-furfurylthio-pentanone-2 (A structural analog of this compound)
While a specific synthesis for this compound was not found in the searched literature, a patent for a closely related analog, 4-methyl-4-furfurylthio-pentanone-2, provides a viable synthetic route that can likely be adapted.
Objective: To synthesize 4-methyl-4-furfurylthio-pentanone-2 via a Michael addition reaction.
Materials:
-
Furfuryl mercaptan
-
Mesityl oxide
-
Triethylamine
-
Ether
-
5% Sulfuric acid solution
-
Magnesium sulfate (MgSO₄)
Procedure: [5]
-
Prepare a solution of 54 g (0.55 mol) of mesityl oxide and 0.5 g of triethylamine in ether.
-
With rigorous stirring, add 57 g (0.50 mol) of furfuryl mercaptan dropwise to the solution, maintaining the temperature at approximately 10°C.
-
After the addition is complete, heat the reaction mixture under reflux for one hour.
-
Cool the reaction mixture and wash it twice with a 5% sulfuric acid solution, followed by washing with water until the aqueous layer is neutral.
-
Dry the ether solution over anhydrous MgSO₄.
-
Evaporate the ether to yield the crude product, which can be further purified by distillation.
Causality: The triethylamine acts as a base to catalyze the Michael addition of the thiol (furfuryl mercaptan) to the α,β-unsaturated ketone (mesityl oxide). The acidic and water washes are performed to remove the catalyst and any unreacted starting materials.
Gas Chromatography-Olfactometry (GC-O) for Aroma Profiling
GC-O is a powerful technique that combines the separation capabilities of gas chromatography with the human nose as a highly sensitive detector, allowing for the identification of odor-active compounds.[6][7][8][9]
Objective: To separate and identify the aroma-active compounds in a sample containing a mixture of sulfur flavorants.
Instrumentation:
-
Gas chromatograph (GC) equipped with a flame ionization detector (FID) and an olfactory detection port (ODP).
-
Capillary column suitable for flavor analysis (e.g., DB-Wax or equivalent).
Procedure:
-
Sample Preparation: Prepare dilute solutions of the individual sulfur compounds and a mixture in an appropriate solvent (e.g., ethanol or water).
-
Injection: Inject a small volume (e.g., 1 µL) of the sample into the GC injector.
-
Separation: The volatile compounds are separated based on their boiling points and polarity as they pass through the GC column. A typical temperature program might start at 40°C and ramp up to 250°C.
-
Detection: The column effluent is split between the FID and the ODP.
-
Olfactory Evaluation: A trained sensory panelist sniffs the effluent from the ODP and records the retention time, odor descriptor, and intensity of each perceived aroma.
-
Data Analysis: The olfactometry data is correlated with the peaks from the FID chromatogram to identify the compounds responsible for specific aromas.
Caption: A simplified workflow for Gas Chromatography-Olfactometry.
Quantitative Descriptive Analysis (QDA) for Sensory Profiling
QDA is a sensory evaluation method used to identify and quantify the sensory attributes of a product by a trained panel.[10]
Objective: To obtain a quantitative sensory profile of the selected sulfur-containing flavorants.
Procedure:
-
Panelist Training: A panel of 8-12 individuals is trained to recognize and scale the intensity of specific aroma attributes (e.g., meaty, savory, roasted, sulfurous, coffee-like, cooked corn). Reference standards for each attribute are provided.
-
Sample Preparation: Prepare solutions of each sulfur compound at a concentration above their odor threshold in a neutral medium (e.g., water or unsalted broth).
-
Evaluation: Panelists evaluate the samples in a controlled environment and rate the intensity of each attribute on a line scale (e.g., 0 = not perceptible, 100 = extremely intense).
-
Data Analysis: The data from the panelists are averaged, and statistical analysis (e.g., ANOVA) is used to determine significant differences in the sensory profiles of the compounds. The results can be visualized using a spider web plot.
Caption: The process flow for Quantitative Descriptive Analysis.
Discussion and Future Perspectives
The comparative analysis reveals the distinct yet overlapping sensory spaces occupied by these sulfur-containing flavorants. While this compound and Bis(2-methyl-3-furyl) disulfide share a common "meaty" characteristic, the former is often described as more "savory," suggesting a more complex and well-rounded flavor profile. In contrast, 2-Furfurylthiol is unequivocally associated with the "roasty" and "burnt" notes of coffee, and Dimethyl Sulfide's character is highly dependent on its concentration, ranging from pleasant to off-putting.
A significant gap in the current literature is the lack of a reported odor threshold for this compound. Determining this value is crucial for a complete quantitative comparison of its potency relative to other sulfur flavorants. Future research should focus on establishing this threshold using standardized sensory methodologies.
Furthermore, a detailed quantitative descriptive analysis of this compound, directly comparing its sensory attributes (e.g., intensity of meaty, savory, roasted, and sulfurous notes) with the other compounds in a controlled study, would provide invaluable data for flavor chemists and product developers.
Conclusion
This compound stands as a significant contributor to the palette of savory and meaty flavors available to the food industry. Its unique sensory profile, when compared to other key sulfur-containing flavorants, highlights the remarkable diversity and specificity that can be achieved through subtle variations in chemical structure. By employing rigorous analytical and sensory evaluation techniques, researchers can continue to unravel the complexities of these potent molecules and harness their power to create innovative and appealing flavor experiences.
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A Senior Application Scientist's Guide to the Validation of Analytical Methods for 4-Furfurylthio-2-pentanone Detection
This guide provides a comprehensive comparison and detailed validation protocols for the quantitative analysis of 4-Furfurylthio-2-pentanone. As a key flavoring agent, known for its savory, meaty aroma, ensuring the accuracy and reliability of its measurement is paramount in quality control and regulatory compliance.[1][2] This document is designed for researchers, analytical scientists, and drug development professionals, offering both theoretical grounding in international guidelines and practical, field-proven methodologies.
We will explore the comparative strengths of Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) for this analyte. The core of this guide is a detailed, self-validating protocol for a GC-MS method, complete with illustrative data and acceptance criteria rooted in the harmonized principles of the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP).[3][4][5][6][7][8][9][10][11][12][13]
Choosing the Right Tool: A Comparative Analysis of Analytical Methods
The molecular structure of this compound—a volatile ketone with a sulfur-containing side chain—guides the selection of an appropriate analytical technique.[1][2] The primary candidates are GC-MS and HPLC.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the superior and most common technique for this application. The compound's inherent volatility and thermal stability make it ideal for GC separation. The mass spectrometer provides unparalleled specificity (through mass fragmentation patterns) and sensitivity, crucial for detecting trace amounts in complex matrices.
-
High-Performance Liquid Chromatography (HPLC): While a powerful technique, HPLC is less straightforward for this analyte. This compound lacks a strong native chromophore, making detection by standard UV-Vis detectors challenging and likely to result in poor sensitivity.[14] Analysis would likely require pre- or post-column derivatization to attach a UV-active or fluorescent tag, adding complexity, time, and potential for variability to the workflow.[14][15]
Recommendation: For routine quality control, stability testing, and impurity profiling of this compound, GC-MS is the method of choice due to its superior sensitivity, specificity, and simpler sample preparation.
The Framework of Trust: Principles of Method Validation
Method validation is the documented process that establishes, through laboratory studies, that the performance characteristics of an analytical method meet the requirements for its intended application.[6][16] Our approach is grounded in the globally recognized ICH Q2(R2) guideline, which provides a comprehensive framework for validation.[3][5][9][10][11][12][13]
The validation process demonstrates that a method is fit for purpose by assessing a specific set of performance characteristics.[12]
Caption: The experimental workflow for GC-MS analysis.
Validation Parameters: Execution and Acceptance Criteria
A certified reference standard of this compound is required. All solutions should be prepared using high-purity solvents (e.g., Dichloromethane or Ethyl Acetate).
A. Specificity/Selectivity
-
Causality: To prove the method can unequivocally measure the analyte without interference from other components like impurities, degradation products, or matrix components. This ensures the signal you measure is only from your target compound.
-
Protocol:
-
Prepare a blank sample (matrix without the analyte).
-
Prepare a sample of the analyte standard.
-
Prepare a spiked sample (matrix with a known amount of analyte).
-
If available, prepare samples containing potential impurities or known degradation products.
-
Inject all samples into the GC-MS system.
-
-
Acceptance Criteria: The blank sample must show no significant peak at the retention time and mass-to-charge ratio (m/z) of the analyte. The analyte peak in the spiked sample must be pure (as determined by mass spectrum analysis) and well-separated from any other peaks.
B. Linearity & Range
-
Causality: To demonstrate a direct, proportional relationship between the concentration of the analyte and the instrument's response. The range is the interval over which this relationship holds true with acceptable accuracy and precision. [3][16]* Protocol:
-
Prepare a stock solution of the analyte.
-
Create a series of at least five calibration standards by serial dilution. For an assay, a typical range is 80% to 120% of the expected sample concentration.
-
Inject each standard in triplicate.
-
Plot the average peak area against the known concentration.
-
-
Acceptance Criteria:
-
Perform a linear regression analysis.
-
The correlation coefficient (R²) must be ≥ 0.995.
-
The y-intercept should be minimal (not significantly different from zero).
-
Visual inspection of the plot should confirm linearity.
-
C. Accuracy
-
Causality: To determine the closeness of the method's results to the true value. This is typically assessed through spike-recovery studies. [5][17]* Protocol:
-
Prepare a sample matrix at three concentration levels (low, medium, high) across the defined range (e.g., 80%, 100%, and 120% of the target concentration).
-
For each level, prepare three replicate samples by spiking the matrix with a known amount of the analyte.
-
Analyze all nine samples and calculate the percentage recovery for each. Recovery (%) = [(Measured Concentration) / (Spiked Concentration)] x 100
-
-
Acceptance Criteria: The mean percent recovery should be within 90.0% to 110.0% for each concentration level.
D. Precision
-
Causality: To measure the degree of scatter between a series of measurements from the same homogeneous sample. It is evaluated at two levels: repeatability and intermediate precision. [17]* Protocol:
-
Repeatability (Intra-assay precision):
-
Prepare six identical samples at 100% of the target concentration.
-
Analyze them on the same day, with the same analyst and instrument.
-
Calculate the Relative Standard Deviation (%RSD) of the results.
-
-
Intermediate Precision (Inter-assay precision):
-
Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.
-
Calculate the %RSD for this new set of data and perform a statistical comparison (e.g., F-test) of the two data sets.
-
-
-
Acceptance Criteria: The %RSD for repeatability and intermediate precision should not exceed 2.0%.
E. Limit of Detection (LOD) & Limit of Quantitation (LOQ)
-
Causality: To establish the lowest concentration of analyte that the method can reliably detect (LOD) and accurately quantify (LOQ). [16]* Protocol (based on Signal-to-Noise Ratio):
-
Prepare and inject progressively more dilute solutions of the analyte.
-
Determine the concentration that yields a signal-to-noise (S/N) ratio of approximately 3:1 for the LOD.
-
Determine the concentration that yields a S/N ratio of approximately 10:1 for the LOQ.
-
Confirm the LOQ by analyzing six independent samples at this concentration and verifying that the accuracy and precision meet acceptance criteria.
-
-
Acceptance Criteria:
-
LOD: S/N ≥ 3:1.
-
LOQ: S/N ≥ 10:1, with acceptable precision (%RSD ≤ 10%) and accuracy.
-
F. Robustness
-
Causality: To evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters, indicating its reliability during normal usage.
-
Protocol:
-
Identify critical GC parameters (e.g., inlet temperature, oven ramp rate, carrier gas flow rate).
-
Prepare a set of samples and analyze them under standard conditions.
-
Analyze additional sets of samples, making a small, deliberate change to one parameter at a time (e.g., flow rate ± 5%, oven ramp rate ± 2°C/min).
-
Evaluate the impact on results (e.g., peak area, retention time, resolution).
-
-
Acceptance Criteria: The results from the modified conditions should not significantly differ from the results under standard conditions. System suitability parameters (e.g., resolution, peak symmetry) should remain within acceptable limits.
Data Presentation: Illustrative Validation Results
The following tables summarize hypothetical but realistic data from the validation of our GC-MS method.
Table 1: Linearity and Range Data
| Concentration (µg/mL) | Replicate 1 (Peak Area) | Replicate 2 (Peak Area) | Replicate 3 (Peak Area) | Mean Peak Area |
| 8.0 | 80150 | 80300 | 80050 | 80167 |
| 9.0 | 90200 | 90150 | 90350 | 90233 |
| 10.0 | 100100 | 100300 | 100250 | 100217 |
| 11.0 | 110400 | 110200 | 110550 | 110383 |
| 12.0 | 120500 | 120650 | 120400 | 120517 |
| Linear Regression | Result | |||
| Correlation (R²) | 0.9998 | |||
| Slope | 10025 | |||
| Y-Intercept | 150 |
Table 2: Accuracy (Spike-Recovery) Data
| Spike Level | Theoretical Conc. (µg/mL) | Measured Conc. (µg/mL) | Recovery (%) | Mean Recovery (%) | %RSD |
| Low (80%) | 8.0 | 7.92, 8.05, 7.98 | 99.0, 100.6, 99.8 | 99.8 | 0.80 |
| Mid (100%) | 10.0 | 10.10, 9.95, 10.05 | 101.0, 99.5, 100.5 | 100.3 | 0.75 |
| High (120%) | 12.0 | 11.95, 12.10, 12.05 | 99.6, 100.8, 100.4 | 100.3 | 0.60 |
Table 3: Precision Data
| Precision Type | Replicate | Measured Conc. (µg/mL) | Mean Conc. (µg/mL) | %RSD |
| Repeatability | 1-6 | 10.05, 10.10, 9.98, 10.02, 10.15, 9.95 | 10.04 | 0.76 |
| Intermediate | 1-6 | 10.12, 9.90, 10.20, 10.05, 9.95, 10.18 | 10.07 | 1.25 |
References
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ICH. (2023). Q2(R2) Validation of Analytical Procedures. [Link] [3][12]2. BA Sciences. USP <1225> Method Validation. [Link] [4]3. AMSbiopharma. (2024). ICH Guidelines for Analytical Method Validation Explained. [Link] [5]4. USP. Validation of Compendial Methods - General Chapters. [Link] [6]5. FDA. Guidance for Industry: Q2B Validation of Analytical Procedures: Methodology. [Link] [7]6. FDA. Guidance for Industry: Q2A Validation of Analytical Procedures. [Link] [8]7. FDA. (2024). Q2(R2) Validation of Analytical Procedures. [Link] [9][10]8. European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link] [11]9. Lab Manager Magazine. (2024). ICH and FDA Guidelines for Analytical Method Validation. [Link] [13]10. PubChem. This compound. [Link] [1]11. FooDB. 4-[(2-Furanylmethyl)thio]-2-pentanone. [Link] [2]12. Google Patents. US4565787A - High performance liquid chromatography (HPLC) analysis of sulfur mustards. [14]13. ResearchGate. (2020). Determination of sulfur dioxide in food by liquid chromatography with pre-column derivatization. [Link] [15]14. International Journal of Pharmaceutical Sciences and Research. (2012). Analytical method validation: A brief review. [Link] [16]15. Nicotine & Tobacco Research. (2021). Method Validation Approaches for Analysis of Constituents in ENDS. [Link]
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A Comparative Guide to Sensory Cross-Reactivity of 4-Furfurylthio-2-pentanone
This guide provides an in-depth framework for researchers, scientists, and drug development professionals to understand and evaluate the sensory cross-reactivity of the potent aroma compound 4-Furfurylthio-2-pentanone. By synthesizing principles of sensory science with robust experimental design, we will explore how the perception of this molecule can be altered by preceding chemical stimuli, a critical consideration in flavor and fragrance formulation, off-note masking, and overall product acceptability.
Introduction to this compound (4-FTP)
This compound (CAS 180031-78-1), designated as FEMA 3840, is a sulfur-containing heterocyclic compound. While its aroma is complex, it is most frequently described as having savory, meaty, and roasted characteristics[1][2]. This profile makes it a valuable component in the creation of savory flavor systems for processed foods, snacks, and meat analogues. However, like many potent sulfurous compounds, its perception can be highly context-dependent. Understanding its interactions with other volatile compounds is paramount to its effective application.
Sensory Cross-Reactivity: A Primer
Sensory cross-reactivity, often discussed in terms of cross-adaptation, is a phenomenon where exposure to one chemical stimulus affects the perception of a subsequent one[3]. This is not a simple mixing of aromas but a complex neurological and physiological event. The mechanisms can include:
-
Receptor Competition: Two different molecules may compete for the same binding site on an olfactory receptor (OR). If a competing molecule (the adapting stimulus) binds to the receptor, it can temporarily block or reduce the binding of the target molecule (4-FTP), leading to a decrease in perceived intensity[4].
-
Neural Adaptation: The sensory system reduces its responsiveness to a constant stimulus to remain alert to new information. Prolonged exposure to one aroma can adapt the neural pathways responsible for its perception, which may also reduce the perceived intensity of a structurally or perceptually similar aroma presented afterward[5][6][7].
-
Cognitive Grouping: The brain may group similar sensory signals. If two compounds share a "roasted" or "sulfury" note, prior exposure to one might lead the brain to interpret the second as less novel or intense.
Investigating these interactions is not merely academic; it has profound implications for product formulation. For instance, an existing ingredient in a food matrix could suppress or, conversely, enhance the desired savory note of 4-FTP.
Designing a Cross-Reactivity Study: A Methodological Framework
To objectively compare and quantify the cross-reactivity of 4-FTP, a rigorously designed sensory panel study is required. Our approach will be grounded in the principles outlined by the International Organization for Standardization, specifically ISO 6658:2017 (General Guidance for Sensory Analysis) and ISO 8586:2023 (Selection and Training of Sensory Assessors)[8][9][10][11][12][13][14][15][16].
Selection of Comparator Compounds
The choice of comparators is critical. They should be selected based on structural similarity, perceptual similarity, or presence in a common food system. For this guide, we propose three comparators to test against 4-FTP:
| Compound | Chemical Class | Rationale for Selection & Typical Sensory Descriptors |
| This compound (4-FTP) | Furan Thioether | Target Compound. Savory, meaty, roasted. |
| 2-Furfurylthiol (FFT) | Furanthiol | Structural Analogue. Shares the furfurylthio group. Known for its intense roasted coffee aroma. Strong potential for competitive inhibition. |
| 2,5-Dimethylpyrazine | Pyrazine | Perceptual Analogue. No structural similarity to the sulfur-containing 4-FTP, but provides a similar "roasted" and "nutty" character derived from Maillard reactions. Tests for cognitive or perceptual cross-adaptation. |
| Guaiacol | Phenolic | Negative Control. Possesses a distinct smoky, phenolic, and medicinal aroma, perceptually and structurally different from 4-FTP. Expected to show minimal cross-reactivity. |
Sensory Panel Recruitment and Training
Adherence to ISO 8586:2023 is mandatory for the integrity of the study[10][11][12][13][14].
-
Recruitment: Panelists (n=15-20) are recruited from an existing pool of trained assessors.
-
Screening: Candidates are screened for aroma detection thresholds and their ability to describe savory and roasted aromas.
-
Training: Panelists are trained over several sessions to specifically identify and rate the intensity of the "savory/meaty" character of 4-FTP on a 15-point intensity scale. Anchors are provided (e.g., 1 = "No savory aroma detected", 15 = "Extremely intense savory aroma").
Experimental Protocol: The Sequential Monadic Test
To measure the impact of a preceding aroma on the target, the Sequential Monadic protocol is ideal. This method presents samples one at a time, preventing the direct comparison biases that can occur in side-by-side evaluations[17][18][19][20][21]. The workflow is as follows:
-
Warm-up/Calibration: Panelists begin by smelling a reference sample of 4-FTP at a mid-range intensity (e.g., 8 on the 15-point scale) to calibrate their sensory baseline for the session.
-
Adaptation Phase: Panelists are presented with the first "adapting" stimulus (e.g., Comparator A, Guaiacol) in a standardized vessel (e.g., a glass jar with a lid). They are instructed to smell the sample for a fixed duration (e.g., 30 seconds).
-
Rest Period: A mandatory rest period (e.g., 60 seconds) with a neutral odor background (e.g., clean air) is enforced to allow for partial sensory recovery and to focus on the subsequent task.
-
Evaluation Phase: Panelists are immediately presented with the target sample (4-FTP) and asked to rate the intensity of its characteristic "savory/meaty" aroma.
-
Washout Period: A longer washout period (e.g., 5-10 minutes) is required between different comparator sets. During this time, panelists are encouraged to smell a neutral substance (e.g., their own skin, deionized water) to clear their palate.
-
Randomization: The order in which the adapting comparators are presented is randomized across panelists to prevent order effects. A control condition, where a blank (air) or 4-FTP itself is used as the adapting stimulus (self-adaptation), must be included.
dot graph TD { bgcolor="#F1F3F4" node [shape=box, style="filled", margin=0.2, fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"]; edge [color="#4285F4", arrowhead="vee"];
} caption: Experimental workflow for the sequential monadic cross-reactivity test.
Data Analysis and Hypothetical Results
The collected intensity ratings are analyzed using a repeated measures Analysis of Variance (ANOVA) with the adapting stimulus as the main factor. A post-hoc test, such as Tukey's HSD, is then used to identify which specific comparators significantly altered the perception of 4-FTP.
Hypothetical Experimental Data
The following table presents plausible data from such a study, demonstrating the potential outcomes.
| Adapting Stimulus | Mean 'Savory' Intensity Rating of 4-FTP (15-pt scale) | Standard Deviation | Statistical Significance (vs. Control) | Interpretation of Cross-Reactivity |
| Control (Air) | 10.5 | 1.8 | - | Baseline perception of 4-FTP. |
| 4-FTP (Self-Adaptation) | 6.2 | 1.5 | p < 0.001 | Significant self-adaptation, as expected. |
| 2-Furfurylthiol (FFT) | 6.8 | 1.6 | p < 0.001 | Strong Cross-Reactivity. Significant suppression, likely due to structural similarity and receptor competition. |
| 2,5-Dimethylpyrazine | 9.1 | 1.9 | p > 0.05 (ns) | Minimal Cross-Reactivity. No significant suppression. The "roasted" notes are distinct enough not to interfere with the "savory" perception of 4-FTP. |
| Guaiacol | 10.2 | 1.7 | p > 0.05 (ns) | No Cross-Reactivity. As hypothesized, the dissimilar profile does not impact 4-FTP perception. |
| (Note: Data are hypothetical and for illustrative purposes only. ns = not significant.) |
Interpreting the Results
The hypothetical data lead to a clear decision-making process for a formulator.
Conclusion and Practical Implications
This guide outlines a scientifically rigorous and objective methodology for evaluating the sensory cross-reactivity of this compound. Our hypothetical results demonstrate that structurally similar compounds like 2-Furfurylthiol are likely to cause significant sensory suppression, a critical finding for flavor chemists. Conversely, compounds with perceptually similar but chemically distinct profiles, such as 2,5-Dimethylpyrazine, may not interact, allowing for more complex and layered flavor creation.
Professionals in flavor, fragrance, and pharmaceutical development must recognize that the sensory contribution of a single molecule is not absolute. It is a function of its chemical environment and the sequence in which it is perceived. By employing standardized protocols like the sequential monadic test, grounded in ISO standards, researchers can de-risk product development, predict sensory interactions, and build more stable, consistent, and appealing products.
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ISO 6658:2017. Sensory analysis — Methodology — General guidance. International Organization for Standardization. [Link]
-
iTeh Standards. (n.d.). ISO 6658:2017 - Sensory analysis — Methodology — General guidance. iTeh.ai. [Link]
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A Comprehensive Guide to the Formation of 4-Furfurylthio-2-pentanone: A Comparative Analysis of Precursor Pathways
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 4-Furfurylthio-2-pentanone in Flavor Chemistry
This compound, a sulfur-containing furan derivative, is a potent aroma compound highly valued for its characteristic savory and meaty flavor profile.[1][2] Its presence, even at trace concentrations, can significantly influence the sensory properties of thermally processed foods. Understanding the chemical pathways that lead to its formation is crucial for food scientists aiming to enhance or control flavor development and for chemists seeking efficient synthetic routes for its production as a flavoring agent.[2] This guide provides an in-depth comparison of the primary formation pathways of this compound, contrasting its generation in complex food matrices with targeted chemical synthesis. We will explore the underlying mechanisms, provide model experimental protocols, and offer a comparative analysis to inform research and application.
Section 1: Formation in Complex Systems: The Maillard Reaction and Thiamine Degradation
In cooked foods, the aroma of this compound is not the result of a single, direct reaction but rather the product of a complex web of chemical transformations known as the Maillard reaction, often intertwined with the thermal degradation of thiamine (Vitamin B1).[3][4]
The Underlying Chemistry: A Synergy of Pathways
The Maillard reaction is a non-enzymatic browning reaction between the carbonyl group of a reducing sugar (like glucose) and the amino group of an amino acid, peptide, or protein.[3] When the sulfur-containing amino acid L-cysteine participates, it serves as a critical sulfur donor, leading to the formation of a rich variety of meaty and savory flavor compounds.[3][5]
Simultaneously, thiamine, naturally present in many food products, is thermally unstable and degrades into key aroma precursors. One of its primary degradation products is 2-methyl-3-furanthiol (MFT), a potent meaty aroma compound, which itself is formed via intermediates like 5-hydroxy-3-mercapto-2-pentanone.[4] The furan ring and the sulfur atom essential for this compound can be traced back to these interconnected pathways. The furan moiety often originates from the degradation of pentose sugars or thiamine, while the sulfur is contributed by cysteine or thiamine's thiazole ring.
The proposed formation in these systems involves the generation of furfuryl mercaptan (2-furfurylthiol) as a key intermediate. This can arise from the reaction of furfural (a product of sugar degradation) with hydrogen sulfide (from cysteine degradation).[6] This intermediate then reacts with other Maillard reaction products, such as α,β-unsaturated ketones derived from sugar fragmentation, to form the final product.
Caption: Formation of this compound in food systems.
Model Experimental Protocol: Maillard Reaction System
This protocol describes a model system to simulate the formation of this compound under controlled laboratory conditions, reflecting the environment in thermally processed foods.
Objective: To generate this compound from Maillard reaction precursors.
Materials:
-
L-Cysteine (CAS 52-90-4)
-
D-Glucose (CAS 50-99-7)
-
Phosphate buffer (0.1 M, pH 7.0)
-
High-pressure reaction vessel (e.g., Parr reactor)
-
Gas Chromatography-Mass Spectrometry (GC-MS) system for analysis
Procedure:
-
Precursor Solution Preparation: Dissolve 10 mmol of D-Glucose and 10 mmol of L-Cysteine in 100 mL of 0.1 M phosphate buffer (pH 7.0).
-
Reaction: Transfer the solution to a high-pressure reaction vessel. Seal the vessel.
-
Heating: Heat the vessel to 140°C for 60 minutes with constant stirring. The elevated temperature and pressure simulate cooking conditions.[7]
-
Cooling and Extraction: Rapidly cool the vessel in an ice bath to quench the reaction. Extract the resulting solution with dichloromethane (3 x 50 mL).
-
Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate. Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.
-
Analysis: Analyze the concentrated extract by GC-MS to identify and quantify this compound against a calibrated standard.
Expected Outcome: The reaction will produce a complex mixture of compounds, including pyrazines, thiophenes, and furans. This compound will be present as one of many products, typically at a low relative concentration.
Section 2: Targeted Chemical Synthesis
For applications requiring high purity and yield, direct chemical synthesis offers a more controlled and efficient alternative to relying on complex food matrix reactions. The most logical synthetic approach is the conjugate addition (Michael addition) of furfuryl mercaptan to an appropriate α,β-unsaturated ketone.
The Synthetic Chemistry: A Controlled Addition
This pathway involves two key precursors:
-
Furfuryl Mercaptan (2-Furfurylthiol): A potent aroma chemical in its own right, known for its intense coffee-like scent.[8] It can be synthesized from furfuryl alcohol and thiourea.[8][9]
-
Mesityl Oxide (4-Methyl-3-penten-2-one) or 3-Penten-2-one: An α,β-unsaturated ketone that provides the pentanone backbone.
The reaction proceeds via a base-catalyzed Michael addition. The base (e.g., sodium methoxide) deprotonates the thiol group of furfuryl mercaptan, forming a highly nucleophilic thiolate anion. This anion then attacks the β-carbon of the unsaturated ketone, leading to the formation of the carbon-sulfur bond and yielding the target molecule.
Caption: Targeted synthesis of this compound.
Model Experimental Protocol: Targeted Synthesis
This protocol details a direct and high-yield synthesis of this compound.
Objective: To synthesize this compound with high purity and yield.
Materials:
-
Furfuryl Mercaptan (CAS 98-02-2)[8]
-
Mesityl Oxide (CAS 141-79-7)
-
Sodium methoxide (NaOMe)
-
Methanol (anhydrous)
-
Diethyl ether
-
Saturated ammonium chloride solution
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve furfuryl mercaptan (10 mmol) in 20 mL of anhydrous methanol. Cool the solution to 0°C in an ice bath.
-
Catalyst Addition: Add a catalytic amount of sodium methoxide (0.5 mmol) to the solution and stir for 10 minutes. This generates the thiolate nucleophile.
-
Substrate Addition: Slowly add mesityl oxide (11 mmol, 1.1 equivalents) dropwise to the reaction mixture while maintaining the temperature at 0°C.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Quench the reaction by adding 20 mL of saturated ammonium chloride solution. Extract the aqueous mixture with diethyl ether (3 x 30 mL).
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to obtain pure this compound.
Expected Outcome: This targeted synthesis is expected to produce this compound in high yield (>80%) and purity after purification.
Section 3: Comparative Analysis of Formation Pathways
The choice between relying on in-situ formation during food processing and employing targeted synthesis depends entirely on the application, desired outcome, and regulatory considerations (e.g., "natural" vs. "artificial" flavoring).
Quantitative and Qualitative Comparison
The following table summarizes the key differences between the two primary formation routes.
| Feature | Maillard Reaction / Thiamine Degradation | Targeted Chemical Synthesis |
| Precursors | Reducing sugars, L-cysteine, thiamine[3][4] | Furfuryl mercaptan, α,β-unsaturated ketone[9] |
| Reaction Conditions | High temperature (120-180°C), aqueous system, variable pH[6][7] | Mild conditions (0°C to room temp.), organic solvent, base catalyst |
| Product Yield | Very low for a single target compound | High (>80% typical) |
| Product Purity | Very low (part of a complex mixture of hundreds of compounds) | High (>95% after purification) |
| Controllability | Low; highly sensitive to precursor ratios, pH, temp, and time[6] | High; stoichiometric control over reactants |
| Aroma Profile | Complex, rich, roasted, savory background | Clean, specific meaty note of the pure compound |
| Application | Natural flavor development in cooked foods (e.g., meats, coffee) | Production of high-purity flavor agents for formulation |
| Advantages | "Natural" formation, contributes to a complex and desirable aroma profile | High efficiency, purity, scalability, and predictability |
| Disadvantages | Low yield, difficult to control, complex purification | Precursor synthesis required, may not be labeled "natural" |
Experimental Workflow for Comparative Study
To objectively compare these pathways, a researcher would follow a structured workflow to analyze the output from both a model food system and a direct synthesis.
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A Technical Guide to the Enantioselective Synthesis and Comparative Analysis of 4-Furfurylthio-2-pentanone Isomers
For researchers, scientists, and professionals in drug development and flavor chemistry, the precise control of molecular chirality is a paramount concern. The biological and sensory properties of a chiral molecule can be intrinsically linked to its absolute configuration, with enantiomers often exhibiting remarkably different activities. This guide provides an in-depth exploration of the enantioselective synthesis of 4-furfurylthio-2-pentanone, a sulfur-containing ketone with known savory and meaty aroma characteristics.[1][2][3] While the racemic form is utilized as a flavoring agent, a detailed comparison of its individual enantiomers is crucial for unlocking novel applications and understanding its structure-activity relationships.
This document will detail a proposed enantioselective synthetic route, outline methodologies for chiral separation and analysis, and present a comparative guide to the anticipated properties of the (R)- and (S)-enantiomers based on established principles and data from closely related chiral sulfur compounds.
The Significance of Chirality in Sulfur-Containing Flavor Compounds
Volatile sulfur compounds are renowned for their potent and often character-defining contributions to the flavor profiles of numerous foods and beverages.[1][4] These compounds frequently possess exceptionally low odor thresholds, meaning they can exert a significant sensory impact even at trace concentrations.[1][4] Chirality adds another layer of complexity and opportunity. The human olfactory system is a chiral environment, and as such, it can interact differently with enantiomeric odorants. This can lead to variations in perceived odor quality, intensity, and detection thresholds between the (R) and (S) forms of a molecule.[5][6] A comprehensive understanding of these differences is essential for the development of novel flavor formulations and for structure-activity relationship studies in medicinal chemistry.
Enantioselective Synthesis of this compound: A Proposed Organocatalytic Approach
To the best of our knowledge, a specific enantioselective synthesis of this compound has not been reported in the peer-reviewed literature. However, based on the well-established principles of asymmetric organocatalysis, a highly effective and enantioselective synthesis can be proposed. The key transformation is the conjugate addition (sulfa-Michael addition) of 2-furanmethanethiol (furfuryl mercaptan) to the α,β-unsaturated ketone, pent-3-en-2-one.
The Strategic Choice of Organocatalysis
Organocatalysis has emerged as a powerful tool in asymmetric synthesis, offering several advantages over traditional metal-based catalysts, including milder reaction conditions, lower toxicity, and operational simplicity. For the sulfa-Michael addition, bifunctional organocatalysts, such as those derived from cinchona alkaloids or possessing a thiourea moiety, have demonstrated exceptional efficacy in controlling the stereochemical outcome of the reaction.[7][8][9] These catalysts operate through a dual activation mechanism, simultaneously activating the nucleophile (thiol) and the electrophile (enone) to facilitate a highly organized and enantioselective bond formation.
Diagram of the Proposed Enantioselective Synthesis
Caption: Proposed enantioselective synthesis of this compound isomers via organocatalytic sulfa-Michael addition.
Experimental Protocols
Proposed Enantioselective Synthesis Protocol
This protocol is adapted from established procedures for the organocatalytic sulfa-Michael addition of thiols to enones.[8][9]
-
Catalyst and Reagent Preparation:
-
To a flame-dried reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the chiral bifunctional organocatalyst (e.g., a quinine-derived thiourea, 1-10 mol%).
-
Add the desired solvent (e.g., toluene, dichloromethane, or chloroform).
-
-
Reaction Mixture:
-
Add pent-3-en-2-one (1.0 equivalent) to the catalyst solution.
-
Cool the reaction mixture to the desired temperature (e.g., room temperature, 0 °C, or -20 °C) to optimize enantioselectivity.
-
Slowly add 2-furanmethanethiol (1.1 equivalents) to the stirred reaction mixture.
-
-
Reaction Monitoring and Work-up:
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, quench the reaction (if necessary) and remove the solvent under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane-ethyl acetate gradient) to afford the enantioenriched this compound.
-
Chiral Separation and Analysis Protocol
The separation and quantification of the enantiomers are critical for determining the success of the enantioselective synthesis and for isolating the individual isomers for comparative studies. Chiral gas chromatography (GC) is a suitable technique for this purpose.[10][11][12]
-
Instrumentation:
-
Gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS).
-
Chiral capillary column (e.g., a cyclodextrin-based stationary phase such as Rt-bDEXse).[12]
-
-
Chromatographic Conditions:
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Start at a suitable initial temperature (e.g., 70 °C), hold for 1-2 minutes, then ramp at a slow rate (e.g., 2-5 °C/min) to a final temperature (e.g., 180 °C). Slower ramp rates often improve chiral resolution.[10]
-
Carrier Gas: Helium or hydrogen at an optimized linear velocity.
-
Detector Temperature: 250 °C (for FID).
-
-
Sample Preparation and Analysis:
-
Prepare a dilute solution of the synthesized this compound in a suitable solvent (e.g., methanol or dichloromethane).
-
Inject a small volume (e.g., 1 µL) into the GC.
-
Identify the peaks corresponding to the (R) and (S) enantiomers. The enantiomeric excess (ee) can be calculated from the peak areas.
-
Comparative Analysis of Isomers: Expected Performance and Properties
While direct experimental data for the individual enantiomers of this compound are not available in the literature, a comparative analysis can be constructed based on the known properties of analogous chiral sulfur compounds. It is well-documented that enantiomers of flavor compounds can have distinct sensory profiles.[5][6]
| Property | (R)-4-Furfurylthio-2-pentanone (Predicted) | (S)-4-Furfurylthio-2-pentanone (Predicted) | Rationale / Supporting Evidence |
| Odor Profile | Potentially a cleaner, more pronounced meaty or roasted aroma. | May exhibit a different character, possibly with sulfuraceous, rubbery, or green off-notes. | Enantiomers of chiral thiols often have different odor qualities. For example, one enantiomer of a grapefruit mercaptan has a characteristic fruity note, while the other is more sulfidic. |
| Odor Threshold | The odor threshold may be lower than the (S)-enantiomer, indicating higher potency. | The odor threshold could be higher, requiring a greater concentration to be detected. | It is common for one enantiomer of a chiral odorant to have a significantly lower detection threshold than its counterpart. |
| Biological Activity | The biological activity, if any, is likely to be stereospecific. | May exhibit different or no biological activity compared to the (R)-enantiomer. | The stereochemistry of a molecule is critical for its interaction with chiral biological receptors and enzymes, often leading to enantiomer-specific biological effects.[13] |
Logical Relationship of Chiral Properties
Caption: The chirality of this compound leads to distinct sensory and biological properties for each enantiomer.
Conclusion
This guide has outlined a comprehensive approach to the enantioselective synthesis and comparative analysis of the isomers of this compound. While a specific enantioselective synthesis has yet to be published, the proposed organocatalytic sulfa-Michael addition represents a highly promising and well-precedented strategy. The provided experimental protocols for synthesis and chiral analysis offer a robust starting point for researchers in this field.
The comparative analysis, although based on inferences from related compounds, underscores the critical importance of chirality in determining the sensory and biological properties of sulfur-containing molecules. The synthesis and characterization of the individual enantiomers of this compound would be a valuable contribution to the fields of flavor chemistry and drug discovery, potentially revealing novel flavor profiles and bioactive properties. Further research is warranted to validate the proposed synthetic route and to experimentally determine the distinct characteristics of each enantiomer.
References
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Nirmal K. Rana, Sermadurai Selvakumar, and Vinod K. Singh. "Highly Enantioselective Organocatalytic Sulfa-Michael Addition to α,β-Unsaturated Ketones." J. Org. Chem. 2010, 75, 2089–2091. [Link]
- Boelens, M. H., & van Gemert, L. J. (1993). Volatile Character-Impact Sulfur Compounds and their Sensory Properties. Perfumer & Flavorist, 18(3), 29-39.
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Momo, P. B., Mizobuchi, E. F., Echemendía, R., & Galetto, F. Z. (2022). Organocatalytic Enantioselective Sulfa-Michael Additions to α,β-Unsaturated Diazoketones. The Journal of Organic Chemistry, 87(7), 4955-4966. [Link]
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
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Wang, J., Li, H., & Zu, L. (2006). Organocatalytic enantioselective conjugate additions to enones. Journal of the American Chemical Society, 128(39), 12652–12653. [Link]
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Landa, A., & Jørgensen, K. A. (2004). Organocatalytic enantioselective conjugate addition to alkynones. Journal of the American Chemical Society, 126(18), 5672–5673. [Link]
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Brandau, S., Landa, A., & Jørgensen, K. A. (2006). Organocatalytic Conjugate Addition of Malonates to α,β‐Unsaturated Aldehydes: Asymmetric Formal Synthesis of (−)‐Paroxetine, Chiral Lactams, and Lactones. Angewandte Chemie International Edition, 45(26), 4305-4309. [Link]
- Mussinan, C. J., & Keelan, M. E. (Eds.). (1994). Sulfur compounds in foods. American Chemical Society.
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Zhao, G.-L., & Córdova, A. (2011). Highly enantioselective sulfa-Michael addition reactions using N-heterocyclic carbene as a non-covalent organocatalyst. Chemical Science, 2(5), 967-971. [Link]
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Rovis, T. (2013). Squaramide-Catalyzed Enantioselective Michael Addition of Masked Acyl Cyanides to Substituted Enones. Journal of the American Chemical Society, 135(42), 15841-15844. [Link]
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Restek Corporation. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. [Link]
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The Good Scents Company. (n.d.). 4-furfuryl thio-2-pentanone. Retrieved from [Link]
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Brenna, E., Fuganti, C., & Serra, S. (2003). Enantioselective perception of chiral odorants. Tetrahedron: Asymmetry, 14(1), 1-42. [Link]
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The Good Scents Company. (n.d.). 4-(furfuryl thio)-4-methyl-2-pentanone. Retrieved from [Link]
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Sell, C. S. (2006). On the unpredictability of odour. Angewandte Chemie International Edition, 45(38), 6254-6261. [Link]
- Comparison of odour thresholds and odour qualities of the enantiomers of 4-mercapto-2-alkanones and 4-acetylthio-2-alkanones. Flavour and Fragrance Journal, 21(4), 655-661.
- Research progress on flavor characteristics and formation mechanism of sulfur compounds in six common foods.
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Asymmetric synthesis and biological activities of natural product (+)-balasubramide and its derivatives. Journal of Asian Natural Products Research, 18(11), 1051-1061. [Link]
- Armstrong, D. W. (1998). Chiral capillary gas chromatography: a highly selective analytical tool. LCGC North America, 16(10), 946-957.
- Asymmetric Synthesis of β‐Ketoamides by Sulfonium Rearrangement.
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Wu, C., Yue, G., Nielsen, C. D. T., Xu, K., Hirao, H., & Zhou, J. (Steve). (2016). Asymmetric Conjugate Addition of Organoboron Reagents to Common Enones Using Copper Catalysts. Journal of the American Chemical Society, 138(3), 742–745. [Link]
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The Good Scents Company. (n.d.). 4-furfuryl thio-2-pentanone. Retrieved from [Link]
- Chiral sulfimides (sulfilimines), aza‐analogues of sulfoxides, are valuable compounds in organic synthesis and medicinal chemistry. They show unique biological properties, and the stereochemistry of the sulfur atom affects their biological activity. This mini‐review highlights the development in asymmetric synthesis of chiral sulfimides over the last hundred years.
-
Asymmetric Synthesis of β-Ketoamides by Sulfonium Rearrangement. Angewandte Chemie International Edition. [Link]
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Holland, H. L., Brown, F. M., & Larsen, B. G. (2003). Biotransformation of beta-ketosulfides to produce chiral beta-hydroxysulfoxides. Journal of industrial microbiology & biotechnology, 30(5), 292-301. [Link]
- Asymmetric Synthesis of β‐Ketoamides by Sulfonium Rearrangement.
- Comparison of odour thresholds and odour qualities of the enantiomers of 4-mercapto-2-alkanones and 4-acetylthio-2-alkanones. Flavour and Fragrance Journal, 21(4), 655-661.
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[Chiral capillary gas chromatography for the separation of the enantiomers of 4-chloromethyl-2,2-dimethyl-1,3-dioxolane]. Se pu = Chinese journal of chromatography, 37(12), 1335–1340. [Link]
- Brenna, E., Fuganti, C., & Serra, S. (2003). Enantioselective perception of chiral odorants. Tetrahedron: Asymmetry, 14(1), 1-42.
-
Conversion of a Thiol Precursor into Aroma Compound 4-mercapto-4-methyl-2-pentanone Using Microbial Cell Extracts. Molecules, 26(11), 3169. [Link]
- Synthesis and Odour Properties of Chiral Fragrance Chemicals. Speciality Chemicals, 8(2), 98-106.
-
A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization. Amino acids, 53(3), 347–358. [Link]
- Analysis of Essential Oil Enantiomers by Chiral GCxGC-TOFMS.
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A Comparative Guide to Inter-Laboratory Validation of 4-Furfurylthio-2-pentanone Quantification Methods
In the landscape of flavor and fragrance analysis, the accurate quantification of potent aroma compounds is paramount for quality control, product development, and regulatory compliance. 4-Furfurylthio-2-pentanone, a sulfur-containing furan derivative, imparts a characteristic meaty and roasted aroma, making it a key constituent in many savory food products. Its volatility and reactivity, however, present analytical challenges that necessitate robust and reliable quantification methods. This guide provides an in-depth comparison of two prevalent analytical techniques—Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) with UV detection—for the quantification of this compound. We will delve into the methodological underpinnings of each approach, present a framework for inter-laboratory validation, and analyze hypothetical performance data to guide researchers and drug development professionals in selecting the most suitable method for their applications.
The Analytical Imperative: Why Method Validation Matters
Before a quantification method can be confidently deployed, it must undergo a rigorous validation process to ensure it is fit for purpose. Method validation provides objective evidence that the analytical procedure is reliable, reproducible, and accurate for the intended analysis. For a compound like this compound, which can be present at trace levels and in complex food matrices, a validated method is not just a recommendation but a scientific necessity. Inter-laboratory validation, also known as a collaborative study, is the pinnacle of method validation. It assesses the reproducibility of a method when performed by different analysts in different laboratories, thereby establishing its robustness and general applicability.[1][2]
This guide will adhere to the principles outlined by internationally recognized bodies such as AOAC INTERNATIONAL and the International Organization for Standardization (ISO) to frame the comparison of the GC-MS and HPLC methods.[3][4][5]
Methodologies Under Scrutiny
We will explore two distinct, yet powerful, analytical approaches for the quantification of this compound: a headspace solid-phase microextraction (SPME) coupled with GC-MS, and a reversed-phase HPLC method with UV detection following a derivatization step.
Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS)
Principle: This method leverages the volatility of this compound. A solid-phase microextraction (SPME) fiber is exposed to the headspace above the sample, where volatile and semi-volatile compounds partition onto the fiber coating. The fiber is then transferred to the hot injector of a gas chromatograph, where the analytes are desorbed and separated based on their boiling points and affinity for the capillary column. The mass spectrometer detects and quantifies the eluted compounds based on their unique mass fragmentation patterns.
Causality of Experimental Choices: The choice of SPME is driven by its solvent-free nature, simplicity, and ability to pre-concentrate volatile analytes from complex matrices, thereby enhancing sensitivity.[6] The use of a mass spectrometer provides high selectivity and confident identification of the target analyte, even in the presence of co-eluting matrix components.
-
Sample Preparation:
-
Homogenize 5 g of the food sample (e.g., savory snack, processed meat).
-
Weigh the homogenized sample into a 20 mL headspace vial.
-
Add 5 mL of a saturated sodium chloride solution to enhance the partitioning of volatile compounds into the headspace.
-
Spike the sample with an appropriate internal standard (e.g., this compound-d3) for accurate quantification.
-
Immediately seal the vial with a PTFE/silicone septum.
-
-
HS-SPME Conditions:
-
SPME Fiber: 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS).
-
Incubation Temperature: 60°C.
-
Incubation Time: 20 minutes with agitation.
-
Extraction Time: 30 minutes.
-
-
GC-MS Parameters:
-
Injection Port Temperature: 250°C (splitless mode for 2 minutes).
-
Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Oven Temperature Program: Start at 40°C (hold for 2 minutes), ramp to 180°C at 5°C/min, then ramp to 250°C at 20°C/min (hold for 5 minutes).
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for this compound (e.g., m/z 198, 110, 81) and its internal standard.
-
Caption: HS-SPME-GC-MS workflow for this compound quantification.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Principle: As this compound lacks a strong chromophore for sensitive UV detection, a pre-column derivatization step is necessary. The ketone functional group of the analyte can be reacted with a derivatizing agent, such as 2,4-dinitrophenylhydrazine (DNPH), to form a stable, UV-active derivative. The derivatized sample is then injected into a reversed-phase HPLC system, where the derivative is separated from other matrix components and quantified using a UV detector.
Causality of Experimental Choices: HPLC is a robust and widely available technique. The derivatization with DNPH is a classic and well-understood reaction for carbonyl compounds, yielding a derivative with a high molar absorptivity in the UV-Vis region, thus significantly improving the sensitivity of the method. Reversed-phase chromatography is chosen for its versatility in separating a wide range of organic molecules.
-
Sample Extraction and Derivatization:
-
Homogenize 10 g of the food sample with 20 mL of acetonitrile.
-
Centrifuge the mixture and collect the supernatant.
-
Filter the supernatant through a 0.45 µm syringe filter.
-
To 1 mL of the filtered extract, add 1 mL of a 0.2% (w/v) solution of 2,4-dinitrophenylhydrazine in acetonitrile containing 2% sulfuric acid.
-
Heat the mixture at 60°C for 30 minutes in a sealed vial.
-
Cool the reaction mixture to room temperature.
-
Neutralize the excess acid with a small amount of sodium bicarbonate.
-
-
HPLC-UV Parameters:
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Start with 50% acetonitrile, hold for 2 minutes.
-
Linearly increase to 90% acetonitrile over 10 minutes.
-
Hold at 90% acetonitrile for 5 minutes.
-
Return to initial conditions and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
-
UV Detection Wavelength: 365 nm.
-
Caption: HPLC-UV workflow for this compound quantification.
Inter-Laboratory Validation Study Design
To objectively compare the performance of the GC-MS and HPLC-UV methods, a hypothetical inter-laboratory validation study was designed involving eight participating laboratories.
Study Parameters:
-
Participants: Eight independent laboratories with experience in food analysis.
-
Samples: Three food matrices (A: Beef broth, B: Roasted coffee beans, C: Savory snack) spiked with this compound at three concentration levels (Low, Medium, High). A blank for each matrix was also included.
-
Methodology: Each laboratory received a detailed standard operating procedure (SOP) for both the HS-SPME-GC-MS and the HPLC-UV methods.
-
Data Reporting: Laboratories reported their raw data, calibration curves, and calculated concentrations for each sample.
Caption: Inter-laboratory validation study design.
Performance Comparison: A Data-Driven Analysis
The following table summarizes the hypothetical performance characteristics of the two methods, derived from the inter-laboratory validation study. The data is presented as an average across the three matrices.
| Performance Parameter | HS-SPME-GC-MS | HPLC-UV |
| Linearity (R²) | > 0.998 | > 0.995 |
| Accuracy (Recovery %) | 95 - 105% | 90 - 110% |
| Precision (Repeatability, RSDr) | < 5% | < 8% |
| Precision (Reproducibility, RSDR) | < 10% | < 15% |
| Limit of Detection (LOD) | 0.1 µg/kg | 1.0 µg/kg |
| Limit of Quantification (LOQ) | 0.5 µg/kg | 5.0 µg/kg |
| Sample Throughput | Moderate | High |
| Selectivity | Excellent | Good |
| Cost per Sample | High | Moderate |
Interpretation and Recommendations
The results of our hypothetical inter-laboratory validation study reveal distinct advantages and disadvantages for each method.
The HS-SPME-GC-MS method demonstrates superior performance in terms of sensitivity (lower LOD and LOQ), precision (lower RSDr and RSDR), and selectivity. The high selectivity of mass spectrometry minimizes the risk of interference from matrix components, making it the preferred method for complex matrices and when trace-level quantification is required. However, the initial instrument cost and the time per sample are generally higher.
The HPLC-UV method , while less sensitive and precise, offers a more cost-effective and higher-throughput alternative. The derivatization step, while adding to the sample preparation time, is crucial for achieving the necessary sensitivity. This method is well-suited for routine quality control applications where the concentration of this compound is expected to be well above the limit of quantification and the sample matrix is relatively clean.
This guide underscores the critical importance of a structured, multi-laboratory validation approach to ascertain the true performance of an analytical method. By understanding the principles, strengths, and limitations of each technique, researchers and scientists can make informed decisions to ensure the integrity and reliability of their analytical data.
References
-
U.S. Food and Drug Administration. (2004). Determination of Furan in Foods. [Link]
-
Poisson, L., Hug, C., Baggenstoss, J., Blank, I., & Kerler, J. (2011). Emerging Analytical Techniques for the Assessment of Aroma Relevant Sulfur Compounds in Coffee. In Volatile Sulfur Compounds in Food (Vol. 1068, pp. 49–63). American Chemical Society. [Link]
-
AOAC INTERNATIONAL. (2002). AOAC Guidelines for Single Laboratory Validation of Chemical Methods for Dietary Supplements and Botanicals. [Link]
-
ISO 5725-1:1994. Accuracy (trueness and precision) of measurement methods and results — Part 1: General principles and definitions. International Organization for Standardization. [Link]
-
ISO 5725-2:2019. Accuracy (trueness and precision) of measurement methods and results — Part 2: Basic method for the determination of repeatability and reproducibility of a standard measurement method. International Organization for Standardization. [Link]
-
Food and Drug Administration. (2015). Guidelines for the Validation of Analytical Methods for the Detection of Microbial Pathogens in Foods and Feeds. [Link]
-
FAO/IAEA. (1997). Validation of analytical methods for food control. [Link]
-
Toci, A. T., & Farah, A. (2008). Volatile compounds of green coffee beans (Coffea arabica L.) from different Brazilian origins. Food Science and Technology (Campinas), 28(2), 324–331. [Link]
-
Evangelista, S. R., Silva, C. F., Miguel, M. G. C., Cordeiro, C. S., Pinheiro, A. C. M., & Schwan, R. F. (2014). Improvement of coffee beverage quality by using selected yeasts strains during the fermentation in dry process. Food Research International, 61, 183–195. [Link]
-
U.S. Food and Drug Administration. (2019). Guidelines for the Validation of Chemical Methods for the Foods Program. [Link]
-
Thompson, M., Ellison, S. L. R., & Wood, R. (2002). Harmonized guidelines for single-laboratory validation of methods of analysis (IUPAC Technical Report). Pure and Applied Chemistry, 74(5), 835–855. [Link]
-
RSSL. Method Development and Validation for Food and Beverages. [Link]
-
Food Safety Institute. (2023). Understanding Method Validation in Food Testing Laboratories. [Link]
-
Park, D., Park, H., Kim, J. Y., & Shin, D. W. (2021). Validation of a Method Based on Liquid Chromatography-Tandem Mass Spectrometry for Multiclass Screening and Analysis of 59 Veterinary Drugs in Fishery Foods. Foods, 10(7), 1599. [Link]
-
Volatile Compound Characterization of Coffee (Coffea arabica) Processed at Different Fermentation Times Using SPME–GC–MS. (2022). Foods, 11(6), 868. [Link]
-
Determination of Volatile Sulfur Compounds in Beverage and Coffee Samples by Purge-and-Trap On-Line Coupling with a Gas Chromatography-Flame Photometric Detector. (2007). Journal of Agricultural and Food Chemistry, 55(25), 10087–10093. [Link]
-
Analysis of Medium Volatility Sulfur Compounds in Coffee Using Agilent GC/Q-TOF. (n.d.). Agilent Technologies. [Link]
-
Variability of volatile compound profiles during two coffee fermentation times in northern Peru using SPME-GC/MS. (2022). Food Chemistry, 383, 132420. [Link]
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- 6. mdpi.com [mdpi.com]
A Comparative Study of the Antioxidant Potential of Furanthiols: A Guide for Researchers
In the vast landscape of antioxidant research, furanthiols have emerged as a compelling class of sulfur-containing heterocyclic compounds with significant potential.[1] Primarily recognized for their potent aroma characteristics in food science, their ability to neutralize harmful free radicals is attracting increasing interest within the realms of drug discovery and development. This guide provides a comprehensive comparative analysis of the antioxidant potential of various furanthiols, offering field-proven insights, detailed experimental protocols, and a mechanistic exploration of their activity to empower researchers in their scientific endeavors.
The Scientific Imperative for Furanthiol Antioxidant Research
Oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is a key etiological factor in a multitude of pathological conditions, including neurodegenerative diseases, cardiovascular disorders, and cancer. Antioxidants mitigate this damage by donating electrons or hydrogen atoms to neutralize free radicals, thus preventing cellular injury. Furanthiols, with their unique furan ring and reactive thiol group, present a promising scaffold for the development of novel antioxidant-based therapeutics.
Mechanistic Insights into Furanthiol Antioxidant Activity
The antioxidant capacity of furanthiols is intrinsically linked to the chemical reactivity of the thiol (-SH) group. The primary mechanisms by which these compounds exert their antioxidant effects are believed to be through Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).[2][3]
-
Hydrogen Atom Transfer (HAT): In this mechanism, the furanthiol donates its hydrogen atom from the thiol group to a free radical, effectively neutralizing it. The resulting furanthiyl radical is relatively stable, preventing the initiation of further radical chain reactions. The bond dissociation enthalpy (BDE) of the S-H bond is a critical parameter in this pathway; a lower BDE facilitates easier hydrogen donation.[3]
-
Single Electron Transfer (SET): The SET mechanism involves the transfer of a single electron from the furanthiol to the free radical, forming a furanthiol radical cation and an anion of the radical. This is often followed by proton transfer. The ionization potential (IP) of the furanthiol is a key determinant of the feasibility of this pathway.[2][3]
The predominant mechanism is influenced by factors such as the solvent polarity and the specific structure of the furanthiol derivative. Computational studies on similar heterocyclic compounds suggest that the presence of electron-donating groups on the furan ring can enhance antioxidant activity by stabilizing the resulting radical species.[4]
Caption: General mechanisms of furanthiol antioxidant activity.
Comparative Antioxidant Potential: A Data-Driven Analysis
To provide a clear and objective comparison, the following table summarizes the reported antioxidant activities of various furanthiols and related compounds from the scientific literature. The data is presented as IC50 values (the concentration required to inhibit 50% of the radical) and Trolox Equivalent Antioxidant Capacity (TEAC), where available. Lower IC50 values and higher TEAC values indicate greater antioxidant potential.
| Compound | Assay | IC50 (µM) | TEAC (Trolox Equivalents) | Reference |
| Furanthiols | ||||
| 2-Methyl-3-furanthiol | DPPH | Not explicitly quantified, but noted to have strong antioxidant activity. | - | [1] |
| 2-Furfurylthiol | DPPH | Not explicitly quantified, but noted to have antioxidant activity. | - | [1] |
| Furan-based Thiosemicarbazides | DPPH | 19.83 ± 0.42 (for compound 3 ) | - | [5] |
| Furan-based 1,2,4-Triazoles | DPPH | 8.81 ± 0.28 (for compound 15 ) | - | [5] |
| Reference Antioxidants | ||||
| Trolox | DPPH | - | 1.0 (by definition) | - |
| Ascorbic Acid | DPPH | - | - | - |
Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.
Experimental Protocols for Assessing Antioxidant Potential
The following are detailed, step-by-step methodologies for key antioxidant assays that can be employed to evaluate the potential of furanthiols. The causality behind experimental choices is explained to ensure scientific integrity and reproducibility.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.
Caption: Workflow for the DPPH antioxidant assay.
Detailed Protocol:
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH in methanol. Store in a dark bottle at 4°C.
-
Prepare a series of dilutions of the furanthiol test compounds in methanol.
-
Prepare a series of dilutions of a standard antioxidant, such as Trolox or ascorbic acid, for comparison.
-
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of the furanthiol solution or standard to each well.
-
Add 100 µL of the DPPH solution to each well.
-
For the blank, use 100 µL of methanol instead of the sample.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement and Calculation:
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Abs_blank - Abs_sample) / Abs_blank] x 100
-
Plot the % inhibition against the concentration of the furanthiol to determine the IC50 value.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by the antioxidant leads to a decrease in absorbance.
Detailed Protocol:
-
Reagent Preparation:
-
Prepare a 7 mM solution of ABTS and a 2.45 mM solution of potassium persulfate in water.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.
-
Dilute the ABTS•+ stock solution with ethanol or a suitable buffer to an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Assay Procedure:
-
Add 20 µL of the furanthiol solution or standard to a microplate well.
-
Add 180 µL of the diluted ABTS•+ solution.
-
Incubate at room temperature for a defined period (e.g., 6 minutes).
-
-
Measurement and Calculation:
-
Measure the absorbance at 734 nm.
-
Calculate the percentage of inhibition as described for the DPPH assay.
-
The results can be expressed as Trolox Equivalent Antioxidant Capacity (TEAC) by comparing the antioxidant's activity to that of Trolox.
-
Oxygen Radical Absorbance Capacity (ORAC) Assay
The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).
Detailed Protocol:
-
Reagent Preparation:
-
Prepare a fluorescein working solution in a suitable buffer (e.g., phosphate buffer, pH 7.4).
-
Prepare an AAPH solution in the same buffer. This solution is thermally labile and should be prepared fresh.
-
Prepare a series of dilutions of the furanthiol and Trolox standards.
-
-
Assay Procedure:
-
In a black 96-well microplate, add 25 µL of the furanthiol solution or standard.
-
Add 150 µL of the fluorescein working solution to each well.
-
Incubate the plate at 37°C for a short period.
-
Initiate the reaction by adding 25 µL of the AAPH solution.
-
-
Measurement and Calculation:
-
Immediately begin reading the fluorescence kinetically at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm, with readings taken every 1-2 minutes for at least 60 minutes.
-
Calculate the area under the curve (AUC) for each sample and standard.
-
The antioxidant capacity is expressed as Trolox equivalents.
-
Conclusion and Future Directions
Furanthiols represent a promising class of compounds with demonstrable antioxidant potential. Their unique chemical structure, particularly the reactive thiol group, allows for efficient radical scavenging through HAT and SET mechanisms. While 2-methyl-3-furanthiol is the most studied, further investigation into a wider range of furanthiol derivatives is warranted to establish comprehensive structure-activity relationships. The detailed protocols provided in this guide offer a robust framework for researchers to systematically evaluate and compare the antioxidant capacity of these intriguing molecules, paving the way for their potential application in the development of novel therapeutic agents to combat oxidative stress-related diseases.
References
-
Antioxidant (IC50 (μM)) data of the compounds (3a–3g) with ligand and standard drug. [Link]
-
(PDF) Design and Antiproliferative and Antioxidant Activities of Furan-Based Thiosemicarbazides and 1,2,4-Triazoles: Their Structure-Activity Relationship and SwissADME Predictions. [Link]
-
IC50 values of the antioxidant activity test using DPPH method. [Link]
-
IC50 values of antioxidant activities, DPPH and ABTS radical scavenging... [Link]
-
DFT Study of the Direct Radical Scavenging Potency of Two Natural Catecholic Compounds. [Link]
-
Radical Scavenging Mechanisms of Phenolic Compounds: A Quantitative Structure-Property Relationship (QSPR) Study. [Link]
-
The main radical scavenging reaction mechanisms: (i) HAT, (ii) SET-PT and (iii) SPLET. [Link]
-
Flavor chemistry of 2-methyl-3-furanthiol, an intense meaty aroma compound | Request PDF. [Link]
-
2,5-Dimethyl-3-furanthiol | C6H8OS | CID 41569 - PubChem. [Link]
-
Theoretical study of the antioxidant mechanism and structure-activity relationships of 1,3,4-oxadiazol-2-ylthieno[2,3-d]pyrimidin-4-amine derivatives: a computational approach. [Link]
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- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Unseen Hazard: A Procedural Guide to the Proper Disposal of 4-Furfurylthio-2-pentanone
For the diligent researcher, the lifecycle of a chemical extends far beyond the confines of an experimental reaction. The final step, disposal, is a critical stage demanding meticulous planning and execution to ensure the safety of personnel and the preservation of our environment. This guide, born from extensive experience in laboratory safety and chemical management, provides a comprehensive, step-by-step protocol for the proper disposal of 4-Furfurylthio-2-pentanone. Our objective is to empower you with the knowledge to manage this compound responsibly, transforming a procedural necessity into a cornerstone of your laboratory's safety culture.
I. Hazard Assessment: Unmasking the Risks of this compound
Inferred Primary Hazards:
-
Flammability: The presence of the pentanone structure suggests that this compound is likely a flammable liquid.[1] Ketones are a well-documented class of ignitable hazardous waste.[1]
-
Toxicity and Irritation: The furan moiety is a significant concern. Furan itself is harmful if swallowed or inhaled and can cause skin irritation.[2] It is also a central nervous system depressant.[3] Therefore, it is prudent to treat this compound as a potential irritant to the eyes, skin, and respiratory tract.
-
Chronic Health Effects: Furan is suspected of causing genetic defects and may cause cancer.[2] Prolonged or repeated exposure could potentially lead to organ damage.[2]
-
Reactivity: The furan ring can be sensitive to heat, light, and strong acids, potentially leading to resinification or polymerization.[3][4] Furthermore, like other ethers, there is a potential for the formation of explosive peroxides upon exposure to air.[3] The thioether group is susceptible to oxidation, which could result in the formation of sulfoxides or sulfones under certain conditions.[4]
| Hazard Classification (Inferred) | Description | Primary Concerns |
| Flammable Liquid | Expected to have a low flash point and be easily ignitable. | Fire and explosion risk, especially in the presence of ignition sources. |
| Acute Toxicity (Harmful) | Potential for harm if inhaled, ingested, or absorbed through the skin. | Immediate health effects upon exposure. |
| Skin/Eye/Respiratory Irritant | May cause irritation upon contact. | Discomfort and potential injury to exposed tissues. |
| Suspected Carcinogen/Mutagen | The furan component suggests potential for long-term health effects. | Chronic health risks with repeated or prolonged exposure. |
| Reactive Compound | Potential for peroxide formation and polymerization. | Uncontrolled reactions, leading to pressure buildup and potential explosion. |
II. Personal Protective Equipment (PPE): Your First Line of Defense
Before initiating any disposal procedures, the paramount importance of appropriate Personal Protective Equipment (PPE) cannot be overstated. This is not merely a procedural checkbox but a critical barrier between you and potential harm.
-
Eye Protection: Chemical safety goggles are mandatory. For tasks with a higher splash risk, a face shield should be worn in conjunction with goggles.[1]
-
Hand Protection: Chemical-resistant gloves, such as nitrile rubber, are essential to prevent skin contact.[1] Always inspect gloves for any signs of degradation or perforation before use.
-
Body Protection: A flame-resistant lab coat should be worn to protect against splashes and potential flash fires.
-
Respiratory Protection: All handling of this compound and its waste should be conducted within a certified chemical fume hood to minimize inhalation exposure.[5]
III. The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of this compound is a multi-step process that requires careful attention to detail at each stage. The following workflow is designed to guide you through this process in a safe and compliant manner.
Caption: Disposal workflow for this compound.
Experimental Protocol: Detailed Disposal Steps
1. Waste Segregation:
-
Immediately upon generation, segregate waste containing this compound from other waste streams.[6]
-
Crucially, do not mix this waste with strong oxidizing agents, strong acids, or peroxides , as this could trigger a violent reaction.[3]
-
Keep it separate from aqueous waste streams, as it is insoluble in water.[7]
2. Waste Container Selection:
-
Choose a waste container that is chemically compatible with this compound. A high-density polyethylene (HDPE) or glass container is generally suitable.
-
The container must have a secure, tight-fitting lid to prevent the escape of flammable vapors.
3. Labeling:
-
Properly label the waste container immediately. The label must include:
-
The words "Hazardous Waste"[8]
-
The full chemical name: "this compound"
-
The primary hazards: "Flammable Liquid," "Potential Toxin," "Irritant"
-
The date of waste generation.
-
The name of the principal investigator or research group.
-
4. Storage:
-
Store the sealed waste container in a designated satellite accumulation area or a central hazardous waste storage facility.
-
The storage area must be well-ventilated and away from all sources of ignition, including heat, sparks, and open flames.[6][8]
-
Store in a cool, dry place and protect from direct sunlight.[8]
5. Final Disposal:
-
Under no circumstances should this compound be disposed of down the drain or in regular trash. [9]
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for the collection and proper disposal of the waste.[5][6]
-
Follow all institutional and local regulations for hazardous waste disposal.
IV. Spill Response: Preparedness is Key
In the event of a spill, a swift and appropriate response is critical to mitigate the associated risks.
1. Immediate Actions:
-
Alert all personnel in the immediate vicinity and evacuate the area if the spill is large or in a poorly ventilated space.
-
If safe to do so, remove all sources of ignition.
-
Ensure you are wearing the appropriate PPE before attempting to clean up the spill.
2. Spill Cleanup:
-
For small spills, absorb the material with a non-combustible absorbent, such as vermiculite, sand, or earth.[3] Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Use non-sparking tools to collect the absorbed material and place it in a sealable, properly labeled hazardous waste container.[3]
-
Ventilate the area and wash the spill site with soap and water once the bulk of the material has been removed.
3. Reporting:
-
Report all spills to your laboratory supervisor and your institution's EHS department, regardless of the size.
V. Conclusion: A Commitment to Safety and Stewardship
The responsible disposal of this compound is not merely a regulatory obligation but a professional and ethical responsibility. By understanding the inherent hazards of this compound and adhering to the detailed procedures outlined in this guide, you contribute to a safer laboratory environment and demonstrate a commitment to environmental stewardship. Let this guide serve as a trusted resource in your daily laboratory operations, fostering a culture where safety is synonymous with scientific excellence.
VI. References
-
New Jersey Department of Health. (n.d.). Furan - Hazardous Substance Fact Sheet. Retrieved from [Link]
-
Scribd. (n.d.). Furan Safety Data Sheet Overview. Retrieved from [Link]
-
Labcompare. (2025, May 26). How Can We Responsibly Dispose of Methyl Ethyl Ketone Waste? Retrieved from [Link]
-
Greenflow. (2024, October 1). How to Safely Dispose of Highly Flammable Chemicals. Retrieved from [Link]
-
TS Global. (2022, December 23). METHYL ETHYL KETONE. Retrieved from [Link]
-
Chemfax. (2021, January 25). Methyl-Ethyl-Ketone-SDS-Version-5-2021.pdf. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]
-
The Good Scents Company. (n.d.). 4-furfuryl thio-2-pentanone. Retrieved from [Link]
-
FooDB. (2010, April 8). Showing Compound 4-[(2-Furanylmethyl)thio]-2-pentanone (FDB014983). Retrieved from [Link]
-
Science.gov. (n.d.). removing sulfur compounds: Topics. Retrieved from [Link]
-
Open Government Program. (n.d.). GUIDELINES FOR THE DISPOSAL OF SULPHUR CONTAINING SOLID WASTE. Retrieved from [Link]
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- 2. scribd.com [scribd.com]
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- 4. China 4-((2-FURANMETHYL)THIO)-2-PENTANONEï¼CAS#180031-78-1ï¼ Manufacturer and Supplier | Xinchem [xinchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. How to Safely Dispose of Highly Flammable Chemicals [greenflow.com]
- 7. This compound | C10H14O2S | CID 3025939 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chemfax.com [chemfax.com]
- 9. nj.gov [nj.gov]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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